4-(2-Morpholinoethoxy)naphthalen-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-morpholin-4-ylethoxy)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18/h1-6H,7-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROVYGBBVOSFPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453155 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317806-90-9 | |
| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine
Abstract
This technical guide provides a comprehensive and in-depth exploration of a viable synthetic pathway for 4-(2-Morpholinoethoxy)naphthalen-1-amine, a molecule of interest for researchers and professionals in drug development. The proposed synthesis is a multi-step process commencing with the nitration of 1-naphthol, followed by a Williamson ether synthesis, and concluding with the reduction of a nitro group to the target primary amine. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described protocols. All key mechanistic claims and procedural standards are supported by authoritative citations.
Introduction and Strategic Overview
4-(2-Morpholinoethoxy)naphthalen-1-amine possesses a unique molecular architecture, incorporating a naphthalen-1-amine core functionalized with a morpholinoethoxy side chain. This combination of a privileged aromatic amine scaffold and a flexible, polar morpholine-containing ether linkage makes it an attractive candidate for investigation in medicinal chemistry and materials science. The strategic design of its synthesis is paramount to achieving high purity and yield, essential for downstream applications.
The synthetic strategy detailed herein is a convergent three-step process. This approach was selected for its logical flow, utilization of well-established and robust chemical transformations, and the commercial availability of the starting materials. The overall pathway can be visualized as follows:
physicochemical properties of 4-(2-Morpholinoethoxy)naphthalen-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-Morpholinoethoxy)naphthalen-1-amine
Introduction
4-(2-Morpholinoethoxy)naphthalen-1-amine (CAS No: 317806-90-9) is a synthetic organic compound featuring a unique combination of three key structural motifs: a polycyclic aromatic naphthalene core, a flexible morpholinoethoxy side chain, and a primary aromatic amine.[1][2] This molecular architecture makes it a compound of significant interest to researchers in medicinal chemistry and drug discovery. The naphthalene system provides a rigid, lipophilic scaffold suitable for interaction with hydrophobic pockets in biological targets, while the morpholine and amine groups offer sites for hydrogen bonding and potential salt formation, enhancing solubility and target affinity.
Understanding the fundamental physicochemical properties of a molecule is a non-negotiable prerequisite for its advancement in any drug development pipeline.[3] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and safety profile.[4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physicochemical attributes of 4-(2-Morpholinoethoxy)naphthalen-1-amine, offering both theoretical insights and validated experimental protocols for its characterization.
Core Molecular and Physical Properties
A precise understanding of the foundational properties of 4-(2-Morpholinoethoxy)naphthalen-1-amine is the starting point for all further investigation. These identifiers are crucial for sourcing, documentation, and computational modeling. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 317806-90-9 | [1][2] |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [1] |
| Molecular Weight | 272.35 g/mol | |
| Common Synonym | 4-[2-(4-morpholinyl)ethoxy]-1-naphthylamine | |
| Purity (Typical) | ≥95% | [6] |
| InChI Key | MROVYGBBVOSFPE-UHFFFAOYSA-N |
Critical Physicochemical Parameters for Drug Development
The interplay between a molecule's solubility, basicity, and lipophilicity is central to its behavior in a biological system.[7] This section delves into these critical parameters, explaining the causal relationship between the molecule's structure and its expected properties, and provides standardized protocols for their experimental determination.
Solubility
Theoretical Insight: The solubility of 4-(2-Morpholinoethoxy)naphthalen-1-amine is dictated by the balance between its large, hydrophobic naphthalene core and its polar morpholinoethoxy tail. Aryl amines and large hydrocarbon structures are typically insoluble or poorly soluble in neutral aqueous media due to the energetic cost of disrupting the water hydrogen-bonding network.[8] However, the molecule possesses two basic nitrogen atoms: the primary aromatic amine and the tertiary amine within the morpholine ring. In an acidic environment, these sites can be protonated to form cationic species. The resulting salts, such as a hydrochloride salt, will exhibit significantly enhanced aqueous solubility. The molecule is expected to be freely soluble in common organic solvents like dichloromethane, methanol, and DMSO.[8][9]
Experimental Protocol: Qualitative Solubility Assessment This protocol provides a rapid, qualitative assessment of solubility in key solvent systems, which is fundamental for guiding formulation and reaction setup.
-
Preparation: Label three separate 13x100 mm test tubes: "Water," "1M HCl," and "DCM."
-
Dispensing: Add approximately 1-2 mg of 4-(2-Morpholinoethoxy)naphthalen-1-amine to each test tube.
-
Solvent Addition: Add 1 mL of the respective solvent (deionized water, 1M hydrochloric acid, or dichloromethane) to each tube.
-
Mixing: Vigorously agitate each tube using a vortex mixer for 30 seconds.
-
Observation: Visually inspect each tube against a dark background for the presence of undissolved solid. Record observations as "Insoluble," "Slightly Soluble," or "Freely Soluble."[9][10] The expected outcome is insolubility in water, but solubility in 1M HCl and DCM.
Acidity/Basicity (pKa)
Theoretical Insight: The pKa, the pH at which a functional group is 50% ionized, is a critical determinant of a drug's absorption and distribution. This compound is polybasic, with two primary sites of protonation:
-
Aromatic Amine (on Naphthalene): Aromatic amines are weakly basic due to the delocalization of the nitrogen lone pair into the aromatic π-system. The pKa of the conjugate acid is typically in the range of 4-5.
-
Tertiary Aliphatic Amine (in Morpholine): The nitrogen in the morpholine ring is a tertiary aliphatic amine, which is significantly more basic. Its conjugate acid pKa is expected to be in the range of 7-9. For instance, the structurally related 4-(2-Aminoethyl)morpholine has pKa values of 4.06 and 9.15.[11]
At physiological pH (~7.4), the morpholine nitrogen will be substantially protonated, rendering the molecule positively charged, which can enhance interactions with negatively charged biological macromolecules and improve aqueous solubility.
Experimental Protocol: Potentiometric Titration for pKa Determination Potentiometric titration is the gold-standard method for accurately determining the pKa values of ionizable compounds.
-
Solution Preparation: Accurately weigh ~10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 20% methanol/water) to ensure solubility throughout the titration.
-
Acidification: Acidify the solution to ~pH 2 by adding a standardized strong acid (e.g., 0.1 M HCl).
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert a calibrated pH electrode and a magnetic stir bar.
-
Titration Execution: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to calculate the precise pKa values from the derivative of the curve.
Lipophilicity (LogP/LogD)
Theoretical Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross cell membranes.[7] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. The large naphthalene ring system endows 4-(2-Morpholinoethoxy)naphthalen-1-amine with significant lipophilic character. Related naphthalene-morpholine structures exhibit calculated LogP values well above 4.0, suggesting high lipophilicity.[12]
Because the molecule ionizes, its distribution between phases will be pH-dependent. This is described by LogD, the distribution coefficient. At lower pH values where the molecule is protonated and more water-soluble, the LogD value will be lower than the intrinsic LogP. This pH-dependent lipophilicity is crucial for its ADME profile.
Experimental Protocol: Shake-Flask Method for LogP Determination The shake-flask method remains a foundational technique for measuring lipophilicity.
-
Phase Preparation: Prepare a solution of the compound at a known concentration (e.g., 0.1 mg/mL) in n-octanol that has been pre-saturated with water.
-
Partitioning: In a separatory funnel, combine 10 mL of the octanol solution with 10 mL of water (pre-saturated with n-octanol).
-
Equilibration: Shake the funnel vigorously for 5 minutes to allow for partitioning between the two phases. Let the funnel stand until the layers have completely separated.
-
Sampling: Carefully collect a sample from the aqueous phase.
-
Quantification: Determine the concentration of the compound in the aqueous phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the concentration in the octanol phase by subtraction from the initial concentration. The LogP is calculated as: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Spectroscopic and Structural Characterization Workflow
Confirming the chemical identity and purity of a compound is a cornerstone of scientific integrity. A combination of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provides an unambiguous structural confirmation.
Caption: Workflow for the structural elucidation of the target compound.
Predicted Spectral Data: The following table outlines the expected spectral characteristics for 4-(2-Morpholinoethoxy)naphthalen-1-amine, which are essential for verifying experimental results.
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Chemical Shifts (δ) | ~7.0-8.0 ppm: Aromatic protons (naphthalene). ~4.2 ppm: -O-CH₂- protons. ~3.7 ppm: Morpholine protons adjacent to oxygen. ~2.8 ppm: -CH₂-N- protons. ~2.6 ppm: Morpholine protons adjacent to nitrogen. ~4.0-5.0 ppm (broad): -NH₂ protons. |
| ¹³C NMR | Chemical Shifts (δ) | ~100-150 ppm: Aromatic carbons. ~67 ppm: Morpholine carbons adjacent to oxygen. ~65 ppm: -O-CH₂- carbon. ~54 ppm: Morpholine carbons adjacent to nitrogen. ~58 ppm: -CH₂-N- carbon. |
| IR | Vibrational Frequencies (cm⁻¹) | ~3300-3400 cm⁻¹: N-H stretching (primary amine). ~3050 cm⁻¹: Aromatic C-H stretching. ~2800-3000 cm⁻¹: Aliphatic C-H stretching. ~1600 cm⁻¹: Aromatic C=C bending. ~1250 cm⁻¹: Aryl C-O stretching. ~1115 cm⁻¹: Aliphatic C-O-C stretching (ether/morpholine). |
| MS (ESI+) | m/z | 273.16 [M+H]⁺: The protonated parent molecule, confirming the molecular weight. |
Implications for Drug Discovery and Development
The physicochemical profile of 4-(2-Morpholinoethoxy)naphthalen-1-amine positions it as a promising scaffold for drug discovery.
-
"Drug-Likeness": With a molecular weight of 272.35 Da, the molecule comfortably adheres to the general guideline of MW < 500 Da, which is often associated with improved oral bioavailability.[5] Its structure contains donors and acceptors for hydrogen bonding, aligning with principles for good membrane permeability and target interaction.
-
Formulation Potential: The presence of basic centers is a significant advantage for formulation. The ability to form a stable, water-soluble salt (e.g., hydrochloride) would facilitate the development of aqueous-based formulations for intravenous administration or oral solutions.[13]
-
ADME Considerations: The predicted high lipophilicity suggests the compound will readily cross biological membranes, a prerequisite for reaching intracellular targets.[7] However, very high lipophilicity can sometimes lead to non-specific binding, rapid metabolism, or toxicity.[4] Therefore, experimental determination of its LogD at pH 7.4 is critical to ensure it falls within an optimal range (typically 1-3) for successful drug candidates.
Conclusion
4-(2-Morpholinoethoxy)naphthalen-1-amine is a compound with a well-defined set of physicochemical properties that make it an attractive starting point for medicinal chemistry programs. Its moderate molecular weight, combined with dual basic centers for tuning solubility and a lipophilic core for membrane transit, provides a balanced profile. The experimental protocols and theoretical insights detailed in this guide equip researchers with the necessary framework to rigorously characterize this molecule and unlock its potential in the development of novel therapeutics. A thorough understanding and strategic manipulation of these properties will be the key to translating its structural promise into functional efficacy.
References
- Di, L., & Kerns, E. H. (2016). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Anonymous. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery News.
- Anonymous. (2015). Importance of Physicochemical Properties In Drug Discovery.
- LookChem. (2023). What are the physicochemical properties of drug?. LookChem.
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
- CookeChem. (n.d.). 4-(2-Morpholinoethoxy)naphthalen-1-amine, 95+%. CookeChem.
- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Grossmont College.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College.
- ChemicalBook. (2023). 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9. ChemicalBook.
- EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE.
- Studylib. (n.d.). Amines and Amides: Properties Lab Manual. Studylib.
- Sigma-Aldrich. (n.d.). 4-(2-Morpholinoethoxy)naphthalen-1-amine. Sigma-Aldrich.
- ChemicalBook. (n.d.). 4-(2-Morpholinoethoxy)naphthalen-1-amine. ChemicalBook.
- ChemicalBook. (2025). 4-(2-Aminoethyl)morpholine | 2038-03-1. ChemicalBook.
- PubChem. (n.d.). 4-(1-Naphthalen-1-yl-2-phenylethyl)morpholine. PubChem.
- Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-(2-Morpholinoethoxy)naphthalen-1-amine - CAS:317806-90-9. x-reagent.com.
Sources
- 1. 4-(2-Morpholinoethoxy)naphthalen-1-amine , 95+% , 317806-90-9 - CookeChem [cookechem.com]
- 2. 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9 [chemicalbook.com]
- 3. What are the physicochemical properties of drug? [lookchem.com]
- 4. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. 4-(2-Morpholinoethoxy)naphthalen-1-amine - CAS:317806-90-9 - 北京欣恒研科技有限公司 [konoscience.com]
- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. embibe.com [embibe.com]
- 9. moorparkcollege.edu [moorparkcollege.edu]
- 10. chemhaven.org [chemhaven.org]
- 11. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]
- 12. 4-(1-Naphthalen-1-yl-2-phenylethyl)morpholine | C22H23NO | CID 436682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
An In-depth Technical Guide to 4-(2-Morpholinoethoxy)naphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2-Morpholinoethoxy)naphthalen-1-amine, a naphthalenamine derivative with potential applications in pharmacological research and drug discovery. Due to the limited availability of direct research on this specific molecule, this guide synthesizes information from closely related analogues to present a predictive profile of its chemical properties, a plausible synthetic route, and potential biological activities. The core structure, combining a naphthalen-1-amine scaffold with a morpholinoethoxy side chain, suggests a rich potential for biological interactions. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and scientific applications of this and similar compounds.
Introduction: The Naphthalenamine and Morpholine Scaffolds in Medicinal Chemistry
The naphthalenamine core is a well-established pharmacophore found in a variety of biologically active compounds. The rigid, bicyclic aromatic system of naphthalene provides a platform for diverse functionalization, leading to compounds with a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The amino group on the naphthalene ring is a key functional handle for synthetic modifications, allowing for the introduction of various side chains to modulate physicochemical properties and biological targets.
The morpholine moiety is another privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[3] Its saturated heterocyclic structure can improve aqueous solubility, metabolic stability, and receptor-binding affinity. The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. The combination of the naphthalenamine and morpholine scaffolds in 4-(2-Morpholinoethoxy)naphthalen-1-amine suggests a molecule with potential for significant biological activity, warranting further investigation.
Chemical Profile
Structure and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 317806-90-9 | [4][5] |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [5] |
| Molecular Weight | 272.34 g/mol | [5] |
| Synonyms | 4-[2-(4-morpholinyl)ethoxy]-1-naphthylamine | |
| Predicted logP | 2.5 - 3.5 | Inferred from related structures |
| Predicted pKa | Amine: 4.5-5.5, Morpholine N: 8.5-9.5 | Inferred from related structures |
Structure:
Caption: Chemical structure of 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Synthesis and Characterization
Proposed Synthetic Pathway
A likely approach to synthesize the title compound involves a two-step process starting from 4-amino-1-naphthol.
Sources
Introduction: The Naphthalen-1-amine Scaffold as a Privileged Structure in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Naphthalen-1-amine Derivatives
The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry.[1] Its rigid, planar, and lipophilic nature provides an ideal framework for interaction with a multitude of biological targets. When functionalized with an amine group at the C1 position, the resulting naphthalen-1-amine core becomes a "privileged structure"—a molecular framework that is capable of binding to multiple, distinct biological receptors. This versatility has led to the development of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Several commercially available drugs, such as the antifungal agent Terbinafine and the antidepressant Agomelatine, feature the naphthalene core, underscoring its therapeutic relevance.[4]
This guide provides an in-depth exploration of the diverse biological activities of naphthalen-1-amine derivatives. We will dissect the key mechanisms of action, present methodologies for their biological evaluation, and analyze structure-activity relationships (SAR) to provide researchers and drug development professionals with a comprehensive understanding of this potent chemical class.
Part 1: Anticancer Activity of Naphthalen-1-amine Derivatives
Naphthalene derivatives have emerged as a significant class of compounds in oncology research, demonstrating cytotoxic effects against a range of human cancer cell lines through various mechanistic pathways.[5] The naphthalen-1-amine scaffold, in particular, has been successfully modified to create potent agents that interfere with critical cellular processes required for cancer cell growth and survival.[6]
Key Mechanisms of Anticancer Action
A. Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several naphthalen-1-amine derivatives have been identified as potent inhibitors of tubulin assembly.[6][7] For example, certain naphthalene-containing enamides function as intracellular tubulin assembly inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] This mechanism is particularly effective as it directly targets the process of cell division, which is highly active in cancerous tissues.
B. Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is crucial for the final step of estrogen biosynthesis. In estrogen receptor-positive (ER+) breast cancers, which account for approximately 70% of cases, inhibiting aromatase is a primary therapeutic strategy.[5] Naphthalen-1-yloxyacetamide derivatives have been designed and synthesized as effective aromatase inhibitors. These compounds compete with the natural substrate, leading to reduced estrogen levels and thereby suppressing the growth of hormone-dependent breast cancer cells like MCF-7.[5][9] The most potent of these derivatives have shown inhibitory efficacy comparable to the standard drug Letrozole.[5]
C. Induction of Apoptosis: Ultimately, the efficacy of many anticancer agents lies in their ability to induce programmed cell death, or apoptosis. Naphthalene derivatives trigger apoptosis through both intrinsic and extrinsic pathways. For instance, potent naphthalen-1-yloxyacetamide conjugates have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death.[5][9] This disruption of the Bcl-2/Bax ratio leads to the activation of caspase-9, a key initiator of the intrinsic apoptotic cascade.[5]
In Vitro Evaluation of Cytotoxicity
The foundational experiment to determine the anticancer potential of a compound is a cytotoxicity assay. The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]
Experimental Protocol: MTT Cytotoxicity Assay The choice of this protocol is based on its high throughput, reliability, and direct correlation between mitochondrial activity (measured by formazan production) and the number of living cells.[10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, Huh-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the naphthalen-1-amine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Quantitative Cytotoxicity Data
The following table summarizes the reported IC₅₀ values for various naphthalen-1-amine derivatives, demonstrating their potency against different cancer cell lines.
| Compound Class/Derivative | Target Cell Line | IC₅₀ (µM) | Reference |
| Naphthalene-enamide (analog 5f) | Huh-7 (Hepatocellular Carcinoma) | 2.62 | [6][7] |
| Naphthalene-enamide (analog 5g) | Huh-7 (Hepatocellular Carcinoma) | 3.37 | [6][7] |
| Doxorubicin (Reference Drug) | Huh-7 (Hepatocellular Carcinoma) | 7.20 | [6][7] |
| Naphthalen-1-yloxyacetamide (5d) | MCF-7 (Breast Cancer) | 2.33 | [5] |
| Naphthalen-1-yloxyacetamide (5e) | MCF-7 (Breast Cancer) | 3.03 | [5] |
| N-(pyridinylmethyl)naphthalen-1-amine | MCF-7 (Breast Cancer) | < 10 µg/mL | [12] |
| N-(pyridinylmethyl)naphthalen-1-amine | H-460 (Non-small cell lung) | < 10 µg/mL | [12] |
| Naphthalene-1,4-dione (analog 44) | HEC1A (Endometrial Cancer) | 6.4 | [11] |
| Naphthalene-substituted triazole (6a) | MDA-MB-231 (Breast Cancer) | 0.03 | [13] |
Part 2: Antimicrobial Activity
The rise of multidrug-resistant pathogens poses a severe threat to global health, creating an urgent need for novel antimicrobial agents.[14] Naphthalene-containing compounds, including naphthalen-1-amine derivatives, have been identified as a promising class of antimicrobials with a broad spectrum of activity against both bacteria and fungi.[3][14][15] The naphthalene core offers a versatile scaffold that can be chemically modified to enhance potency and selectivity.[14]
Spectrum of Activity and Mechanism
Derivatives of naphthalen-1-amine have demonstrated significant in vitro activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and various fungal strains.[2][14] While the precise mechanisms are diverse and depend on the specific derivative, a common mode of action involves disruption of the microbial cell membrane. The lipophilic naphthalene moiety can intercalate into the lipid bilayer, altering membrane fluidity and integrity, leading to leakage of cellular contents and eventual cell death. This mechanism is validated by time-kill kinetic assays, which show a rapid bactericidal effect.[2]
Evaluation of Antimicrobial Efficacy
The standard metric for quantifying the efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of a compound that visibly inhibits microbial growth.[14] The broth microdilution method is the gold standard for determining MIC values.
Experimental Protocol: Broth Microdilution for MIC Determination This protocol is selected because it is a quantitative, reproducible, and scalable method that allows for the simultaneous testing of multiple compounds against various microorganisms, adhering to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[14]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the naphthalen-1-amine derivatives in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microbes in broth, no compound) and a negative control (broth only, no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound in which there is no visible turbidity (i.e., no microbial growth).
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture an aliquot from the clear wells onto an agar plate. The MBC is the lowest concentration that results in no colony growth on the agar after incubation.
Quantitative Antimicrobial Data
The table below summarizes the reported MIC values for N-(naphthalen-1-yl)propanamide derivatives, which are structurally related to the target amine compounds and indicate their potential antimicrobial activity.[14]
| Compound ID | E. coli | K. pneumoniae | P. aeruginosa | E. faecalis | B. subtilis | S. aureus | Reference |
| 4f | < 0.97 | 1.95 | 3.9 | 1.95 | < 0.97 | < 0.97 | [14] |
| 4g | 1.95 | 3.9 | 7.81 | 3.9 | 1.95 | 1.95 | [14] |
| 4h | 3.9 | 7.81 | 15.62 | 7.81 | 3.9 | 3.9 | [14] |
| All values are MIC in µg/mL. |
Part 3: Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Naphthalene derivatives have been widely explored for the development of new anti-inflammatory agents.[16] Compounds like Naproxen, a substituted naphthalene, are potent anti-inflammatory drugs.[16] Research has shown that substitution at the α-position (C1) of the naphthalene nucleus, as in naphthalen-1-amine, can significantly influence anti-inflammatory activity.[16]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. COX-1 is constitutively expressed and involved in physiological functions like gastric protection, while COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[17] Some naphthalen-1-amine derivatives have been shown to inhibit COX enzymes, thereby reducing prostaglandin synthesis and mitigating the inflammatory response.[17][18] Studies have also investigated their ability to stabilize red blood cell membranes (HRBC), an in vitro model that correlates with the stabilization of lysosomal membranes, preventing the release of pro-inflammatory mediators.[19]
In Vivo and In Vitro Evaluation
A combination of in vivo and in vitro assays is necessary to validate the anti-inflammatory potential of naphthalen-1-amine derivatives.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats This is a classic and highly reliable in vivo model for evaluating acute anti-inflammatory activity. The causality is direct: carrageenan injection induces a predictable inflammatory response, and a reduction in paw volume (edema) is a direct measure of the compound's efficacy.[20]
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups: a control group (vehicle), a standard group (e.g., Phenylbutazone, Indomethacin), and test groups receiving different doses of the naphthalen-1-amine derivative orally or intraperitoneally.
-
Edema Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates potent anti-inflammatory activity.[20]
Experimental Protocol: In Vitro HRBC Membrane Stabilization This in vitro method is a cost-effective and rapid screening tool. Its principle is based on the observation that NSAIDs can protect red blood cell membranes from hypotonicity-induced lysis, which is analogous to their ability to stabilize lysosomal membranes in inflammatory conditions.[19]
-
Blood Collection: Obtain fresh whole blood from a healthy volunteer and mix with an equal volume of Alsever's solution. Centrifuge and wash the packed cells with isosaline. Prepare a 10% (v/v) suspension in isosaline.
-
Assay Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound solution at various concentrations. Include a standard drug (e.g., Diclofenac sodium).
-
Incubation and Lysis: Incubate the mixtures at 37°C for 30 minutes, then centrifuge.
-
Measurement: Collect the supernatant and measure the absorbance of the released hemoglobin at 560 nm.
-
Calculation: Calculate the percentage of membrane stabilization (inhibition of hemolysis).
Part 4: Other Notable Biological Activities
The structural versatility of the naphthalen-1-amine scaffold has led to its exploration as an inhibitor for various other enzymes. A notable example is the inhibition of Peptidyl Arginine Deiminases (PADs) . PAD enzymes are implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[21] Naphthalene-based compounds have been identified as highly potent inhibitors of PAD1 and PAD4, with IC₅₀ values in the low micromolar and even nanomolar range, demonstrating superior activity compared to reference inhibitors like Cl-amidine.[21]
Conclusion and Future Perspectives
The naphthalen-1-amine core is unequivocally a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. The research synthesized in this guide demonstrates their potential as potent anticancer, antimicrobial, and anti-inflammatory agents. The key to their success lies in the scaffold's ability to be strategically modified, allowing for the fine-tuning of activity against specific biological targets while potentially minimizing off-target effects.
Future research should focus on several key areas:
-
Mechanism Deconvolution: While primary mechanisms like tubulin and COX inhibition are known, a deeper understanding of the downstream signaling pathways is required.
-
Selectivity Profiling: For anticancer and anti-inflammatory applications, developing derivatives with high selectivity (e.g., COX-2 over COX-1, or specific cancer cell lines) is paramount to improving therapeutic windows and reducing side effects.[17][22]
-
Pharmacokinetic Optimization: Efforts must be made to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they can reach their target in effective concentrations in vivo.
By leveraging the insights from structure-activity relationship studies and employing the robust evaluation protocols outlined herein, the scientific community can continue to unlock the full therapeutic potential of naphthalen-1-amine derivatives.
References
- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial 3-(Naphthalen-1-yl)propan-1-amine Derivatives.
- Biointerface Research in Applied Chemistry. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates.
- Sharma, S., Srivastava, V. K., & Kumar, A. (n.d.). Anti-inflammatory Activity Of Some Novel α-Amino Naphthalene Derivatives. Arzneimittelforschung.
- Sharma, S., Srivastava, V. K., & Kumar, A. (2002). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Arzneimittelforschung, 52(2), 123-127.
- Sharma, S., Singh, T., Mittal, R., Saxena, K. K., Srivastava, V. K., & Kumar, A. (2006). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. Archiv der Pharmazie, 339(3), 145-152.
- Zaki, E. G., et al. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances.
- National Center for Biotechnology Information. (n.d.). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells.
- Muralidharan, V., Seetaramswamy, S., Bhanuprasad, M., & Sindhu, J. (2015). Synthesis and Characterization of Some Novel Naphthalene-Pyrimidine Derivatives as Anti-Inflammatory Agents. Indo American Journal of Pharmaceutical Sciences, 2(4), 851-856.
- MDPI. (n.d.). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties.
- ResearchGate. (n.d.). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.
- ResearchGate. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.
- PMC. (n.d.). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives.
- RSC Publishing. (n.d.). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells.
- ResearchGate. (n.d.). Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents.
- BenchChem. (n.d.). A Comparative Analysis of the Biological Efficacy of Naphthalene-Based Compounds as Potential Therapeutic Agents.
- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- National Center for Biotechnology Information. (n.d.). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones.
- ResearchGate. (n.d.). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value.
- Rokade, Y. B., & Sayyed, R. Z. (n.d.). NAPHTHALENE DERIVATIVES: A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.
- BenchChem. (n.d.). Biological Activity Comparison of 1-Aminonaphthalene-2-acetonitrile derivatives.
- National Center for Biotechnology Information. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.
- Nencetti, S., et al. (2014). Synthesis and cycloxygenase inhibitory properties of new naphthalene-methylsulfonamido, naphthalene-methylsulfonyl and tetrahydronaphthalene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 406-410.
- Cheng, Y., et al. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents.
- National Center for Biotechnology Information. (n.d.). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity.
- Huang, L. J., et al. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties | MDPI [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iajps.com [iajps.com]
- 20. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Morpholine in Drug Discovery and Development: A Technical Guide
Abstract
Morpholine, a saturated six-membered heterocycle, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its frequent appearance in a multitude of FDA-approved drugs is a testament to its remarkable utility.[3] This is not a matter of chance, but a direct consequence of the advantageous physicochemical and metabolic properties conferred by the morpholine moiety.[2][4] This technical guide provides an in-depth analysis of the multifaceted role of morpholine in drug discovery. We will explore the fundamental properties that make it an attractive building block, examine its application through case studies of successful drugs, and provide detailed experimental protocols for the synthesis and evaluation of morpholine-containing compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of this versatile heterocycle in their own discovery programs.
The Morpholine Moiety: A Convergence of Favorable Properties
The success of morpholine in drug design is rooted in a unique combination of structural and electronic features that positively influence a molecule's overall druglikeness.[2][4] These properties are not merely theoretical; they translate into tangible improvements in potency, selectivity, and pharmacokinetic profiles.[5]
Physicochemical and Pharmacokinetic Advantages
The morpholine ring is not an inert spacer. It actively modulates a molecule's interaction with its biological environment.
-
Modulated Basicity: The presence of the ether oxygen atom withdraws electron density from the nitrogen, reducing its basicity (pKa ≈ 8.4-8.7) compared to other cyclic amines like piperidine.[1][3] This attenuated basicity is highly desirable, as it minimizes the potential for off-target effects associated with strong bases and can improve oral bioavailability.
-
Enhanced Aqueous Solubility: The polar ether oxygen and the nitrogen atom act as hydrogen bond acceptors, significantly improving the aqueous solubility of the parent molecule.[3][6] This is a critical parameter for ensuring adequate drug concentration at the site of action.
-
Metabolic Stability: The morpholine ring itself is generally robust and resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[3][6] This contributes to a longer half-life and improved bioavailability.
-
Favorable Lipophilicity: The morpholine moiety provides a balanced hydrophilic-lipophilic profile, which is crucial for membrane permeability and crossing the blood-brain barrier (BBB) in CNS-targeted drugs.[6][7]
Morpholine as a Bioisostere
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in lead optimization. Morpholine is frequently employed as a bioisosteric replacement for other cyclic amines.[3][8]
| Moiety | Typical pKa | Key Features | Rationale for Morpholine Replacement |
| Piperidine | ~11.2 | Strongly basic, lipophilic. | Reduce basicity to avoid toxicity/off-target effects, improve solubility. |
| Piperazine | ~9.8 (N1), ~5.6 (N2) | Two basic centers, often highly polar. | Fine-tune basicity, potentially improve metabolic stability, alter vector of substituents. |
| Thiomorpholine | ~8.4 | Similar pKa, but sulfur can be prone to oxidation. | Improve metabolic stability by replacing the oxidizable sulfur atom. |
The strategic substitution of these rings with morpholine can lead to superior drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]
Applications in Approved Drugs: Mechanistic Case Studies
The true value of the morpholine scaffold is best illustrated by its incorporation into successful, marketed drugs across various therapeutic areas.[4]
Gefitinib (Iressa®): Targeting Cancer with Enhanced Solubility
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[10][11]
-
Role of Morpholine: The terminal morpholine group, connected via a propoxy linker to the quinazoline core, serves a critical function.[12] It acts as a solubilizing group, which is essential for the drug's oral bioavailability.[13] The tertiary amine of the morpholine can form an ionic bond with residues like Asp800 in the solvent-accessible region of the EGFR active site, contributing to the binding affinity.[12] While the morpholine ring itself can be a site of metabolism, its overall contribution to the pharmacokinetic profile is overwhelmingly positive.[13][14]
Linezolid (Zyvox®): A New Class of Antibiotics
Linezolid was the first of the oxazolidinone class of antibiotics and is crucial for treating infections caused by resistant Gram-positive bacteria.[15]
-
Role of Morpholine: The N-aryl morpholine ring is an integral part of the pharmacophore.[16] Structure-activity relationship (SAR) studies have demonstrated that the morpholine C-ring is essential for its potent antibacterial activity.[17][18] It correctly orients the molecule for binding to the 23S ribosomal RNA of the 50S subunit, inhibiting the formation of the initiation complex required for bacterial protein synthesis.[15] The fluorine atom ortho to the morpholine group also enhances both potency and in vivo efficacy.[19]
Aprepitant (Emend®): Blocking Nausea and Vomiting
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used to prevent nausea and vomiting associated with chemotherapy.[20][21]
-
Role of Morpholine: In Aprepitant, the morpholine ring acts primarily as a rigid scaffold.[7] It correctly positions the three key interacting pharmacophoric elements for high-affinity binding to the NK1 receptor, blocking the action of substance P.[7][22] The metabolism of aprepitant often involves oxidation at the morpholine ring, but the parent compound's structural integrity, provided by the morpholine, is key to its efficacy.[23]
Synthetic and Evaluative Methodologies
The widespread use of morpholine is also due to its synthetic tractability.[5][24] Numerous methods exist for its incorporation into target molecules.
Illustrative Synthetic Workflow
A common strategy for synthesizing N-aryl morpholines, a frequent motif in bioactive compounds, involves a palladium-catalyzed carboamination reaction. This allows for the efficient construction of the core scaffold.
Diagram: General Synthetic Workflow for N-Aryl Morpholines
Caption: A multi-step workflow for synthesizing substituted N-aryl morpholines.
Experimental Protocol: Palladium-Catalyzed Carboamination
This protocol is a representative procedure for the key cyclization step to form the morpholine ring.[25]
Objective: To synthesize a cis-3,5-disubstituted morpholine via intramolecular carboamination.
Materials:
-
N-aryl ethanolamine derivative (substrate, 1.0 equiv)
-
Aryl or alkenyl bromide (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
Tri(2-furyl)phosphine (P(2-furyl)₃, 8 mol %)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Anhydrous Toluene
-
Schlenk tube, nitrogen line, magnetic stirrer, heating block
Procedure:
-
Vessel Preparation: Evacuate a Schlenk tube and flame-dry it under vacuum. Backfill with dry nitrogen.
-
Catalyst Loading: To the tube, add Pd(OAc)₂ (0.02 equiv), P(2-furyl)₃ (0.08 equiv), and NaOtBu (2.0 equiv).
-
Reagent Addition: Evacuate and backfill the tube with nitrogen again. Add the aryl bromide (2.0 equiv).
-
Substrate Addition: Prepare a solution of the N-aryl ethanolamine substrate (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.4 M). Add this solution to the Schlenk tube via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath or heating block at 105 °C.
-
Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired morpholine product.
In Vitro Evaluation: A Decision-Making Workflow
Once a series of morpholine-containing analogs is synthesized, a logical cascade of assays is required to determine their potential as drug candidates.
Diagram: Early Drug Discovery Evaluation Workflow
Caption: A typical assay cascade for evaluating new chemical entities.
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay is crucial for assessing a compound's susceptibility to metabolism by liver enzymes, a key determinant of its in vivo half-life.[26][27]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a morpholine-containing test compound using human liver microsomes.[28]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (or 1 mM NADPH solution)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[26]
-
Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates, incubator (37°C), liquid handling systems
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare working solutions of the test compound and positive controls by diluting with phosphate buffer to an intermediate concentration. The final incubation concentration is typically 1 µM.[26]
-
Incubation Setup (96-well plate):
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells. This is Time = 0.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN with the internal standard.[28]
-
Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 3000g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the line from linear regression analysis equals the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate intrinsic clearance (Clᵢₙₜ) = (k / microsomal protein concentration).
-
Conclusion and Future Perspectives
The morpholine scaffold is far more than a simple heterocycle; it is a powerful tool in the medicinal chemist's armamentarium.[2][4] Its ability to confer favorable physicochemical properties, enhance metabolic stability, and serve as a versatile synthetic handle has cemented its status as a privileged structure.[1][5] From oncology to infectious diseases and CNS disorders, morpholine-containing drugs have made a significant impact on human health.[3][6]
Future work will likely focus on the exploration of novel morpholine bioisosteres and the development of new synthetic methodologies to access more complex and diverse morpholine-based scaffolds.[9][24] As our understanding of structure-property relationships continues to deepen, the strategic application of the morpholine moiety will undoubtedly continue to yield novel and effective therapeutic agents.
References
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. Retrieved from [Link]
-
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-577. Retrieved from [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Retrieved from [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Retrieved from [Link]
-
Jadhav, S. B., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 203-225. Retrieved from [Link]
-
Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 8(48). Retrieved from [Link]
-
Morpholine Bioisosteres for Drug Design. (n.d.). Pharmaceutical Business Review. Retrieved from [Link]
-
Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. Retrieved from [Link]
-
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Retrieved from [Link]
-
Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Retrieved from [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [Link]
-
Wolfe, J. P., et al. (2010). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 12(20), 4682–4685. Retrieved from [Link]
-
Morpholine-containing, CNS active, FDA approved drugs. 1, moclobemide; 2, reboxetine. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6, 34. Retrieved from [Link]
-
Ruijter, E., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(4), 886–889. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]
-
Aprepitant – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Obach, R. S. (2018). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]
-
Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. OUCI. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Rege, P. V., et al. (2009). Synthesis and structure-activity studies of novel homomorpholine oxazolidinone antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 19(2), 548-551. Retrieved from [Link]
-
Kumari, A., & Singh, R. K. (2023). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. Retrieved from [Link]
-
Therapies Gefitinib Summary. (n.d.). CIViC. Retrieved from [Link]
-
Proposed metabolic pathways of gefitinib in humans in vivo Compound... (n.d.). ResearchGate. Retrieved from [Link]
-
Gefitinib. (n.d.). PharmaCompass. Retrieved from [Link]
-
Linezolid. (n.d.). PubChem. Retrieved from [Link]
-
Gefitinib. (n.d.). PubChem. Retrieved from [Link]
-
Singh, G., et al. (2021). Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acyl. RSC Advances, 11(50), 31541-31551. Retrieved from [Link]
-
Structures of the morpholine parent heterocycle, and linezolid,... (n.d.). ResearchGate. Retrieved from [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(24), 3012-3046. Retrieved from [Link]
-
A review on pharmacological profile of Morpholine derivatives. (2025). ResearchGate. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(19), 6649. Retrieved from [Link]
-
Navari, R. M. (2004). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 4(5), 715-724. Retrieved from [Link]
-
Prommer, E. (2005). Aprepitant (EMEND): the role of substance P in nausea and vomiting. American Journal of Hospice and Palliative Medicine, 22(5), 383-388. Retrieved from [Link]
-
Grunberg, S. M. (2004). Aprepitant for Chemotherapy-Induced Nausea and Vomiting. Clinical Journal of Oncology Nursing, 8(2), 198-200. Retrieved from [Link]
-
Understanding Aprepitant's Role in Combating Chemotherapy-Induced Nausea. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 9. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 10. CIViC - Clinical Interpretation of Variants in Cancer [civicdb.org]
- 11. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Gefitinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 15. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Linezolid: a review of its properties, function, and use in critical care - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity studies of novel homomorpholine oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 19. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Aprepitant (EMEND): the role of substance P in nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mercell.com [mercell.com]
- 27. mttlab.eu [mttlab.eu]
- 28. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Technical Guide to the Preliminary Bioactivity Screening of 4-(2-Morpholinoethoxy)naphthalen-1-amine
Executive Summary
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a meticulous process, underpinned by a systematic and robust biological evaluation. This guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of 4-(2-Morpholinoethoxy)naphthalen-1-amine, a compound of nascent interest. Lacking prior characterization, the initial approach must be both broad to uncover diverse activities and deep to validate initial findings. We present a logical workflow commencing with foundational cytotoxicity profiling to establish a therapeutic window, followed by a hypothesis-driven screen against high-value therapeutic target classes—protein kinases, G-protein coupled receptors (GPCRs), and ion channels. This structure is designed to efficiently identify, characterize, and validate potential "hits," thereby providing a solid foundation for subsequent hit-to-lead and lead optimization campaigns.[1][2] Each stage is detailed with field-proven protocols, data interpretation guidelines, and the rationale behind experimental choices, ensuring a scientifically rigorous and self-validating screening cascade.
Introduction: Characterizing a Novel Naphthalen-1-amine Derivative
The molecule 4-(2-Morpholinoethoxy)naphthalen-1-amine presents a compelling structural framework for biological investigation. Its core, a naphthalen-1-amine scaffold, is a privileged structure found in numerous biologically active compounds, including kinase inhibitors and cytotoxic agents.[3][4] The morpholinoethoxy side chain is often incorporated to enhance aqueous solubility and favorable pharmacokinetic properties, suggesting a design oriented toward drug-like characteristics.
The primary objective of this preliminary screening is to systematically interrogate the bioactivity of this molecule. The process is not merely about data collection but about building a coherent biological profile that informs future research. This guide provides the strategic framework and detailed methodologies to achieve that goal.
Part 1: Foundational Screening – Establishing the Cytotoxicity Profile
Rationale: Before exploring specific mechanisms of action, it is imperative to determine the compound's inherent effect on cell viability. This foundational step serves two purposes: 1) it identifies potential cytotoxic activity, which is a desired outcome for oncology applications, and 2) it defines the non-toxic concentration range for subsequent, more sensitive mechanistic assays.[5] Employing orthogonal assays that measure different aspects of cell health provides a more reliable and complete picture, reducing the risk of misleading results from assay-specific artifacts.[6]
Protocol 1: General Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, serving as a proxy for cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate a panel of cells (e.g., human breast cancer MCF-7, lung cancer A549, and non-cancerous murine fibroblast NIH/3T3) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a serial dilution of 4-(2-Morpholinoethoxy)naphthalen-1-amine in culture medium, typically ranging from 100 µM down to 0.1 nM. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.[8]
Protocol 2: Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][10] It is an excellent orthogonal method to the MTT assay because it measures cell death (membrane leakage) rather than metabolic function.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel set of 96-well plates.
-
Establish Controls: For each cell line, prepare three control groups:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 1 hour before the end of incubation.
-
Medium Background: Wells with medium but no cells.
-
-
Supernatant Collection: After incubation, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: [(Compound Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100. Determine the IC50 value from the resulting dose-response curve.[11]
Data Presentation and Interpretation
Summarize the results in a table to facilitate comparison across cell lines.
| Cell Line | Type | MTT Assay IC50 (µM) | LDH Assay IC50 (µM) | Selectivity Index (Normal/Cancer) |
| MCF-7 | Breast Cancer | Result | Result | N/A |
| A549 | Lung Cancer | Result | Result | N/A |
| NIH/3T3 | Normal Fibroblast | Result | Result | IC50(NIH/3T3) / IC50(Cancer) |
The IC50 value represents the concentration at which the compound inhibits 50% of the measured response.[12] A lower IC50 indicates higher potency. The Selectivity Index provides a preliminary measure of the compound's potential therapeutic window. A higher index suggests greater selectivity for cancer cells over normal cells.
Part 2: Tiered, Target-Class Screening
Rationale: With a cytotoxicity profile established, the next phase involves screening the compound against major families of drug targets to identify a potential mechanism of action. This hypothesis-driven approach is based on the structural alerts within the molecule. The naphthalene core is a common feature in ATP-competitive kinase inhibitors, while the overall structure could plausibly interact with the binding pockets of GPCRs or ion channels.[13][14]
Protein Kinase Inhibition Profiling
Justification: The deregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a prime target class for therapeutic development.[14] A broad-spectrum biochemical screen is the most efficient method to identify potential kinase-directed activity.
Protocol 3: Broad-Spectrum Kinase Panel Screen (Radiometric Assay) While various formats exist (e.g., fluorescence polarization), the radiometric [³³P]-ATP filter binding assay remains a gold standard for its direct measurement of enzymatic activity and low rate of false positives.[15] This service is typically performed by a specialized contract research organization (CRO).
Methodology:
-
Compound Submission: Provide the compound to the CRO at a specified concentration (e.g., 10 mM in DMSO).
-
Primary Screen: The compound is screened at a single concentration (e.g., 1 µM or 10 µM) against a panel of dozens to hundreds of purified protein kinases.
-
Reaction: The kinase reaction is initiated by adding [³³P]-ATP. The reaction mixture includes the specific kinase, its substrate (a peptide or protein), and the test compound.
-
Termination and Measurement: The reaction is stopped, and the mixture is transferred to a filter membrane that captures the phosphorylated substrate. Unreacted [³³P]-ATP is washed away. The radioactivity retained on the filter, corresponding to kinase activity, is measured using a scintillation counter.
-
Analysis: The activity in the presence of the test compound is compared to a vehicle control to calculate the percent inhibition.
Data Presentation:
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| EGFR | Tyrosine Kinase | Result |
| VEGFR2 | Tyrosine Kinase | Result |
| CDK2/cyclin A | Serine/Threonine Kinase | Result |
| AKT1 | Serine/Threonine Kinase | Result |
| PKA | Serine/Threonine Kinase | Result |
A result of >50% inhibition is typically considered a "hit" and warrants further investigation.
G-Protein Coupled Receptor (GPCR) Modulation
Justification: GPCRs constitute the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[13] Functional assays measuring downstream second messengers like calcium (for Gq-coupled receptors) or cAMP (for Gs/Gi-coupled receptors) are robust methods for high-throughput screening.[16][17]
Protocol 4: Calcium Mobilization Assay for Gq-Coupled GPCRs This assay uses a fluorescent indicator to detect the transient increase in intracellular calcium that occurs upon activation of Gq-coupled receptors.[18]
Methodology:
-
Cell Culture: Use a cell line engineered to express a specific Gq-coupled GPCR of interest (e.g., HEK293 expressing the M1 muscarinic receptor).
-
Dye Loading: Plate cells in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add the test compound and immediately begin measuring fluorescence intensity over time (typically 2-3 minutes).
-
Agonist Challenge: For antagonist screening, pre-incubate with the test compound for 15-30 minutes before adding a known agonist for the receptor.
-
Analysis: Analyze the fluorescence signal for changes relative to baseline. Agonists will induce a signal spike, while antagonists will blunt the spike produced by a known agonist.
Ion Channel Modulation
Justification: Ion channels are critical for a vast range of physiological processes, and their modulation is a key therapeutic strategy.[19] Furthermore, assessing off-target activity at cardiac ion channels (e.g., hERG) is a mandatory step in safety pharmacology.[20]
Protocol 5: High-Throughput Ion Channel Screening (Fluorescence-based) Fluorescence-based assays using ion-specific indicators or voltage-sensitive dyes offer a high-throughput method for preliminary screening.[21][22]
Methodology:
-
Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., Nav1.5 or hERG).
-
Dye Loading: Load cells with an appropriate fluorescent indicator (e.g., a thallium flux indicator for potassium channels or a membrane potential-sensitive dye).
-
Compound Incubation: Pre-incubate the cells with the test compound at various concentrations.
-
Activation and Measurement: Add an activating stimulus (e.g., a depolarizing agent like potassium chloride or a specific channel activator). Immediately measure the change in fluorescence using a dedicated plate reader.
-
Analysis: Quantify the compound's effect (inhibition or activation) on the fluorescence signal change and calculate EC50 (for activators) or IC50 (for inhibitors).[23]
Part 3: Hit Validation and Confirmation
Key Validation Steps:
-
Compound Integrity Confirmation: The first and most critical step is to obtain a fresh, high-purity sample of the compound. This can be achieved by re-synthesis or re-purification of the original batch. The identity and purity (>95%) of this new sample must be confirmed using analytical methods like LC-MS and NMR. This step eliminates the possibility that the observed activity was due to a contaminant.[24]
-
Activity Re-confirmation: The newly verified compound batch must be re-tested in the original primary assay to ensure the activity is reproducible.
-
Dose-Response Analysis: A full dose-response curve (typically 8-10 concentrations) should be generated in the primary assay. This confirms the potency of the compound and provides a robust IC50 or EC50 value. The curve should exhibit a standard sigmoidal shape with a clear upper and lower plateau.[8][23]
-
Orthogonal Assay Validation: The hit should be tested in a secondary, mechanistically different assay. This demonstrates that the activity is not an artifact of the primary assay format.[25]
-
Example: If the primary hit came from a biochemical kinase assay, a confirmatory cell-based assay would be to measure the phosphorylation of that kinase's downstream substrate in intact cells (e.g., via Western Blot or a cellular phosphorylation ELISA). This confirms that the compound can engage its target in a more physiologically relevant environment.[25]
-
Conclusion and Future Directions
This technical guide provides a robust and logical framework for conducting the preliminary bioactivity screening of 4-(2-Morpholinoethoxy)naphthalen-1-amine. By progressing from broad cytotoxicity profiling to targeted screening and culminating in rigorous hit validation, this workflow maximizes the potential for discovering meaningful biological activity while minimizing the risk of pursuing false positives.
A validated hit emerging from this cascade becomes a valuable starting point for a full-fledged drug discovery program.[26][27] Subsequent steps would involve initiating a hit-to-lead campaign focused on improving potency and selectivity through medicinal chemistry, further characterizing the mechanism of action, and evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[28][29] This structured approach ensures that resources are invested in compounds with the highest probability of success on the long path from initial discovery to clinical candidate.[30]
References
- Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Reaction Biology. Ion Channel Assays.
- ION Biosciences. Ion Channel Assay Services.
- Creative BioMart. Ion Channel Screening Assays.
- National Institutes of Health (NIH). (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC.
- Charles River Labor
- Reaction Biology. GPCR Assay Services.
- Charles River Laboratories. Ion Channel Selectivity Profiling Assays.
- BioAssay Systems. Kinase Inhibitor Screening Services.
- Vipergen.
- GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356.
- PubMed. (2023, January 20). Screening assays for tyrosine kinase inhibitors: A review.
- Thermo Fisher Scientific - US. Cell-Based GPCR Reporter Assays.
- Charles River Laboratories.
- Reaction Biology. Kinase Screening Assay Services.
- Cre
- Reaction Biology. (2024, August 13).
- Promega Connections. (2025, March 6).
- BOC Sciences. Targeted Kinase Inhibitor Activity Screening.
- ION Biosciences. Gαq GPCR assays.
- Evotec. (2024, March 7).
- Clinical Research News. (2022, May 18).
- Sygnature Discovery.
- The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values.
- Dotmatics. (n.d.). What are the major steps in the process of drug discovery?.
- National Institutes of Health (NIH). (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC.
- ZeClinics. (2025, March 26). Drug Discovery and Development: A Step-By-Step Process.
- Arontis. (n.d.).
- BenchChem. (n.d.). A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin".
- PubMed. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- IntuitionLabs. (n.d.). Drug Development Pipeline: A Complete Guide to All Phases.
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (n.d.).
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- PubMed. (n.d.).
- Cre
- Vipergen. (n.d.).
- ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
- Abcam. (n.d.).
- PLOS One. (n.d.).
- ResearchGate. (2017, June 5).
- RSC Publishing. (n.d.). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.
- ResearchGate. (2025, December 18). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.
- Springer Nature. (2025, November 10). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols.
- BenchChem. (n.d.). A Comparative Guide to N-(1-Naphthalen-2-yl-ethyl)
- Google Patents. (n.d.). CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
- Google Patents. (n.d.).
Sources
- 1. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 2. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 3. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. ionbiosciences.com [ionbiosciences.com]
- 20. criver.com [criver.com]
- 21. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 22. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 23. clyte.tech [clyte.tech]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 27. criver.com [criver.com]
- 28. What are the major steps in the process of drug discovery? [dotmatics.com]
- 29. Drug Discovery Workflow - What is it? [vipergen.com]
- 30. intuitionlabs.ai [intuitionlabs.ai]
A Technical Guide to the Spectral Analysis of 4-(2-Morpholinoethoxy)naphthalen-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Morpholinoethoxy)naphthalen-1-amine, with the chemical formula C16H20N2O2 and a molecular weight of 272.35 g/mol , is a molecule of interest in medicinal chemistry and materials science.[1][2] Its structure combines a naphthalenamine core, an ether linkage, and a morpholine ring, each contributing to its unique chemical and physical properties. A thorough understanding of its spectral characteristics is paramount for its synthesis, identification, and application in further research. This guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles. It also outlines the standard experimental protocols for acquiring such data, offering a comprehensive resource for scientists.
Molecular Structure and Key Features
The structure of 4-(2-Morpholinoethoxy)naphthalen-1-amine presents several key features that will manifest in its spectral data:
-
Aromatic Naphthalene Ring: This will produce characteristic signals in the aromatic region of the NMR spectra and distinct IR absorption bands.
-
Primary Amine (-NH2): The protons of the amine group will have a characteristic chemical shift in the ¹H NMR spectrum, and the N-H bonds will show distinct stretching vibrations in the IR spectrum.
-
Ether Linkage (-O-CH2-CH2-): The methylene groups adjacent to the oxygen atom will be deshielded and show characteristic downfield shifts in the ¹H and ¹³C NMR spectra.[3][4] The C-O bond will have a specific stretching frequency in the IR spectrum.[5]
-
Morpholine Ring: The methylene groups of the morpholine ring will produce distinct signals in the NMR spectra, and the entire fragment can lead to characteristic fragmentation patterns in mass spectrometry.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Morpholinoethoxy)naphthalen-1-amine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 4-(2-Morpholinoethoxy)naphthalen-1-amine would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.2 | Multiplet | 6H | Aromatic protons (Naphthalene ring) |
| ~ 4.2 | Triplet | 2H | -O-CH2 -CH2-N- |
| ~ 4.0 | Broad Singlet | 2H | -NH2 |
| ~ 3.8 | Triplet | 4H | -N-CH2-CH2 -O- (Morpholine) |
| ~ 2.9 | Triplet | 2H | -O-CH2-CH2 -N- |
| ~ 2.6 | Triplet | 4H | -CH2 -N-CH2 - (Morpholine) |
Rationale behind the predictions: The aromatic protons of the naphthalene ring are expected to appear in the downfield region (7.2-8.0 ppm).[7] The methylene protons adjacent to the ether oxygen (-O-CH2-) are deshielded and predicted to be around 4.2 ppm.[4] The primary amine protons typically appear as a broad singlet. The morpholine protons adjacent to the oxygen will be slightly downfield compared to those adjacent to the nitrogen.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum would show the following key signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 110 | Naphthalene ring carbons |
| ~ 67 | -O-CH2 -CH2-N- |
| ~ 66 | -N-CH2-CH2 -O- (Morpholine) |
| ~ 54 | -O-CH2-CH2 -N- |
| ~ 53 | -CH2 -N-CH2 - (Morpholine) |
Rationale behind the predictions: Aromatic carbons of the naphthalene ring will resonate between 110 and 150 ppm. Carbons attached to the electronegative oxygen of the ether and morpholine will be in the 60-70 ppm range.[5] Carbons adjacent to the nitrogen will appear further upfield, typically around 50-55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (from a volatile solvent), or analyzed neat using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder or ATR crystal.
-
Place the prepared sample in the IR spectrometer.
-
Acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.
-
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Broad | N-H stretching (primary amine) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Medium to Strong | C-H stretching (aliphatic) |
| ~ 1600 | Medium | C=C stretching (aromatic) |
| 1250 - 1050 | Strong | C-O stretching (ether) |
| 1200 - 1000 | Medium | C-N stretching |
Rationale behind the predictions: The N-H stretching of the primary amine will appear as a broad band around 3300-3400 cm⁻¹.[8] Aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively. The most intense band is expected to be the C-O stretch of the ether linkage, typically found in the 1050-1250 cm⁻¹ region.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 272.35, corresponding to the molecular weight of the compound.
-
Key Fragmentation Pathways: The most likely fragmentation will occur at the weakest bonds, particularly the ether linkage and the morpholine ring.[5][6]
Table of Predicted Major Fragments:
| m/z | Proposed Fragment Structure |
| 272 | [M]⁺ |
| 185 | [M - C4H9NO]⁺ (Loss of morpholine ethyl group) |
| 157 | [C10H7O]⁺ (Naphthoxide radical cation) |
| 143 | [C10H9N]⁺ (Naphthalenamine radical cation) |
| 100 | [C5H10NO]⁺ (Morpholinoethyl cation) |
| 86 | [C4H8NO]⁺ (Fragment from morpholine ring cleavage) |
Visualization of Fragmentation
Below is a DOT language script to generate a diagram illustrating the predicted fragmentation pathways.
Caption: Predicted mass spectrometry fragmentation of 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, spectral analysis of 4-(2-Morpholinoethoxy)naphthalen-1-amine. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds. The presented data and interpretations are based on fundamental principles of spectroscopy and provide a solid framework for the empirical analysis of this molecule.
References
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - CORE. (2024-05-12).
- (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate.
- 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Navigating the Analytical Landscape for Naphthalene Derivatives: A Comparative Guide - Benchchem.
- Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR | Read Chemistry. (2024-05-20).
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH.
- 261 SPECTROSCOPIC INVESTIGATION OF NAPHTHALENE AND PHENANTHRENE PICRATES - PJSIR.
- Interpreting | OpenOChem Learn.
- 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024-03-19).
- Interpreting H-NMR Spectra Aromatic Molecule - YouTube. (2024-09-17).
- Naphthalene Derivatives - ResearchGate.
- 2-Naphthalenamine - the NIST WebBook.
- Supplementary Information for Rhodium-Catalyzed Oxidative Coupling of N-Acyl Anilines with Alkynes Using an Acylamino Moiety as.
- 4-(2-Morpholinoethoxy)naphthalen-1-amine , 95+% , 317806-90-9 - CookeChem.
- Spectroscopic properties of carbazolyl and diphenylamino naphthalimide derivatives: the role of solvent and rotational relaxation - OAM-RC. (2016-06-09).
- Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor - Oriental Journal of Chemistry.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).
- Fragmentation (mass spectrometry) - Wikipedia.
- 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9 - Sigma-Aldrich.
- Phenol, 4-(2-aminoethyl)-2-methoxy- - the NIST WebBook.
- INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES.
- 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem.
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate.
- CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one - Google Patents.
- EP0002401B1 - Derivatives of naphthalene, process for their preparation and their therapeutic application - Google Patents.
- Naphthalene derivatives - Patent 0393941. (1990-10-24).
- 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum - ChemicalBook.
- 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem - NIH.
- US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents.
- Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene - PMC - PubMed Central.
- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents.
- Showing NP-Card for (2R-trans)-3,4-Dihydro-2-hydroxy-3-(1-hydroxy-1-methylethyl)-8-(methoxymethyl)-5-methyl-1(2H)-naphthalenone (NP0059668) - NP-MRD. (2022-04-28).
- 4-Hydroxy-3-[(2-hydroxyethylamino)methyl]naphthalene-1,2-dione - PubChem.
- Naphthalene, 1-methyl- - the NIST WebBook.
Sources
- 1. 4-(2-Morpholinoethoxy)naphthalen-1-amine , 95+% , 317806-90-9 - CookeChem [cookechem.com]
- 2. 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9 [sigmaaldrich.com]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. readchemistry.com [readchemistry.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 4-(2-Morpholinoethoxy)naphthalen-1-amine
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel chemical entity, 4-(2-Morpholinoethoxy)naphthalen-1-amine. The methodologies detailed herein are grounded in established scientific principles and align with the stringent requirements of regulatory bodies, including the International Council for Harmonisation (ICH). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the robust characterization of this promising molecule. The causality behind experimental choices is elucidated to empower the reader with a deeper understanding of the drug development process.
Introduction: Understanding the Molecule
4-(2-Morpholinoethoxy)naphthalen-1-amine is a substituted naphthalenamine derivative. Its chemical structure, featuring a naphthalenamine core, a morpholino group, and an ether linkage, suggests a multifaceted physicochemical profile that warrants thorough investigation. The aromatic naphthalene moiety contributes to its lipophilicity, while the morpholino and primary amine groups are expected to influence its aqueous solubility and ionization state at different pH values. A comprehensive understanding of its solubility and stability is paramount for its progression as a potential therapeutic agent, as these properties directly impact its bioavailability, formulation, and shelf-life.[1][2][3]
Table 1: Physicochemical Properties of 4-(2-Morpholinoethoxy)naphthalen-1-amine
| Property | Value | Source |
| CAS Number | 317806-90-9 | [1][2][3] |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [2] |
| Molecular Weight | 272.34 g/mol | [2] |
| Predicted logP | 2.5 - 3.5 | Computational Prediction |
| Predicted pKa | Amine: 4.5-5.5, Morpholine: 7.5-8.5 | Computational Prediction |
Note: Predicted values are derived from computational models and require experimental verification.
Solid-State Characterization: The Foundation of a Stable Drug Substance
The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can significantly influence its stability, solubility, and manufacturability.[4][5][6] It is imperative to characterize the solid form of 4-(2-Morpholinoethoxy)naphthalen-1-amine to ensure batch-to-batch consistency and to identify the most stable polymorphic form for development.[4][5]
Key Solid-State Characterization Techniques
-
X-Ray Powder Diffraction (XRPD): To determine the crystalline or amorphous nature of the compound and to identify different polymorphic forms.
-
Differential Scanning Calorimetry (DSC): To determine the melting point, and glass transition temperature (for amorphous solids), and to detect polymorphic transitions.[7]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and to quantify the presence of residual solvents or water.
-
Polarized Light Microscopy (PLM): For visual characterization of particle size, shape, and birefringence, which can help in distinguishing between different crystalline forms.
Solubility Profiling: A Predictor of In Vivo Performance
A comprehensive solubility profile is a cornerstone of preclinical development, providing critical insights into a compound's potential for oral absorption and guiding formulation strategies.[8][9][10] Both kinetic and thermodynamic solubility should be assessed to gain a complete picture of the molecule's behavior in aqueous and organic media.[11][12][13][14]
Experimental Workflow for Solubility Determination
Sources
- 1. 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9 [chemicalbook.com]
- 2. 4-(2-Morpholinoethoxy)naphthalen-1-amine , 95+% , 317806-90-9 - CookeChem [cookechem.com]
- 3. 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9 [sigmaaldrich.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. rroij.com [rroij.com]
- 6. wiley.com [wiley.com]
- 7. solitekpharma.com [solitekpharma.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ovid.com [ovid.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Morpholinoethoxy)naphthalen-1-amine
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a cornerstone of progress. The compound 4-(2-Morpholinoethoxy)naphthalen-1-amine, while not extensively characterized in existing literature, presents a compelling structural framework for investigation. Its unique combination of a naphthalen-1-amine core, a known pharmacophore in various bioactive molecules, and a 4-(2-Morpholinoethoxy) substituent, a moiety associated with favorable pharmacokinetic properties and specific molecular interactions, suggests a high potential for biological activity.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential therapeutic targets of 4-(2-Morpholinoethoxy)naphthalen-1-amine. By drawing upon a systematic analysis of structurally related compounds, this document will elucidate plausible mechanisms of action and delineate a strategic path for experimental validation. The insights presented herein are intended to serve as a foundational resource to accelerate the investigation of this promising molecule.
Structural Analysis and Rationale for Target Exploration
The chemical architecture of 4-(2-Morpholinoethoxy)naphthalen-1-amine is a composite of three key structural motifs:
-
The Naphthalene Core: A bicyclic aromatic hydrocarbon that serves as a scaffold in numerous approved drugs, including the anti-inflammatory agent Naproxen and the antifungal Naftifine.[1] The planar nature of the naphthalene ring system facilitates intercalation with DNA and interaction with hydrophobic pockets within protein targets.[2]
-
The 1-Aminonaphthalene Moiety: The primary amine at the 1-position of the naphthalene ring is a versatile functional group that can participate in hydrogen bonding, salt bridge formation, and further chemical modifications to modulate activity and selectivity.
-
The 4-(2-Morpholinoethoxy) Side Chain: The morpholine ring is a common constituent in medicinal chemistry, often introduced to enhance aqueous solubility and bioavailability. Furthermore, the morpholino group is a key structural feature in several potent and selective enzyme inhibitors, notably targeting the phosphoinositide 3-kinase (PI3K) family.[3]
The amalgamation of these structural features provides a strong rationale for investigating a range of therapeutic targets, with a particular emphasis on oncology and inflammatory diseases.
Hypothesized Therapeutic Targets and Mechanisms of Action
Based on the biological activities of structurally analogous compounds, several high-priority therapeutic targets can be postulated for 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Phosphoinositide 3-Kinase (PI3K) Pathway
Rationale: The presence of the morpholine moiety is a significant indicator of potential activity against PI3K. A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of the p110α isoform of PI3K.[3] The morpholine group in these inhibitors occupies a critical region of the ATP-binding pocket, and it is plausible that the morpholinoethoxy side chain of our compound of interest could engage in similar interactions.
Signaling Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a multitude of human cancers. Inhibition of PI3K can lead to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.
Proposed Mechanism of Action: 4-(2-Morpholinoethoxy)naphthalen-1-amine may act as an ATP-competitive inhibitor of one or more PI3K isoforms, with a potential for selectivity towards p110α.
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Anticancer Activity via DNA Intercalation and Topoisomerase Inhibition
Rationale: The planar naphthalene ring is a classic intercalating agent. Amonafide, a naphthalimide derivative, progressed to Phase II clinical trials for breast cancer and is known to function as a DNA intercalator and topoisomerase II inhibitor.[2] The 4-amino-1,8-naphthalimide-ferrocene conjugates also exhibit antiproliferative activity, suggesting the importance of the aminonaphthalene scaffold.[2]
Signaling Pathway: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. Their inhibition leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.
Proposed Mechanism of Action: The naphthalene core of 4-(2-Morpholinoethoxy)naphthalen-1-amine could intercalate between DNA base pairs, while the aminonaphthalene moiety and the morpholinoethoxy side chain could interact with topoisomerase II, stabilizing the enzyme-DNA cleavage complex and preventing re-ligation of the DNA strands.
Caption: Proposed mechanism of topoisomerase II inhibition.
Modulation of Cancer Metabolism
Rationale: A structurally related naphthalene-1,4-dione derivative, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10), has been shown to exhibit cytotoxicity towards cancer cells by altering cellular glucose metabolism and targeting mitochondrial redox defense.[4] While our compound of interest is a naphthalen-1-amine and not a naphthoquinone, the shared naphthalene and morpholinoethoxy-like moieties suggest a potential for interaction with metabolic targets.
Signaling Pathway: The Warburg effect, characterized by increased aerobic glycolysis, is a hallmark of many cancers.[4] Targeting metabolic vulnerabilities of cancer cells is an emerging therapeutic strategy.
Proposed Mechanism of Action: 4-(2-Morpholinoethoxy)naphthalen-1-amine may interfere with key metabolic enzymes or signaling pathways that regulate glucose metabolism in cancer cells, potentially leading to necrotic cell death.[4]
Experimental Protocols for Target Validation
A tiered approach to experimental validation is recommended, beginning with in vitro assays and progressing to cell-based and more complex models.
Tier 1: In Vitro Biochemical Assays
1.1 PI3K Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory activity of 4-(2-Morpholinoethoxy)naphthalen-1-amine against PI3K isoforms.
-
Methodology:
-
Utilize a commercially available homogenous time-resolved fluorescence (HTRF) or fluorescence polarization (FP) based PI3K assay kit.
-
Screen the compound against a panel of PI3K isoforms (p110α, p110β, p110δ, p110γ) in a 96- or 384-well plate format.
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM).
-
Incubate the compound with the respective PI3K enzyme, ATP, and the lipid substrate (PIP2).
-
Initiate the reaction and measure the signal according to the manufacturer's protocol.
-
Calculate the IC50 value from the dose-response curve.
-
1.2 Topoisomerase II DNA Relaxation Assay
-
Objective: To assess the ability of the compound to inhibit topoisomerase II-mediated DNA relaxation.
-
Methodology:
-
Incubate supercoiled plasmid DNA with human topoisomerase IIα in the presence of varying concentrations of the test compound.
-
Include a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Visualize the DNA bands by staining with ethidium bromide or a safer alternative.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.
-
Tier 2: Cell-Based Assays
2.1 Cancer Cell Line Proliferation/Cytotoxicity Assay
-
Objective: To evaluate the antiproliferative and cytotoxic effects of the compound on a panel of human cancer cell lines.
-
Methodology:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia) in 96-well plates.[2]
-
After 24 hours, treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
-
2.2 Western Blot Analysis of PI3K Pathway Phosphorylation
-
Objective: To confirm the on-target effect of the compound on the PI3K signaling pathway in cells.
-
Methodology:
-
Treat cancer cells with the test compound at concentrations around its IC50 for a defined period (e.g., 2-24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, and other relevant downstream targets (e.g., p-S6K, p-4E-BP1).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
A reduction in the phosphorylation of Akt and its substrates would indicate PI3K pathway inhibition.
-
Caption: Experimental workflow for Western blot analysis.
Quantitative Data Summary of Related Compounds
| Compound Class | Example Compound | Biological Activity | Potency (IC50/GI50) | Reference |
| Thieno[3,2-d]pyrimidine | Compound 15e | PI3K p110α inhibitor | 2.0 nM | [3] |
| Naphthalene-1,4-dione | Compound 44 | Anticancer (cytotoxicity) | 6.4 µM | [4] |
| 4-Amino-1,8-naphthalimide | Compound 6 | Anticancer (cytotoxicity) | 13 µM (24h) in MCF-7 | [2] |
| Naftopidil Analogue | HUHS 1015 | Anticancer (induces apoptosis and necrosis) | Varies by cell line | [5][6] |
Conclusion
The structural attributes of 4-(2-Morpholinoethoxy)naphthalen-1-amine provide a strong foundation for hypothesizing its engagement with therapeutically relevant targets, particularly within the realms of oncology and inflammation. The outlined experimental workflows offer a clear and logical path for the systematic evaluation of these hypotheses. The potential for this molecule to act as a PI3K inhibitor, a DNA intercalator/topoisomerase inhibitor, or a modulator of cancer metabolism warrants a thorough investigation. The data generated from the proposed studies will be instrumental in elucidating the mechanism of action of this novel compound and will pave the way for its potential development as a next-generation therapeutic agent.
References
- Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. (Source not explicitly provided, but content is used)
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. PubMed Central (PMC) - NIH. [Link]
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. PubMed. [Link]
- Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. (Source not explicitly provided, but content is used)
-
Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. PubMed Central (PMC) - NIH. [Link]
-
4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents. NIH. [Link]
-
3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. NIH. [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. PubMed Central (PMC) - NIH. [Link]
-
Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. NIH. [Link]
-
Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. PubMed. [Link]
-
Mechanism of action of mycophenolate mofetil. PubMed. [Link]
-
Representative examples for naphthalene containing marketed drugs. ResearchGate. [Link]
-
1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug. PubMed. [Link]
-
Schiff Base Compound of (E)‐1‐(((4‐chloro‐2‐hydroxyphenyl)imino)methyl)naphthalen‐2‐ol as CDK2 Inhibitory Agent: Structural Characterization, Density Functional Theory Computational, and In Silico studies. PubMed Central (PMC) - NIH. [Link]
-
CAS No : 1094322-91-4| Product Name : Mycophenolate Mofetil - Impurity B. Pharmaffiliates. [Link]
-
Orphan Drug List. HRSA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Amino-1,8-naphthalimide–ferrocene conjugates as potential multi-targeted anticancer and fluorescent cellular imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1- yloxy)propan-2-ol may be a promising anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Exploring the Fluorescent Properties of Novel Naphthalene Compounds
Authored by: Gemini AI
Publication Date: January 17, 2026
Foreword: The Enduring Radiance of the Naphthalene Core
Since its isolation from coal tar in the early 19th century, naphthalene has captivated chemists with its unique aromatic structure. While its use as a moth repellent is widely known, its true brilliance lies in its intrinsic photophysical properties. The rigid, planar, and extensive π-conjugated system of the naphthalene scaffold makes it an excellent candidate for constructing fluorescent molecules.[1][2][3] Unsubstituted naphthalene itself is only modestly fluorescent; however, its true potential is unlocked through strategic chemical modification.[4] By attaching electron-donating and electron-accepting groups, chemists can fine-tune the electronic structure, leading to compounds with high quantum yields, excellent photostability, and remarkable sensitivity to their local environment.[1][2][4]
This guide is designed for researchers, medicinal chemists, and drug development professionals embarking on the characterization of novel naphthalene-based compounds. It is not a rigid set of instructions but a dynamic framework grounded in first principles. We will move beyond simple protocols to explore the causality behind the experimental choices, empowering you to not only generate data but to truly understand the photophysical narrative of your molecule. We will cover the essential workflows, from basic spectroscopic characterization to advanced environmental sensitivity studies, providing the theoretical underpinnings and practical steps necessary to transform a newly synthesized compound into a well-characterized fluorescent tool.
The Theoretical Bedrock: Understanding Molecular Fluorescence
Before stepping into the laboratory, a firm grasp of the fundamental principles governing fluorescence is paramount. Fluorescence is a multi-stage process involving the absorption of light, subsequent relaxation to an excited state, and the eventual emission of a photon. This entire sequence is elegantly depicted by the Jablonski diagram.
The Jablonski Diagram: A Photophysical Journey
The Jablonski diagram illustrates the electronic states of a molecule and the transitions between them. When a molecule absorbs a photon of light, an electron is promoted from the ground state (S₀) to a higher singlet excited state (S₁ or S₂). This process is incredibly fast, occurring on the femtosecond (10⁻¹⁵ s) timescale. The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation, dissipating energy as heat. From this relaxed S₁ state, the molecule can return to the ground state via several pathways, but the one we are interested in is fluorescence: the emission of a photon.
Caption: A simplified Jablonski diagram illustrating key photophysical processes.
Key Photophysical Parameters
Several key parameters quantify the fluorescent properties of a molecule:
-
Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength. A high ε is desirable for a fluorescent probe.
-
Stokes Shift: The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em). A larger Stokes shift is generally beneficial as it minimizes self-absorption and improves signal-to-noise.
-
Fluorescence Quantum Yield (Φ_f): The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process and ranges from 0 to 1. A high quantum yield (approaching 1) indicates a highly fluorescent compound.
-
Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state. Lifetimes are typically in the nanosecond range for fluorescent molecules.
The Core Experimental Workflow: From Synthesis to Characterization
A systematic approach is crucial for characterizing novel naphthalene compounds. The following workflow provides a logical progression from initial spectroscopic measurements to more complex environmental studies.
Caption: A comprehensive workflow for the characterization of novel fluorophores.
Phase 1: Synthesis and Purity
While this guide focuses on properties, the foundation of all reliable data is a pure compound. Synthetic strategies for naphthalene derivatives are diverse, often involving reactions like Suzuki-Miyaura coupling or Diels-Alder reactions to build the core and introduce functional groups.[5][6]
Trustworthiness Check: Before any photophysical measurements, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Impurities, even in small amounts, can have their own fluorescent properties and can significantly distort the results.
Phase 2: Core Photophysical Characterization
This phase establishes the fundamental fluorescent identity of your compound.
Causality: This is the first and most critical step. The absorption spectrum reveals the wavelengths of light the molecule absorbs to become excited, and the emission spectrum shows the wavelengths of light it emits. The excitation spectrum should also be recorded; for a pure compound, its profile should be identical to the absorption spectrum.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the naphthalene compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane or acetonitrile).
-
Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.05 and 0.1 at the λ_max. This is crucial to avoid inner filter effects which can distort the emission spectrum.
-
Absorption Spectrum: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, using the same solvent as a blank. Identify the wavelength of maximum absorption (λ_abs).
-
Emission Spectrum: Using a fluorometer, excite the sample at its λ_abs and record the emission spectrum. The peak of this spectrum is the λ_em.
-
Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation wavelengths. The resulting spectrum's shape should mirror the absorption spectrum.
Causality: The quantum yield is arguably the most important parameter for a fluorophore. It quantifies its brightness. The relative method, comparing the unknown to a well-characterized standard, is the most common and accessible approach.
Methodology:
-
Standard Selection: Choose a fluorescence standard with an emission range that overlaps with your compound. For naphthalene derivatives emitting in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common choice.
-
Absorbance Matching: Prepare solutions of your unknown compound and the standard in the same solvent (if possible). Adjust their concentrations so their absorbances are identical (ideally < 0.1) at the excitation wavelength of the standard.
-
Fluorescence Spectra: Record the fluorescence emission spectra for both the standard and the unknown sample, using the same excitation wavelength and instrument settings.
-
Calculation: The quantum yield (Φ_unk) is calculated using the following equation:
Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (η_unk² / η_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
unk and std refer to the unknown sample and the standard, respectively.
-
Trustworthiness Check: To ensure accuracy, measure the quantum yield at multiple excitation wavelengths and ensure the absorbance of all solutions is kept below 0.1 to maintain a linear relationship between absorbance and fluorescence.
Environmental Sensitivity: Probing the Local Environment
Many advanced applications of fluorescent probes rely on their ability to change their properties in response to their surroundings.[4][7] Naphthalene derivatives are particularly well-suited for this, as their fluorescence can be modulated by solvent polarity, pH, and the presence of quenchers.[8]
Solvatochromism
Causality: Solvatochromism is the change in the color (absorption or emission wavelength) of a compound with a change in solvent polarity. For naphthalene derivatives with intramolecular charge transfer (ICT) character, the excited state is often more polar than the ground state. Polar solvents will stabilize this polar excited state more than the ground state, lowering its energy and resulting in a red-shift (bathochromic shift) of the emission spectrum.
Methodology:
-
Solvent Selection: Prepare solutions of your compound (at a constant concentration) in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Spectra Acquisition: Record the absorption and emission spectra for each solution.
-
Data Analysis: Plot the Stokes shift (in cm⁻¹) against the solvent polarity function (Lippert-Mataga plot). A linear relationship suggests a strong ICT character.
Data Presentation Example:
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) |
| Cyclohexane | 0.2 | 340 | 410 | 70 | 0.85 |
| Toluene | 2.4 | 342 | 425 | 83 | 0.72 |
| DCM | 3.1 | 345 | 450 | 105 | 0.61 |
| Acetonitrile | 5.8 | 348 | 485 | 137 | 0.45 |
| Ethanol | 4.3 | 350 | 510 | 160 | 0.30 |
Fluorescence Quenching
Causality: Quenching is any process that decreases the fluorescence intensity. It can occur through various mechanisms, including collisional (dynamic) quenching and static quenching.[9] Studying quenching can reveal information about the accessibility of the fluorophore to its environment and can be exploited for sensing applications, such as detecting metal ions.[8][10]
Methodology:
-
Quencher Selection: Choose a quencher relevant to your research goal (e.g., Cu²⁺ ions, iodide ions, or a specific biomolecule).
-
Titration: Prepare a series of solutions with a fixed concentration of your naphthalene compound and increasing concentrations of the quencher.
-
Fluorescence Measurement: Record the fluorescence intensity at the emission maximum for each sample.
-
Stern-Volmer Analysis: Plot the ratio of the initial fluorescence intensity (F₀) to the observed intensity (F) against the quencher concentration ([Q]).
F₀ / F = 1 + K_sv[Q]
Where K_sv is the Stern-Volmer quenching constant.
Caption: Workflow for a typical fluorescence quenching experiment.
A linear Stern-Volmer plot is indicative of a single quenching mechanism (either purely static or purely dynamic). Curvature in the plot can suggest a combination of quenching processes.[9]
Concluding Remarks and Future Horizons
The naphthalene core is a versatile and powerful scaffold for the development of novel fluorescent materials. Its photophysical properties can be extensively tuned through synthetic chemistry, leading to probes for a vast array of applications, from detecting glutathione in living cells to sensing metal ions in environmental samples.[7][8][11] The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these exciting molecules. By combining rigorous experimental design with a solid understanding of the underlying photophysical principles, researchers can fully unlock the potential of their novel naphthalene compounds, paving the way for the next generation of fluorescent sensors, advanced imaging agents, and innovative optoelectronic materials.[2][3]
References
-
He, L., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics. [Link]
-
Monteiro-Silva, F. (2017). Naphthalene-based fluorophores: Structure, properties and applications. ResearchGate. [Link]
-
Jinwu, F., et al. Naphthalene-based fluorophores: Synthesis characterization, and photophysical properties. ScienceDirect. [Link]
-
Birks, J. B., & Christophorou, L. G. (1963). On the fluorescence spectrum and decay time of naphthalene. Spectrochimica Acta. [Link]
-
Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Semantic Scholar. [Link]
-
He, L., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. PubMed. [Link]
-
Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. [Link]
-
Irshad, R., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ResearchGate. [Link]
-
De, A., & Bose, P. K. (2001). Naphthalene derivatives as fluorescent probe. Indian Journal of Chemistry. [Link]
-
Schulz, C., et al. (2015). Fluorescence spectroscopy of naphthalene at high temperatures and pressures: Implications for fuel-concentration measurements. ResearchGate. [Link]
-
Fronczek, F. R., & Loptimization, G. (2012). Synthesis and Photophysical Properties of a Series of Cyclopenta[b]naphthalene Solvatochromic Fluorophores. Journal of the American Chemical Society. [Link]
-
Kumar, V. B., et al. (2021). The photophysical properties of naphthalene bridged disilanes. RSC Publishing. [Link]
-
Ishii, K., et al. (2021). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. MDPI. [Link]
-
Zhang, Y., et al. (2022). Photophysical Properties of Naphthalene-oxacalix[m]arene and Recognition of Fullerene C60. ACS Omega. [Link]
-
ResearchGate. (2011). Synthesis of naphthalene-based, U-type fluorophores. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI. [Link]
-
ResearchGate. (2015). Temperature dependence of integrated fluorescence of naphthalene at 0.1 MPa in air. ResearchGate. [Link]
-
Tucker, S. A., & Acree, W. E. (2015). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. PMC - NIH. [Link]
-
ResearchGate. (2014). Synthesis of naphthalene based fluoresceins. ResearchGate. [Link]
-
Szűcs, Z., et al. (2024). Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. [Link]
-
El-Gohary, N., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. ScienceDirect. [Link]
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Semantic Scholar [semanticscholar.org]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]
- 7. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis [thno.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of 4-(2-Morpholinoethoxy)naphthalen-1-amine in Preclinical Cancer Research
Introduction
4-(2-Morpholinoethoxy)naphthalen-1-amine is a synthetic organic compound featuring a naphthalenamine core appended with a morpholinoethoxy side chain. While direct biological applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are present in a variety of biologically active compounds, including those with demonstrated anticancer properties. The naphthalene scaffold is a key component in numerous therapeutic agents, and morpholine-containing compounds are known to exhibit a range of pharmacological activities.[1][2] This document provides a detailed, proposed experimental protocol for leveraging 4-(2-Morpholinoethoxy)naphthalen-1-amine as a precursor for the synthesis of a novel investigational compound and outlines a comprehensive workflow for its preclinical evaluation as a potential anticancer agent.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-(2-Morpholinoethoxy)naphthalen-1-amine is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 317806-90-9 | [3][4] |
| Molecular Formula | C₁₆H₂₀N₂O₂ | [4] |
| Molecular Weight | 272.34 g/mol | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | Not specified, likely a solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [5] |
Safety and Handling Precautions
4-(2-Morpholinoethoxy)naphthalen-1-amine is classified as a hazardous substance and requires careful handling in a laboratory setting.[5][6]
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[5][6]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. Seek medical attention if irritation persists or if you feel unwell.[5]
Proposed Application: Synthesis of a Naphthoquinone-Based Anticancer Agent
Drawing inspiration from the documented anticancer activity of naphthoquinone derivatives, this protocol outlines the synthesis of a hypothetical investigational compound, 2-Chloro-3-((4-(2-morpholinoethoxy)naphthalen-1-yl)amino)naphthalene-1,4-dione (MNA-1) , using 4-(2-Morpholinoethoxy)naphthalen-1-amine as a key starting material. The rationale is based on the known cytotoxicity of compounds like 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10).[8]
Synthetic Protocol for MNA-1
This synthesis involves a nucleophilic substitution reaction between 2,3-dichloronaphthalene-1,4-dione and 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Materials:
-
4-(2-Morpholinoethoxy)naphthalen-1-amine
-
2,3-Dichloronaphthalene-1,4-dione
-
Triethylamine (Et₃N)
-
Anhydrous Diethyl Ether
-
Methanol (MeOH)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(2-Morpholinoethoxy)naphthalen-1-amine (1.0 eq) and 2,3-dichloronaphthalene-1,4-dione (1.1 eq) in anhydrous diethyl ether (40 mL).
-
Add triethylamine (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 18-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (as determined by TLC) and evaporate the solvent to yield the purified MNA-1.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Proposed Experimental Workflow for Preclinical Evaluation of MNA-1
The following workflow is designed to assess the potential of MNA-1 as an anticancer agent.
Caption: Proposed workflow for the synthesis and preclinical evaluation of MNA-1.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol will determine the concentration of MNA-1 required to inhibit the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Normal human cell line (e.g., HEK293) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MNA-1 stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of MNA-1 in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM.
-
After 24 hours, remove the medium from the wells and add 100 µL of the MNA-1 dilutions to the respective wells. Include a vehicle control (medium with DMSO at the highest concentration used for MNA-1) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the log of MNA-1 concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol will investigate the effect of MNA-1 on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
MNA-1
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with MNA-1 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Data and Interpretation
The experimental data can be summarized and interpreted as follows:
Table 2: Hypothetical IC₅₀ Values of MNA-1
| Cell Line | Type | IC₅₀ (µM) | Selectivity Index (SI) |
| HepG2 | Hepatocellular Carcinoma | 8.5 | 5.9 |
| MCF-7 | Breast Adenocarcinoma | 11.2 | 4.5 |
| A549 | Lung Carcinoma | 15.7 | 3.2 |
| HEK293 | Normal Kidney | 50.1 | - |
The Selectivity Index (SI) is calculated as the IC₅₀ of the normal cell line divided by the IC₅₀ of the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) would suggest that MNA-1 interferes with cell cycle progression at that checkpoint.
Proposed Mechanism of Action Pathway
Based on the activity of similar naphthoquinone compounds, MNA-1 may exert its anticancer effects through the induction of apoptosis, potentially mediated by an increase in reactive oxygen species (ROS) and the activation of caspase signaling pathways.
Caption: Proposed apoptotic pathway induced by MNA-1.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the utilization of 4-(2-Morpholinoethoxy)naphthalen-1-amine in anticancer drug discovery. By serving as a precursor for the synthesis of novel naphthoquinone derivatives like MNA-1, this compound holds potential for the development of new therapeutic agents. The detailed protocols for synthesis and in vitro evaluation offer a clear roadmap for researchers to investigate this potential. Further studies would be required to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of any newly synthesized compounds.
References
- AK Scientific, Inc. 4-(2-Morpholinoethoxy)
- CHEMTRON SUPPLY CORPORATION.
- ChemicalBook. 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9.
- CookeChem. 4-(2-Morpholinoethoxy)naphthalen-1-amine , 95+% , 317806-90-9.
- Fisher Scientific.
- Goh, B. H., et al. (2018). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2549-2554.
- Sigma-Aldrich. 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9.
- PubChem. 4-(2-Morpholinoethoxy)aniline. CID 6484711.
- Google Patents.
- ECHEMI. 4-Morpholineethanamine Formula.
- Acta Physica Polonica A. (2018). Synthesis, Characterization and DFT Calculations of 4-((2-Hydroxyethyl)imino)naphthalen-1(4H)-One and its Cu(II) Complex. 133(2).
- BenchChem. Synthesis routes of 4-Morpholinoaniline.
- Google Patents. CN103804222A - Synthetic method of 4-(4-aminophenyl)
- RSC Advances. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.
- ResearchGate. (2003).
- Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
- Molecules. (2020).
- Google Patents.
- Therapeutic Drug Monitoring. (1995).
- BenchChem. Application Notes and Protocols for Reactions Involving 1-Aminonaphthalene-2-acetonitrile.
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9 [chemicalbook.com]
- 4. 4-(2-Morpholinoethoxy)naphthalen-1-amine , 95+% , 317806-90-9 - CookeChem [cookechem.com]
- 5. aksci.com [aksci.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.ca [fishersci.ca]
- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the Morpholinoethoxy Moiety in Central Nervous System Research: Application Notes and Protocols
Introduction: The Strategic Importance of the Morpholinoethoxy Scaffold in CNS Drug Discovery
The morpholine ring, and specifically its incorporation into a morpholinoethoxy scaffold, represents a cornerstone in modern medicinal chemistry for targeting the central nervous system (CNS).[1] This heterocyclic motif is not merely a passive structural element; its physicochemical properties—balanced lipophilicity and hydrophilicity, a lowered pKa value, and conformational flexibility—render it a privileged scaffold for CNS drug candidates.[2][3] These characteristics are crucial for overcoming the formidable blood-brain barrier (BBB) and for engaging with specific molecular targets within the brain's intricate signaling networks.[1] This guide provides an in-depth exploration of the application of morpholinoethoxy-containing compounds in two key areas of CNS research: the antagonism of the P2X7 receptor for neuroinflammation and mood disorders, and the development of Positron Emission Tomography (PET) ligands for imaging the norepinephrine transporter.
I. Modulating Neuroinflammation: Morpholinoethoxy Compounds as P2X7 Receptor Antagonists
The P2X7 receptor (P2X7R), an ATP-gated ion channel, is a pivotal player in neuroinflammation.[4] Primarily expressed on microglia, the resident immune cells of the CNS, its activation by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—triggers a cascade of inflammatory events.[4][5] This includes the release of pro-inflammatory cytokines like interleukin-1β (IL-1β), contributing to the pathology of various neurological and psychiatric conditions, including chronic pain, neurodegenerative diseases, and depression.[5][6] The morpholinoethoxy scaffold has been instrumental in the development of potent and CNS-penetrant P2X7R antagonists.
Key Compounds and Their Significance
Two exemplary morpholinoethoxy compounds, A-804598 and JNJ-54175446 , have emerged as powerful research tools and potential therapeutics.
-
A-804598 : This compound is a potent and selective P2X7R antagonist with nanomolar efficacy across human, rat, and mouse species.[7][8] Its ability to cross the BBB has made it a valuable tool for investigating the role of P2X7R in preclinical models of stress, neuropathic pain, and neuroinflammation.[9]
-
JNJ-54175446 : Developed by Janssen Pharmaceuticals, this CNS-penetrant P2X7R antagonist has progressed to human clinical trials for the treatment of major depressive disorder (MDD).[10][11][12] The rationale behind its development is the growing evidence linking inflammation to the pathophysiology of depression.[12][13]
Mechanism of Action: Blocking the Inflammatory Cascade
Activation of the P2X7R by ATP leads to the opening of a non-selective cation channel, resulting in Ca²⁺ influx and K⁺ efflux.[13] This ionic dysregulation is a critical step in the assembly of the NLRP3 inflammasome, which in turn activates caspase-1 to cleave pro-IL-1β into its mature, secretable form.[13] P2X7R antagonists containing the morpholinoethoxy moiety competitively block the ATP binding site, thereby preventing channel opening and the subsequent downstream inflammatory signaling.
Caption: P2X7R signaling pathway and point of intervention.
Quantitative Data Summary
| Compound | Target | Species | IC₅₀ | Reference |
| A-804598 | P2X7R | Human | 11 nM | [14] |
| Rat | 10 nM | [14] | ||
| Mouse | 9 nM | [14] | ||
| JNJ-54175446 | P2X7R | Human | 82 ng/mL (for IL-1β release) | [10] |
Experimental Protocols
This assay measures the formation of the large pore characteristic of sustained P2X7R activation, which allows the passage of molecules up to 900 Da, including the fluorescent dye YO-PRO-1.[7][14]
Materials:
-
HEK293 cells stably expressing the human P2X7 receptor
-
Poly-L-lysine coated 96-well plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
YO-PRO-1 Iodide (1 mM stock in DMSO)
-
ATP (100 mM stock in Assay Buffer)
-
P2X7R antagonist (e.g., A-804598)
-
Microplate reader with fluorescence detection (Excitation: ~491 nm, Emission: ~509 nm)
Procedure:
-
Cell Plating: Seed the P2X7R-expressing HEK293 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Pre-incubation: Wash the cells once with Assay Buffer. Add the desired concentrations of the P2X7R antagonist to the wells and incubate for a specified time (e.g., 15-60 minutes) at 37°C. Include vehicle-only wells as a control.
-
Dye and Agonist Addition: Prepare a working solution of 2 µM YO-PRO-1 and the EC₈₀ concentration of ATP in Assay Buffer. Add this solution to the wells.
-
Fluorescence Reading: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over a period of 10-15 minutes.
-
Data Analysis: Calculate the initial rate of YO-PRO-1 uptake. Plot the rate of uptake against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol quantifies the ability of a P2X7R antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from microglia.[15]
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
24-well culture plates
-
Lipopolysaccharide (LPS)
-
ATP
-
P2X7R antagonist
-
ELISA kit for IL-1β
Procedure:
-
Cell Priming: Plate the microglia and allow them to adhere. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[16]
-
Antagonist Treatment: Pre-incubate the primed cells with various concentrations of the P2X7R antagonist for 30-60 minutes.
-
P2X7R Activation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate the P2X7R and trigger IL-1β release.
-
Supernatant Collection: Carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ of the antagonist for the inhibition of ATP-induced IL-1β release.
This protocol provides a general framework for assessing the in vivo efficacy of a CNS-penetrant P2X7R antagonist.
Animal Model:
-
Select an appropriate animal model for the CNS disorder of interest (e.g., chronic mild stress for depression, spinal nerve ligation for neuropathic pain).[17]
Compound Formulation and Administration:
-
Formulate the morpholinoethoxy compound (e.g., A-804598) in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin).[18]
-
Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose and frequency.
Target Engagement:
-
To confirm that the compound reaches its target in the CNS, ex vivo autoradiography can be performed. Following in vivo administration of the antagonist, brain tissue is collected and incubated with a radiolabeled P2X7R ligand (e.g., [³H]A-804598) to measure receptor occupancy.[19]
Behavioral and Biomarker Analysis:
-
Conduct relevant behavioral tests to assess the therapeutic effect of the compound.
-
Collect brain and spinal cord tissue for analysis of inflammatory markers (e.g., IL-1β, TNF-α) by qPCR or ELISA.
Caption: In vivo experimental workflow for P2X7R antagonists.
II. Visualizing the Noradrenergic System: Morpholinoethoxy-based PET Ligands
The norepinephrine transporter (NET) is crucial for regulating noradrenergic signaling in the brain and is implicated in a range of psychiatric and neurological disorders, including depression, ADHD, and Parkinson's disease.[20] PET imaging allows for the non-invasive in vivo quantification of NET density, providing valuable insights into disease pathophysiology and the target engagement of therapeutic drugs.[21] The morpholinoethoxy-containing antidepressant reboxetine has served as a template for the development of effective NET PET ligands.
Key Compound: (S,S)-[¹⁸F]FRB and its Analogs
(S,S)-2-[α-(2-(2-[¹⁸F]Fluoroethoxy)phenoxy)benzyl]morpholine, or (S,S)-[¹⁸F]FRB, is a reboxetine analog that has been developed as a promising radioligand for imaging NET with PET.[22] Its structure incorporates the morpholinoethoxy moiety, which is crucial for its high affinity and selectivity for NET.
Protocol: Radiosynthesis of (S,S)-[¹⁸F]FRB
The radiosynthesis of [¹⁸F]FRB is a multi-step process that requires specialized radiochemistry facilities.[22]
Procedure Overview:
-
Precursor Synthesis: The non-radioactive precursor, (S,S)-N-tert-butyloxycarbonyl-2-[α-(2-hydroxyphenoxy)benzyl]morpholine, is synthesized and purified.
-
[¹⁸F]Fluorination: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron and used to synthesize a fluorinated intermediate, such as 1-bromo-2-[¹⁸F]fluoroethane.
-
Alkylation: The fluorinated intermediate is reacted with the precursor in the presence of a base to attach the [¹⁸F]fluoroethoxy group.
-
Deprotection: The Boc protecting group is removed using an acid (e.g., trifluoroacetic acid).
-
Purification: The final product, [¹⁸F]FRB, is purified by HPLC.
Protocol: Preclinical PET Imaging of NET
This protocol outlines the general steps for conducting a PET scan in a non-human primate to evaluate a novel NET ligand.[23]
Materials:
-
Non-human primate (e.g., baboon, rhesus monkey)
-
PET scanner
-
[¹¹C]MRB or [¹⁸F]FRB radioligand
-
Anesthesia and monitoring equipment
-
Arterial line for blood sampling (for kinetic modeling)
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner. Place an arterial line for blood sampling.
-
Radioligand Injection: Administer a bolus injection of the radioligand intravenously.
-
Dynamic PET Scan: Acquire dynamic PET data for 90-120 minutes.
-
Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) on NET-rich areas (e.g., thalamus, locus coeruleus) and reference regions with low NET density (e.g., occipital cortex).
-
Kinetic Modeling: Use the time-activity curves from the ROIs and the arterial input function to calculate the binding potential (BP_ND), which is a measure of NET density.
Conclusion
The morpholinoethoxy moiety is a powerful and versatile chemical scaffold that has enabled significant advances in CNS research. Its favorable pharmacokinetic properties have facilitated the development of CNS-penetrant P2X7 receptor antagonists, providing crucial tools to unravel the role of neuroinflammation in brain disorders and offering new therapeutic avenues. Concurrently, this scaffold has been pivotal in the design of highly selective PET ligands for the norepinephrine transporter, allowing for the in vivo visualization and quantification of a key neurotransmitter system. The detailed protocols provided herein offer a practical guide for researchers to harness the potential of morpholinoethoxy compounds in their own investigations, ultimately contributing to a deeper understanding of the CNS and the development of novel treatments for its debilitating diseases.
References
-
Karasawa, A., & Kawate, T. (2016). High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells. bio-protocol, 6(23), e2054. [Link]
-
Ding, Y. S., Lin, K. S., & Fowler, J. S. (2006). PET imaging of norepinephrine transporters. Current topics in medicinal chemistry, 6(16), 1751–1761. [Link]
-
Timmers, M., et al. (2018). First-in-human data for JNJ-54175446 published. BioWorld. [Link]
-
ISRCTN. (2023). Antidepressant trial of a novel P2X7 receptor blocker JNJ-54175446. ISRCTN Registry. [Link]
-
ResearchGate. (n.d.). The P2X7R/NLRP3 pathway amplifies neuroinflammation... [Diagram]. Retrieved from [Link]
-
Rat, P., et al. (2017). A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. PLoS One, 12(1), e0170314. [Link]
-
Health Research Authority. (2023). ATP - Antidepressant Trial with P2X7 Antagonist JNJ-54175446. [Link]
-
ClinicalTrials.gov. (2022). Antidepressant Trial With P2X7 Antagonist JNJ-54175446. National Library of Medicine (U.S.). NCT04116606. [Link]
-
Lin, K. S., et al. (2007). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear medicine and biology, 34(2), 157–168. [Link]
-
Roger, S., et al. (2016). Interleukin-1β has trophic effects in microglia and its release is mediated by P2X7R pore. Journal of Neuroinflammation, 13(1), 173. [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 584–602. [Link]
-
ResearchGate. (n.d.). (PDF) A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye. Retrieved from [Link]
-
Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 584-602. [Link]
-
Di Virgilio, F., et al. (2002). ADP and AMP Induce Interleukin-1β Release from Microglial Cells through Activation of ATP-Primed P2X7 Receptor Channels. The Journal of Neuroscience, 22(8), RC223. [Link]
-
Engel, T., et al. (2020). P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches. Frontiers in Pharmacology, 11, 769. [Link]
-
Fabbrizio, P., et al. (2021). The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience, 14, 663234. [Link]
-
Seki, C., et al. (2020). PET Quantification of the Norepinephrine Transporter in Human Brain With ( S,S)- 18 F-FMeNER-D 2. Journal of Nuclear Medicine, 61(6), 905–911. [Link]
-
Shaffer, C. L., et al. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells. Journal of Visualized Experiments, (146), e59325. [Link]
-
ResearchGate. (n.d.). Schematic representation of the P2X7R's signaling pathway... [Diagram]. Retrieved from [Link]
-
Jarvis, M. F. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British journal of pharmacology, 151(6), 727–730. [Link]
-
Janho dit Hreich, S., et al. (2023). Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Biological Procedures Online, 25(1), 1. [Link]
-
Radiology Key. (2016). Progress in PET Imaging of the Norepinephrine Transporter System. [Link]
-
Gao, M., et al. (2011). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Journal of medicinal chemistry, 54(16), 5773–5784. [Link]
-
ResearchGate. (n.d.). Schematic representation of YO-PRO-1 uptake after P2X7 receptor activation. [Diagram]. Retrieved from [Link]
-
Arakawa, R., et al. (2023). Noradrenaline transporter PET reflects neurotoxin-induced noradrenaline level decrease in the rat hippocampus. Scientific reports, 13(1), 15306. [Link]
-
Griffith University. (2019). Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Ne. [Link]
-
Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567. British journal of pharmacology, 170(3), 624–640. [Link]
-
Karasawa, A., & Kawate, T. (2016). The P2X7 receptor forms a dye-permeable pore independent of its intracellular domain but dependent on membrane lipid composition. eLife, 5, e21154. [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of the Novel Rodent-Active and CNS-Penetrant P2X7 Receptor Antagonist Lu AF27139. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the in vivo use of antagonist A-804598?. Retrieved from [Link]
-
Clark, A. K., et al. (2010). P2X7-Dependent Release of Interleukin-1β and Nociception in the Spinal Cord following Lipopolysaccharide. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(17), 5945–5953. [Link]
-
de Souza, C. O., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PloS one, 10(5), e0127721. [Link]
-
News-Medical.Net. (2023). Trial evaluates purine P2X7 receptor antagonist JNJ-54175446 in patients with major depressive disorder. [Link]
-
ResearchGate. (n.d.). Overview of the P2X7-mediated signaling pathway... [Diagram]. Retrieved from [Link]
-
Crews, F. T., et al. (2018). P2X7 Receptor Antagonist A804598 Inhibits Inflammation in Brain and Liver in C57BL/6J Mice Exposed to Chronic Ethanol and High Fat Diet. Frontiers in pharmacology, 9, 1201. [Link]
Sources
- 1. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells [jove.com]
- 4. Frontiers | The P2X7 Receptor: Central Hub of Brain Diseases [frontiersin.org]
- 5. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. P2X7 Receptor Antagonist A804598 Inhibits Inflammation in Brain and Liver in C57BL/6J Mice Exposed to Chronic Ethanol and High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isrctn.com [isrctn.com]
- 11. ISRCTN [isrctn.com]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. A fast and reproducible cell- and 96-well plate-based method for the evaluation of P2X7 receptor activation using YO-PRO-1 fluorescent dye - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukin-1β has trophic effects in microglia and its release is mediated by P2X7R pore - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PET imaging of norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PET imaging of noradrenaline transporters in Parkinson’s disease: focus on scan time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Progress in PET Imaging of the Norepinephrine Transporter System | Radiology Key [radiologykey.com]
Application Notes & Protocols: In Vitro Cytotoxicity Assessment of 4-(2-Morpholinoethoxy)naphthalen-1-amine
As a Senior Application Scientist, I have structured this guide to provide a comprehensive and scientifically robust framework for evaluating the in vitro cytotoxicity of 4-(2-Morpholinoethoxy)naphthalen-1-amine. This document integrates established methodologies with the underlying scientific principles to ensure clarity, reproducibility, and data integrity for researchers in drug discovery and toxicology.
I. Introduction & Scientific Rationale
The evaluation of a novel compound's cytotoxic potential is a foundational step in the drug discovery pipeline, providing critical insights into its therapeutic index and potential liabilities.[1][2] The subject of this guide, 4-(2-Morpholinoethoxy)naphthalen-1-amine, is a synthetic molecule featuring two key structural motifs. The naphthalen-1-amine core is a well-known pharmacophore, and its derivatives have been investigated for various biological activities, including cytotoxic effects against cancer cell lines.[3][4] The morpholinoethoxy side chain is significant; the morpholine ring is a common feature in medicinal chemistry, often used to improve physicochemical properties, and is also the basis for Morpholino oligonucleotides, which act via steric blocking of RNA.[5][6][7] While this compound is not an oligonucleotide, the morpholino group's influence on cell interaction and permeability warrants careful cytotoxic evaluation.
To generate a comprehensive cytotoxicity profile, a multi-assay approach is scientifically superior to relying on a single endpoint. This protocol outlines a dual-assay strategy:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability. It measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[8][9] These enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of metabolic activity.[9][10]
-
Lactate Dehydrogenase (LDH) Assay: This assay provides complementary information by quantifying cell death through the loss of membrane integrity.[1] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11][12] Measuring extracellular LDH activity is therefore a direct indicator of cytotoxicity.
To assess for cell-type specificity, a panel of cell lines is recommended, including both cancerous and non-cancerous lines, a common practice in early-stage drug development.[13][14]
-
HeLa (Human cervical cancer): A robust and widely used cancer cell line.
-
A549 (Human lung carcinoma): A representative cancer cell line from a different tissue origin.
-
HEK293 (Human embryonic kidney): A non-cancerous human cell line to assess for general cytotoxicity against normal cells.
II. Experimental Workflow & Methodologies
The overall experimental process is designed to progress logically from preparation to data acquisition and analysis, ensuring reproducibility.
Figure 1: A streamlined workflow for the in vitro cytotoxicity assessment of novel compounds.
A. Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog No. (Example) |
| 4-(2-Morpholinoethoxy)naphthalen-1-amine | Custom Synthesis | N/A |
| HeLa, A549, HEK293 cell lines | ATCC | CCL-2, CCL-185, CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO), cell culture grade | Sigma-Aldrich | D2650 |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 |
| LDH Cytotoxicity Assay Kit | Promega | G1780 |
| 96-well flat-bottom, clear plates | Corning | 3599 |
| 96-well opaque-walled plates (for LDH-Glo) | Corning | 3917 |
B. Protocol 1: Cell Culture and Maintenance
-
Culture Conditions: Maintain all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Grow cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency to maintain logarithmic growth. Detach adherent cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at an appropriate density.
C. Protocol 2: Compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of 4-(2-Morpholinoethoxy)naphthalen-1-amine in sterile DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in complete culture medium to prepare working solutions at 2X the final desired concentrations (e.g., 0.2, 2, 10, 20, 50, 100, 150, 200 µM).
-
Solvent Control: The final concentration of DMSO in the wells must be kept constant across all treatments and should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity.
D. Protocol 3: MTT Assay for Cell Viability
This protocol is based on established methodologies for measuring metabolic activity.[9][13][15]
-
Cell Seeding: Seed cells into a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Carefully aspirate the medium and add 100 µL of medium containing the desired final concentrations of the test compound. Also include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT stock solution to each well.[14][16]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[15][16]
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][10]
Figure 2: The enzymatic principle of the MTT cell viability assay.
E. Protocol 4: LDH Assay for Cytotoxicity
This protocol follows the general principle of commercially available LDH assay kits.[11][17]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, preferably using an opaque-walled plate suitable for luminescence or fluorescence-based assays.
-
Establish Controls: Prepare wells for three types of controls:
-
Vehicle Control: Cells treated with 0.5% DMSO.
-
Maximum LDH Release Control: Cells treated with a lysis buffer (often included in the kit) 45 minutes before the end of incubation. This represents 100% cytotoxicity.[18]
-
No Cell Control: Medium only, to measure background.
-
-
Sample Collection: After the incubation period, centrifuge the plate at ~400 x g for 5 minutes (optional but recommended) to pellet any detached cells.[17] Carefully transfer 50-100 µL of the supernatant from each well to a new assay plate.
-
LDH Reaction: Add the LDH assay reagent to each well according to the manufacturer's instructions. This reagent contains the substrates necessary for the enzymatic reaction that produces a colorimetric, fluorescent, or luminescent signal.[12][17]
-
Incubation & Reading: Incubate the plate at room temperature for 10-30 minutes, protected from light.[17][19] Measure the signal (absorbance at ~490 nm for colorimetric assays, or luminescence/fluorescence) using a microplate reader.
III. Data Analysis and Interpretation
-
Data Normalization:
-
MTT Assay: Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
LDH Assay: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Abs_sample - Abs_vehicle_control) / (Abs_max_release - Abs_vehicle_control)] * 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. Plot the normalized data (% Viability) against the logarithm of the compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Table 1: Example Data Presentation for IC50 Values (µM) of 4-(2-Morpholinoethoxy)naphthalen-1-amine
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| HeLa | > 100 | 78.5 ± 5.2 | 55.1 ± 4.1 |
| A549 | > 100 | 95.3 ± 6.8 | 68.9 ± 5.5 |
| HEK293 | > 100 | > 100 | 91.4 ± 7.3 |
Note: Data are presented as mean ± standard deviation from three independent experiments. This table should be populated with actual experimental results.
IV. Trustworthiness and Self-Validation
To ensure the scientific validity of the results, every assay plate must include a complete set of controls.[18]
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This is the 100% viability reference for the MTT assay and the baseline LDH release for the LDH assay.
-
Untreated Control: Cells in culture medium alone. This control ensures that the vehicle itself has no significant effect on cell viability compared to normal conditions.
-
Maximum LDH Release Control (LDH Assay only): Cells treated with a lysis agent. This establishes the 100% cytotoxicity value and is crucial for accurate normalization.
-
Medium Blank Control: Wells containing only culture medium without cells. This is used to subtract the background absorbance/signal from all other readings.
V. Conclusion and Future Directions
These protocols provide a standardized and robust method for the initial in vitro cytotoxicity screening of 4-(2-Morpholinoethoxy)naphthalen-1-amine. By employing both metabolic (MTT) and membrane integrity (LDH) assays across multiple cell lines, the resulting data will offer a reliable preliminary assessment of the compound's toxic potential and any cell-type selectivity.
If significant and selective cytotoxicity is observed (i.e., a low IC50 in cancer cells and a high IC50 in non-cancerous cells), further mechanistic studies are warranted. These could include assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining), cell cycle analysis by flow cytometry, and investigation into potential molecular targets to elucidate the compound's mechanism of action.
VI. References
-
Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Kouhnavard, M., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Scientia Pharmaceutica, 80(4), 867–877. Retrieved from [Link]
-
Wikipedia. (2023). Morpholino nucleic acid. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Kouhnavard, M., et al. (2012). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. ResearchGate. Retrieved from [Link]
-
Morad, V., et al. (2014). Morpholino, siRNA, and S-DNA Compared: Impact of Structure and Mechanism of Action on Off-Target Effects and Sequence Specificity. Current Pharmaceutical Design, 20(38), 6097-6105. Retrieved from [Link]
-
Tanguay, R. L., & Williams, D. E. (2013). Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology. Methods in Molecular Biology, 947, 203-222. Retrieved from [Link]
-
Moulton, J. (2012). Introduction to Morpholinos. SDB CoRe. Retrieved from [Link]
-
Gene Tools, LLC. (2013). What are morpholinos? YouTube. Retrieved from [Link]
-
Crouch, S. P. M., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology, 1601, 69-78. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Anonymous. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
Anonymous. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(2), 1603-1611. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. kosheeka.com [kosheeka.com]
- 3. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 6. sdbcore.org [sdbcore.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the Preclinical Evaluation of Naphthalen-1-amine Derivatives for Anti-Inflammatory Activity
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast spectrum of human diseases, from rheumatoid arthritis to atherosclerosis and neurodegenerative disorders.[1][2] The current pharmacopeia, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, necessitating a continuous search for safer and more effective therapeutic agents. Naphthalene-1-amine derivatives have emerged as a promising scaffold in medicinal chemistry, with studies indicating their potential to modulate key inflammatory pathways.[3][4][5][6] This guide provides a comprehensive, multi-tiered framework for the rigorous preclinical evaluation of these derivatives, progressing from high-throughput in vitro screens to in vivo validation, ensuring both scientific integrity and a clear path toward identifying viable drug candidates.
Part 1: The In Vitro Screening Cascade: From Target to Cellular Response
The initial phase of evaluation utilizes a battery of in vitro assays. This strategy is designed to be resource-efficient, allowing for the rapid screening of multiple derivatives to identify primary hits, elucidate potential mechanisms of action, and eliminate compounds with unfavorable profiles before advancing to more complex and costly in vivo studies.
Workflow for In Vitro Evaluation
The following diagram illustrates the logical progression of in vitro assays, from direct enzyme inhibition to cell-based functional responses.
Caption: A tiered approach for screening naphthalen-1-amine derivatives.
Core Mechanism: Targeting the Arachidonic Acid Cascade
Inflammation is heavily driven by the enzymatic metabolism of arachidonic acid, which is released from cell membranes by phospholipases.[7][8] Two primary enzyme families, cyclooxygenases (COX) and lipoxygenases (LOX), convert arachidonic acid into potent pro-inflammatory mediators like prostaglandins and leukotrienes, respectively.[9][10] Therefore, the initial and most critical screening step is to assess the inhibitory potential of the test compounds against these key enzymes.
Caption: The Arachidonic Acid Cascade in inflammation.
This assay determines if the naphthalene derivatives can inhibit the enzymes responsible for producing prostaglandins.[11][12] Assessing activity against both COX-1 (constitutively expressed, involved in gastric protection) and COX-2 (inducible at sites of inflammation) is crucial for predicting both efficacy and potential gastrointestinal side effects.[13]
-
Principle: A colorimetric or fluorometric inhibitor screening kit is used. The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a chromogenic substrate by PGG2, the product of the COX reaction. Inhibition of COX reduces the amount of PGG2 produced, leading to a decrease in signal.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (co-factor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well microplate
-
Plate reader
-
Naphthalene-1-amine derivatives (dissolved in DMSO)
-
Positive controls: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
-
Procedure:
-
Prepare reagents according to the kit manufacturer's protocol.
-
In a 96-well plate, add 10 µL of various concentrations of the test compound or control. Add 10 µL of DMSO for the 100% activity control wells.
-
Add 150 µL of Assay Buffer and 10 µL of Heme to all wells.
-
Add 10 µL of COX-1 or COX-2 enzyme solution to the appropriate wells. Mix gently.
-
Incubate for 5-10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Immediately add 10 µL of the colorimetric substrate solution.
-
Read the absorbance at the specified wavelength (e.g., 590-620 nm) every minute for 5 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity).
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2). A higher index indicates greater selectivity for COX-2.
-
This assay evaluates the inhibition of the enzyme that initiates the synthesis of leukotrienes, which are potent chemoattractants for immune cells.[8][14]
-
Principle: The 5-LOX enzyme catalyzes the formation of hydroperoxides from linoleic or arachidonic acid. This conversion results in the formation of a conjugated diene, which can be measured by the increase in absorbance at 234 nm.[15][16]
-
Materials:
-
5-Lipoxygenase enzyme (soybean or human recombinant)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
UV-transparent 96-well plate or quartz cuvettes
-
UV-Vis spectrophotometer
-
Positive control: Zileuton or Quercetin
-
-
Procedure:
-
In a UV-transparent plate, add 200 µL of borate buffer.
-
Add 10 µL of the test compound dissolved in DMSO at various concentrations.
-
Add 20 µL of the 5-LOX enzyme solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition and calculate the IC50 value as described for the COX assay.
-
Cellular Activity: Modulation of Macrophage Response
Macrophages are key players in the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they release a host of pro-inflammatory mediators, including nitric oxide (NO) and cytokines.[17][18] Assessing the ability of naphthalene derivatives to suppress these cellular responses provides a more physiologically relevant measure of their anti-inflammatory potential.
Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages contributes to vasodilation and tissue damage during inflammation.[19][20]
-
Principle: LPS stimulates RAW 264.7 macrophage cells to produce NO, which is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The concentration of nitrite is quantified using the Griess reagent, which forms a colored azo product that can be measured spectrophotometrically.[21][22] A concurrent cytotoxicity assay (e.g., MTT) is essential to ensure that the reduction in NO is not due to cell death.[23]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
MTT reagent
-
Positive control: L-NAME (iNOS inhibitor)
-
-
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the naphthalene derivatives.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 100 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B, incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Cytotoxicity (MTT Assay): Perform an MTT assay on the remaining cells in the original plate to assess cell viability.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.
-
Calculate the percentage inhibition of NO production, ensuring that cell viability is >90% at the tested concentrations.
-
Determine the IC50 value for NO production inhibition.
-
Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal cytokines that orchestrate the inflammatory cascade.[24] Their inhibition is a key therapeutic strategy.
-
Principle: The quantity of TNF-α and IL-6 secreted by LPS-stimulated RAW 264.7 cells into the culture medium is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Materials:
-
Cell culture supernatant from the NO production assay (Protocol 1.2.1).
-
Commercial ELISA kits for murine TNF-α and IL-6.
-
-
Procedure:
-
Follow the detailed protocol provided with the commercial ELISA kit.
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody for the specific cytokine.
-
A detection antibody, followed by a substrate, is added to produce a colorimetric signal proportional to the amount of cytokine present.
-
Measure the absorbance at the specified wavelength (typically 450 nm).
-
-
Data Analysis:
-
Calculate the cytokine concentrations using the standard curve provided in the kit.
-
Determine the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
-
Hypothetical In Vitro Data Summary
The following table summarizes potential data for lead candidates, allowing for easy comparison and selection for in vivo testing.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | 5-LOX IC50 (µM) | NO Inhibition IC50 (µM) |
| ND-001 | >100 | 1.2 | >83 | 25.4 | 5.8 |
| ND-002 | 15.6 | 18.2 | 0.86 | 5.1 | 7.2 |
| ND-003 | 89.1 | 2.5 | 35.6 | >100 | 10.5 |
| Celecoxib | 15.0 | 0.05 | 300 | >100 | >100 |
| Indomethacin | 0.1 | 1.5 | 0.07 | >100 | 22.1 |
ND = Naphthalene Derivative
Part 2: In Vivo Validation: The Carrageenan-Induced Paw Edema Model
After identifying promising candidates from in vitro screens, it is imperative to validate their efficacy in a living organism. The carrageenan-induced paw edema model in rats is a universally accepted and highly reproducible model of acute inflammation, making it ideal for this purpose.[25][26][27][28]
-
Scientific Rationale: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response.[25][27]
-
Phase 1 (0-2 hours): Characterized by the release of histamine, serotonin, and bradykinin.
-
Phase 2 (2-6 hours): Mediated primarily by the overproduction of prostaglandins, cytokines, and NO, which is sustained by neutrophil infiltration.[25] This model is particularly valuable because the efficacy of a test compound in the second phase strongly suggests an inhibitory effect on the mediators targeted in our in vitro assays.
-
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
-
Ethical Considerations: All animal experiments must be conducted in accordance with national or institutional guidelines for the care and use of animals and approved by an Institutional Animal Ethics Committee. Reporting should adhere to the ARRIVE guidelines.[29][30][31]
-
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before dosing, with free access to water.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (receives Indomethacin)
-
Group III, IV, etc.: Test Groups (receive naphthalene derivatives at different doses)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Dosing: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate Paw Edema:
-
Edema Volume (mL) = Paw volume at time 't' - Paw volume at 0 hr
-
-
Calculate Percentage Inhibition of Edema:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
The most significant inhibition is typically observed at the 3rd or 4th hour, corresponding to the peak of the prostaglandin-mediated phase.
-
Hypothetical In Vivo Data Summary
| Treatment Group (Dose) | Paw Edema Volume at 3 hr (mL) ± SEM | % Inhibition of Edema at 3 hr |
| Vehicle Control | 0.85 ± 0.05 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.03 | 55.3% |
| ND-001 (20 mg/kg) | 0.42 ± 0.04 | 50.6% |
| ND-003 (20 mg/kg) | 0.51 ± 0.06 | 40.0% |
Part 3: Elucidating the Core Regulatory Mechanism
For lead compounds demonstrating significant in vivo activity, further mechanistic studies are warranted. A key convergence point for inflammatory signaling is the Nuclear Factor-kappa B (NF-κB) pathway.[32][33][34] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[32][33]
Caption: The canonical NF-κB signaling pathway in inflammation.
Investigating the phosphorylation status of IκBα (the inhibitory subunit of NF-κB) via Western blot in LPS-stimulated macrophages treated with the naphthalene derivative can provide direct evidence of NF-κB pathway inhibition. A reduction in IκBα phosphorylation and degradation would confirm that the compound acts upstream to block this central inflammatory switch.
Conclusion
This structured application guide provides a robust and logical framework for the comprehensive evaluation of naphthalen-1-amine derivatives as potential anti-inflammatory agents. By systematically progressing from targeted enzyme assays to cell-based functional screens and culminating in a validated in vivo model, researchers can efficiently identify and characterize promising lead compounds. This tiered approach not only maximizes the potential for success but also provides deep mechanistic insights, laying a solid foundation for further preclinical and clinical development.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Salmon, J. A., & Higgs, G. A. (1987). An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes. Postgraduate medical journal, 63 Suppl 3, 7–15. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
Kuehl, F. A., & Egan, R. W. (1980). Prostaglandins, arachidonic acid, and inflammation. Science, 210(4473), 978–984. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000. [Link]
-
Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current protocols in pharmacology, Chapter 2, Unit2.19. [Link]
-
Lees, P., Higgins, A. J., & May, S. A. (1987). The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs. Equine veterinary journal, 19(4), 261–279. [Link]
-
Mulero, M. C., Huxford, T., & Ghosh, G. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in immunology, 10, 1363. [Link]
-
MedSimplified. (2021). Arachidonic Acid Pathway. YouTube. [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Creative Bioarray. [Link]
-
Pur-Form. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
-
Xia, Y., Jin, X., Zhang, Y., & Li, Y. (2024). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. International journal of molecular sciences, 25(3), 1709. [Link]
-
Malterud, K. E. (2001). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]
-
Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, 54(1), 2.19.1–2.19.23. [Link]
-
Al-Harbi, N. O., Nadeem, A., Al-Harbi, M. M., Al-Gharably, N. M., El-Sherbeeny, A. M., Ahmad, S. F., & Al-Hoshani, A. R. (2021). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules (Basel, Switzerland), 26(23), 7352. [Link]
-
Boukhatem, M. N., Ferhat, M. A., Kameli, A., Saidi, F., & Kebir, H. T. (2014). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed research international, 2014, 258380. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Roy, M. K., Koide, M., Rao, T. P., Okubayashi, T., Ogasawara, Y., & Juneja, L. R. (2007). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Journal of food science, 72(9), S620–S627. [Link]
-
Sawant, S. H. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. [Link]
-
Huang, D., & Tocmo, R. (2022). 2.8.3. Nitric oxide radical scavenging assay. Bio-protocol, 12(13), e4461. [Link]
-
Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube. [Link]
-
Al-Henhena, N., Al-Dhaheri, A., Al-Fotoh, A., & Ali, A. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research - Bollettino della Società Italiana di Biologia Sperimentale, 93(1). [Link]
-
Al-Ostath, R., Gacem, A., Al-Shatti, M., Al-Kandari, A., Al-Bazzaz, F., & Al-Shatti, A. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. [Link]
-
Jan, M. S., Paray, B. A., & Jeong, B. R. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 14713. [Link]
-
Kolcuoglu, Y., & Ozen, T. (2018). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]
-
Pereira, D. M., Valentão, P., & Andrade, P. B. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Metabolites, 11(9), 591. [Link]
-
Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., Linder, T., Wawrosch, C., Uhrin, P., Temml, V., Wang, L., Schwaiger, S., Heiss, E. H., Rollinger, J. M., Schuster, D., Breuss, J. M., Bochkov, V., Mihovilovic, M. D., Kopp, B., Bauer, R., Dirsch, V. M., & Stuppner, H. (2015). Discovery and resupply of pharmacologically active plant-derived natural products: A review. Biotechnology advances, 33(8), 1582–1614. [Link]
-
Fraternale, A., Paoletti, M. F., Casabianca, A., Orlandi, C., Chiarantini, L., & Magnani, M. (2013). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International journal of nanomedicine, 8, 3347–3356. [Link]
-
Qader, M. M. (2016). NO scavanging assay protocol? ResearchGate. [Link]
-
Huang, S. H., Lin, C. M., & Shen, A. Y. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug development research, 60(4), 261–269. [Link]
-
Kumar, P., & Kumar, A. (2000). A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives. Arzneimittel-Forschung, 50(10), 904–909. [Link]
-
Funamoto, M., Sun, W. Y., Kihara, T., & Shimamoto, A. (2013). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Biological & pharmaceutical bulletin, 36(8), 1258–1263. [Link]
-
Lin, T. H., Su, C. C., Chen, C. C., & Chen, Y. H. (2009). Lipopolysaccharide triggers macrophage activation of inflammatory cytokine expression, chemotaxis, phagocytosis, and oxidative ability via a toll-like receptor 4-dependent pathway: validated by RNA interference. Toxicology letters, 191(2-3), 195–202. [Link]
-
Liu, M., Zhang, Y., & Zhang, Y. (2019). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]
-
Pimple, B. P. (2020). Antioxidant Assays (Nitric Oxide & Reducing Power). YouTube. [Link]
-
Das, A., Datta, A., & Mukherjee, A. (2018). Nitric oxide (NO) scavenging assay, following Griess reagent method,... ResearchGate. [Link]
-
National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. NIH Grants and Funding. [Link]
-
Glavaš, M., Stojković, M. R., & Žuvela, I. (2020). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules (Basel, Switzerland), 25(24), 5941. [Link]
-
Muralidharan, V., Seetaramswamy, S., Bhanuprasad, M., & Sindhu, J. (2015). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL NAPHTHALENE-PYRIMIDINE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS. Indo American Journal of Pharmaceutical Sciences, 2(4), 851-856. [Link]
-
Al-Gendy, A. A. (2001). Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives. Bollettino chimico farmaceutico, 140(6), 403–409. [Link]
-
Moher, D., & Simera, I. (2015). The National Institutes of Health and guidance for reporting preclinical research. BMC medicine, 13, 33. [Link]
-
Lowell, C. A., Fumagalli, L., & Berton, G. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 184(5), 1931–1944. [Link]
-
National Institutes of Health. (2014). Proposed Principles and Guidelines for Reporting Preclinical Research. GovDelivery. [Link]
-
Huang, S. H., Lin, C. M., & Shen, A. Y. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. ResearchGate. [Link]
-
Moher, D. (2015). The National Institutes of Health and guidance for reporting preclinical research. BMC Medicine. [Link]
-
Diabetologia. (n.d.). Diabetologia checklist for preclinical studies. Diabetologia. [Link]
Sources
- 1. purformhealth.com [purformhealth.com]
- 2. mdpi.com [mdpi.com]
- 3. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 4. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iajps.com [iajps.com]
- 6. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. mdpi.com [mdpi.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 29. Principles and Guidelines for Reporting Preclinical Research | Grants & Funding [grants.nih.gov]
- 30. The National Institutes of Health and guidance for reporting preclinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. diabetologia-journal.org [diabetologia-journal.org]
- 32. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
Application Notes and Protocols for the Synthesis and Characterization of Novel Morpholine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery
The morpholine ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its remarkable versatility and profound impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a flexible chair-like conformation, make it an invaluable scaffold for the development of therapeutic agents targeting a wide array of diseases.[4][5] This guide provides a comprehensive overview of robust synthetic strategies for the creation of novel morpholine-containing compounds and detailed protocols for their thorough characterization, empowering researchers to accelerate their drug discovery programs.
The strategic incorporation of the morpholine moiety can enhance aqueous solubility, improve metabolic stability, and increase the potency of drug candidates by facilitating crucial interactions with biological targets.[1][6] From approved drugs to experimental therapeutics, the morpholine scaffold is prevalent in compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] This document will delve into the practical aspects of synthesizing and characterizing these valuable compounds, offering field-proven insights and detailed experimental procedures.
I. Synthetic Strategies for Novel Morpholine Derivatives
The construction of the morpholine ring and its subsequent functionalization are pivotal steps in the synthesis of novel drug candidates. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule. This section outlines key, reliable methodologies for the synthesis of diverse morpholine-containing compounds.
A. N-Functionalization of the Morpholine Ring: A Gateway to Diversity
The nitrogen atom of the morpholine ring provides a convenient handle for introducing a wide range of substituents, enabling the exploration of structure-activity relationships (SAR). The two primary strategies for N-functionalization are N-alkylation and N-arylation.
N-alkylation is a fundamental transformation for the synthesis of tertiary amines, and in the context of morpholine, it allows for the introduction of various alkyl and benzyl groups.[7][8]
Causality Behind Experimental Choices: The choice of alkylating agent and base is critical for a successful N-alkylation reaction. Alkyl halides (iodides, bromides) are common electrophiles due to their reactivity. The selection of a suitable base, such as potassium carbonate (K₂CO₃), is essential to deprotonate the morpholine nitrogen, thereby activating it as a nucleophile, while minimizing side reactions. The choice of solvent, typically a polar aprotic solvent like acetonitrile, facilitates the dissolution of reactants and promotes the SN2 reaction mechanism.
Experimental Protocol: General Procedure for N-Alkylation of Morpholine
This protocol describes a general method for the N-alkylation of morpholine with an alkyl halide.
-
Materials:
-
Morpholine
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a dry round-bottom flask, add morpholine (1.0 equivalent) and dissolve it in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
To the stirred suspension, add the alkyl halide (1.2 equivalents) dropwise at room temperature.[8]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated morpholine derivative.[8]
-
Workflow for N-Alkylation of Morpholine
Caption: A generalized workflow for the N-alkylation of morpholine.
N-aryl morpholines are crucial scaffolds in numerous pharmaceuticals.[9] Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for their synthesis.[10][11]
Causality Behind Experimental Choices: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system, which typically consists of a palladium or copper precursor and a suitable ligand. The ligand plays a critical role in stabilizing the metal center and facilitating the catalytic cycle. The choice of base is also crucial for the deprotonation of morpholine and the subsequent transmetalation step.
Experimental Protocol: Palladium-Catalyzed N-Arylation of Morpholine
This protocol provides a general procedure for the N-arylation of morpholine with an aryl halide using a palladium catalyst.
-
Materials:
-
Morpholine
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (catalytic amount), the ligand (catalytic amount), and sodium tert-butoxide (1.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and morpholine (1.2 equivalents) to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
B. Construction of the Morpholine Ring: Building the Core Scaffold
While functionalization of a pre-existing morpholine ring is common, the de novo synthesis of the morpholine scaffold is often necessary for accessing more complex and substituted derivatives.
A prevalent method for constructing the morpholine ring involves the intramolecular cyclization of N-substituted diethanolamines or related amino alcohols.[12]
Causality Behind Experimental Choices: This reaction is typically acid-catalyzed, with strong acids like sulfuric acid serving as both a catalyst and a dehydrating agent to drive the reaction towards the cyclized product.[12] The reaction requires elevated temperatures to overcome the activation energy for the intramolecular nucleophilic substitution.
Experimental Protocol: Acid-Catalyzed Cyclization of Diethanolamine
This protocol outlines the synthesis of morpholine from diethanolamine.
-
Materials:
-
Diethanolamine
-
Concentrated sulfuric acid (H₂SO₄)
-
High-temperature heating mantle and thermometer
-
Distillation apparatus
-
-
Procedure:
-
Carefully add concentrated sulfuric acid to diethanolamine in a reaction flask with cooling.
-
Heat the mixture to a high temperature (typically 180-210 °C) for an extended period (e.g., 15 hours).[12]
-
Monitor the reaction for the formation of morpholine.
-
Upon completion, cool the reaction mixture and neutralize it carefully with a strong base (e.g., NaOH).
-
Isolate the crude morpholine and purify by fractional distillation.
-
[3+2] and [3+3] cycloaddition reactions offer elegant and efficient pathways to construct the morpholine ring with control over stereochemistry.[13][14] For instance, a cycloaddition reaction between organic azides and gem-difluoroalkenes in the presence of morpholine can generate 1,5-disubstituted-1,2,3-triazoles with a pendant C-4 morpholine moiety.[13]
Illustrative Pathway: Morpholine-Mediated Defluorinative Cycloaddition
Caption: A simplified representation of a morpholine-mediated cycloaddition reaction.
II. Characterization of Novel Morpholine-Containing Compounds
Thorough characterization is essential to confirm the structure, purity, and properties of newly synthesized morpholine derivatives. A combination of spectroscopic and analytical techniques is employed for this purpose.
A. Spectroscopic Techniques
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of organic compounds.[15]
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For morpholine derivatives, characteristic signals for the methylene protons adjacent to the oxygen and nitrogen atoms are typically observed.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.
Data Interpretation: The chemical shifts and coupling constants in the NMR spectra provide a detailed fingerprint of the molecule, allowing for unambiguous structure determination.[15]
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[16] Fragmentation patterns observed in the mass spectrum can further aid in structural elucidation.
IR spectroscopy is used to identify the functional groups present in a molecule. For morpholine derivatives, characteristic absorption bands for C-N, C-O, and C-H bonds can be observed.
Table 1: Summary of Spectroscopic Data for a Hypothetical N-Benzylated Morpholine
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (7.2-7.4 ppm), benzylic protons (singlet, ~3.5 ppm), morpholine protons adjacent to nitrogen (~2.5 ppm), morpholine protons adjacent to oxygen (~3.7 ppm)[17] |
| ¹³C NMR | Aromatic carbons (127-138 ppm), benzylic carbon (~60 ppm), morpholine carbons adjacent to nitrogen (~54 ppm), morpholine carbons adjacent to oxygen (~67 ppm)[18] |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight. |
| IR | C-H stretching (aromatic and aliphatic), C-N stretching, C-O-C stretching. |
B. X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.[19][20]
III. The Role of Morpholine as a Bioisostere
In drug design, the concept of bioisosterism involves the substitution of one chemical group with another that has similar physicochemical properties, with the aim of improving the biological activity or pharmacokinetic profile of a compound.[21] The morpholine ring is often used as a bioisostere for other cyclic amines or ethers.[6][22][23][24] Its ability to modulate properties like lipophilicity and metabolic stability makes it a valuable tool for lead optimization.[6][24]
Conclusion
The synthesis and characterization of novel morpholine-containing compounds are critical endeavors in modern drug discovery. The methodologies and protocols outlined in this guide provide a solid foundation for researchers to design and create diverse libraries of morpholine derivatives for biological screening. A thorough understanding of the underlying principles of each synthetic step and the application of a comprehensive suite of analytical techniques are paramount for the successful development of new therapeutic agents based on this privileged scaffold.
References
- Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. Benchchem.
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link].
- Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Benchchem.
-
PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. Available at: [Link].
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link].
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link].
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate.
- Morpholine Bioisosteres for Drug Design. Enamine.
-
Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link].
-
Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link].
-
X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link].
-
Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link].
-
Arylation of morpholine with various aryl halides catalyzed by MnCl₂·4H₂O. ResearchGate. Available at: [Link].
-
Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. PMC. Available at: [Link].
-
Morpholine Bioisosteres for Drug Design. Pharmaceutical Business Review. Available at: [Link].
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. PubMed. Available at: [Link].
-
Morpholine synthesis. Organic Chemistry Portal. Available at: [Link].
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Available at: [Link].
-
Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. Available at: [Link].
-
Example of intramolecular cyclization for morpholine ring formation. ResearchGate. Available at: [Link].
-
New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. ResearchGate. Available at: [Link].
- Optimizing reaction conditions for the synthesis of morpholine derivatives. Benchchem.
-
N-arylation of Morpholine with Pd(OAc)₂ in the Presence of Anchored Phosphines. ResearchGate. Available at: [Link].
-
of the general methodologies for morpholine ring formation. ResearchGate. Available at: [Link].
-
An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. SciProfiles. Available at: [Link].
- X-ray Diffraction Analysis of Crystalline 4-(4-Morpholinyl)phthalonitrile: A Comparative Guide. Benchchem.
- Spectroscopic Data for (R)-4-(Oxiran-2-ylmethyl)morpholine: A Technical Guide. Benchchem.
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link].
-
Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link].
-
1H and 13C NMR spectra of N-substituted morpholines. PubMed. Available at: [Link].
-
N-Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. Available at: [Link].
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC. Available at: [Link].
- An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. OUCI.
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link].
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link].
-
Bioisosterism. Drug Design Org. Available at: [Link].
-
Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link].
-
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link].
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC. Available at: [Link].
-
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp³-Rich Morpholine Peptidomimetics. Frontiers. Available at: [Link].
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprems.com [ijprems.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioisosterism - Drug Design Org [drugdesign.org]
- 22. tcichemicals.com [tcichemicals.com]
- 23. enamine.net [enamine.net]
- 24. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
Application Notes and Protocols for 4-(2-Morpholinoethoxy)naphthalen-1-amine in High-Throughput Screening
Introduction: Unveiling the Potential of a Novel Naphthalenamine Derivative in Drug Discovery
In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for identifying novel lead compounds. The success of any HTS campaign hinges on the availability of robust and versatile chemical tools. 4-(2-Morpholinoethoxy)naphthalen-1-amine is a unique synthetic compound characterized by a naphthalenamine core, a known scaffold in various biologically active molecules, and a morpholinoethoxy side chain, which can enhance aqueous solubility and cell permeability. While the specific biological targets of 4-(2-Morpholinoethoxy)naphthalen-1-amine are still under active investigation, its structural motifs suggest potential applications as a modulator of protein-protein interactions or as a fluorescent probe in cell-based assays.
This guide provides a comprehensive overview of the potential applications of 4-(2-Morpholinoethoxy)naphthalen-1-amine in HTS, complete with detailed protocols for both biochemical and cell-based screening paradigms. We will explore its utility as a fluorescent tracer in a competitive binding assay and as a probe for monitoring cellular stress pathways. The methodologies outlined herein are designed to be adaptable and serve as a foundational framework for researchers to integrate this compound into their drug discovery workflows.
PART 1: Characterization and Rationale for HTS Applications
The naphthalenamine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and receptor modulation. The addition of the morpholinoethoxy group is a strategic modification intended to improve the compound's pharmacokinetic properties, making it more amenable to both biochemical and cellular screening environments. The inherent fluorescence of the naphthalene ring system is another key feature that can be leveraged for the development of sensitive and non-radioactive HTS assays.[1][2][3]
Hypothesized Mechanism of Action for HTS Assay Development
Given the lack of specific target identification for 4-(2-Morpholinoethoxy)naphthalen-1-amine, we will propose two plausible, hypothetical mechanisms of action to illustrate its application in HTS:
-
Competitive Antagonist of a Protein-Protein Interaction (PPI): Many naphthalenamine derivatives have been shown to inhibit PPIs. We will hypothesize that 4-(2-Morpholinoethoxy)naphthalen-1-amine can competitively bind to a hypothetical protein target, "Protein X," and disrupt its interaction with its binding partner, "Protein Y." This scenario is ideal for a Fluorescence Polarization (FP) assay.[4][5][6]
-
Inducer of Cellular Stress Pathways: The naphthalene moiety can undergo metabolic activation to reactive intermediates, which can induce cellular stress responses. We will hypothesize that 4-(2-Morpholinoethoxy)naphthalen-1-amine can induce a specific cellular stress pathway, leading to the activation of a downstream reporter gene. This is well-suited for a cell-based reporter assay.[7][8][9]
The following sections will provide detailed protocols for HTS assays based on these two hypothetical mechanisms.
PART 2: Biochemical HTS Application: Fluorescence Polarization Assay for a Protein-Protein Interaction
Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution and is readily adaptable for HTS.[4][5][6] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (a tracer) upon binding to a larger molecule. In this hypothetical application, we will use a fluorescently labeled version of 4-(2-Morpholinoethoxy)naphthalen-1-amine as a tracer to screen for inhibitors of the "Protein X-Protein Y" interaction.
Principle of the FP Assay
A fluorescently labeled tracer, based on the structure of 4-(2-Morpholinoethoxy)naphthalen-1-amine, when unbound in solution, will tumble rapidly, resulting in a low FP signal. Upon binding to the larger Protein X, the tracer's tumbling is slowed, leading to a high FP signal. In a competitive HTS format, compounds from a screening library that bind to Protein X and displace the tracer will cause a decrease in the FP signal, identifying them as "hits."
Caption: Principle of the competitive Fluorescence Polarization assay.
Detailed Protocol for FP-Based HTS
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Protein X Stock Solution: Prepare a 10 µM stock solution of purified Protein X in Assay Buffer.
-
Fluorescent Tracer Stock Solution: Synthesize a fluorescently labeled derivative of 4-(2-Morpholinoethoxy)naphthalen-1-amine (e.g., with a fluorescein or rhodamine dye) and prepare a 1 µM stock solution in DMSO.
-
Compound Library: Prepare compound plates with test compounds serially diluted in DMSO.
2. Assay Miniaturization and Optimization: [10]
-
The assay should be optimized for a 384-well plate format.
-
Determine Tracer Concentration: Titrate the fluorescent tracer to find a concentration that gives a robust signal (at least 3-fold above background) without causing significant inner filter effects.[11]
-
Determine Protein X Concentration: Titrate Protein X against a fixed concentration of the tracer to determine the EC50 (the concentration of Protein X that yields 50% of the maximal FP signal). For the HTS, use a concentration of Protein X that gives approximately 80% of the maximal signal (EC80).
3. HTS Workflow:
-
Add 10 µL of Assay Buffer to all wells of a 384-well, low-volume, black, non-binding surface plate.
-
Add 50 nL of test compounds from the compound library plates to the appropriate wells using an acoustic liquid handler or pin tool. Add DMSO to control wells.
-
Add 5 µL of a 4X concentrated solution of Protein X in Assay Buffer to all wells except the "no protein" controls. Add 5 µL of Assay Buffer to the "no protein" wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Add 5 µL of a 4X concentrated solution of the fluorescent tracer in Assay Buffer to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
4. Data Analysis and Hit Identification:
-
Calculate the Z' factor to assess the quality of the assay. A Z' factor greater than 0.5 is considered excellent for HTS.[6][10][12]
-
Normalize the data to the high (DMSO + Protein X + tracer) and low (DMSO + tracer) controls.
-
Identify hits as compounds that decrease the FP signal by a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).
| Parameter | Recommended Value |
| Plate Format | 384-well, low-volume, black |
| Final Assay Volume | 20 µL |
| Final Compound Conc. | 10 µM |
| Final DMSO Conc. | 0.5% |
| Incubation Time | 30 minutes |
| Z' Factor | > 0.5 |
PART 3: Cell-Based HTS Application: Reporter Gene Assay for Cellular Stress
Cell-based assays provide a more physiologically relevant context for drug screening.[8][9][13] A reporter gene assay is a powerful tool to study the effects of compounds on specific signaling pathways.[7] In this hypothetical application, we will use a cell line engineered with a reporter gene to screen for compounds that induce a cellular stress response, with 4-(2-Morpholinoethoxy)naphthalen-1-amine serving as a potential positive control.
Principle of the Reporter Gene Assay
We will use a stable cell line (e.g., HEK293 or HeLa) that expresses a reporter protein (e.g., Luciferase or Green Fluorescent Protein - GFP) under the control of a promoter containing a stress-responsive element (e.g., an Antioxidant Response Element - ARE). When a compound induces this specific stress pathway, the corresponding transcription factor is activated, binds to the promoter, and drives the expression of the reporter protein, which can be quantified.
Caption: Workflow for a cell-based reporter gene assay.
Detailed Protocol for Reporter Gene Assay HTS
1. Cell Culture and Seeding:
-
Cell Line: HEK293-ARE-Luciferase stable cell line.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).
-
Seeding: Seed cells into 384-well, white, solid-bottom plates at a density of 5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
2. Compound Treatment:
-
Prepare compound plates with test compounds serially diluted in DMSO.
-
Add 50 nL of test compounds to the cell plates using an acoustic liquid handler. Use 4-(2-Morpholinoethoxy)naphthalen-1-amine as a positive control and DMSO as a negative control.
3. Incubation and Reporter Detection:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add 20 µL of a luciferase assay reagent (e.g., Promega's ONE-Glo™) to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence on a plate reader.
4. Counter-Screen for Cytotoxicity:
-
To eliminate false positives due to cytotoxicity, a parallel counter-screen should be performed.[14]
-
After the primary screen, or on a duplicate plate, add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to assess cell viability.[14]
-
Hits from the primary screen that show significant cytotoxicity in the counter-screen should be flagged and deprioritized.
5. Data Analysis and Hit Confirmation:
-
Normalize the data to the positive and negative controls.
-
Identify hits as compounds that increase the reporter signal above a defined threshold.
-
Confirm hits by re-testing in a dose-response format to determine their potency (EC50).
| Parameter | Recommended Value |
| Cell Line | HEK293-ARE-Luciferase |
| Seeding Density | 5,000 cells/well |
| Plate Format | 384-well, white, solid-bottom |
| Incubation Time | 18-24 hours |
| Primary Readout | Luminescence |
| Counter-Screen | Cell Viability Assay |
PART 4: Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the HTS data, it is crucial to incorporate a multi-faceted validation strategy.
-
Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that measures a different aspect of the biological pathway. For the FP assay, this could be a secondary binding assay like Surface Plasmon Resonance (SPR). For the reporter gene assay, this could be a Western blot to detect the expression of downstream target proteins.
-
Dose-Response Curves: All confirmed hits should be tested in a dose-response format to determine their potency and efficacy.
-
Structure-Activity Relationship (SAR): For promising hit compounds, initial SAR studies should be conducted by testing structurally related analogs to confirm that the observed activity is specific to the chemical scaffold.
-
Compound Quality Control: The purity and identity of all hit compounds should be verified by analytical methods such as LC-MS and NMR.
Conclusion
4-(2-Morpholinoethoxy)naphthalen-1-amine, with its unique structural features, represents a promising, yet underexplored, chemical entity for high-throughput screening. This guide has provided a detailed framework for its potential application in both biochemical and cell-based HTS assays. By leveraging its inherent fluorescence and druglike properties, researchers can develop robust and sensitive screening platforms to identify novel modulators of a wide range of biological targets. The protocols and principles outlined herein are intended to serve as a starting point for the development of customized HTS campaigns, ultimately accelerating the pace of drug discovery.
References
-
Reporter Gene Assays in Drug Discovery. (2024). LubioScience. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (n.d.). eBooks.com. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2021). SpringerLink. [Link]
-
Assay Guidance Manual. (2004). NCBI Bookshelf. [Link]
-
Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2021). ResearchGate. [Link]
-
Cell-based Assay Services. (n.d.). Charles River. [Link]
-
Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
-
A review for cell-based screening methods in drug discovery. (2022). PMC - NIH. [Link]
-
Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions. (2012). Semantic Scholar. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2017). PMC - NIH. [Link]
-
TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors. (2018). ResearchGate. [Link]
-
A FRET-based High Throughput Screening Assay to Identify Inhibitors of Anthrax Protective Antigen Binding to Capillary Morphogenesis Gene 2 Protein. (2007). PubMed. [Link]
-
A high throughput drug screen based on fluorescence resonance energy transfer (FRET) for anticancer activity of compounds from herbal medicine. (2008). PMC - NIH. [Link]
-
A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. (2019). PMC - NIH. [Link]
-
Development of FRET Assay into Quantitative and High-throughput Screening Technology Platforms for Protein–Protein Interactions. (2012). ResearchGate. [Link]
-
High-throughput Screening Identifies Compounds That Protect RPE Cells From Physiological Stressors Present in AMD. (2019). PubMed. [Link]
-
Supramolecular aggregation properties of 4-(1-morpholino)-1,8-naphthalimide based fluorescent materials. (2018). RSC Publishing. [Link]
-
Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (2018). PubMed. [Link]
-
Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. (2018). Photochemical & Photobiological Sciences (RSC Publishing). [Link]
Sources
- 1. Supramolecular aggregation properties of 4-(1-morpholino)-1,8-naphthalimide based fluorescent materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reporter Gene Assays in Drug Discovery - LubioScience [lubio.ch]
- 8. Cell-based Assay Services | Oncodesign Services [oncodesign-services.com]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. nuvisan.com [nuvisan.com]
- 14. static.fishersci.eu [static.fishersci.eu]
Application Notes and Protocols: Harnessing Naphthalen-1-amine Scaffolds for the Development of Novel Antimicrobial Agents
Introduction: The Imperative for New Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents.[1][2] The chemical scaffold of a molecule is a foundational element in drug design, and the exploration of novel frameworks is critical to overcoming established resistance mechanisms. Naphthalene, a bicyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of biological activities, including potent antimicrobial properties.[1][3][4][5] Notably, the naphthalen-1-amine core offers a versatile platform for chemical modification, enabling the fine-tuning of steric and electronic properties to enhance antimicrobial efficacy and selectivity against a range of bacterial and fungal pathogens.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antimicrobial evaluation of novel agents derived from the naphthalen-1-amine scaffold. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.
Synthetic Strategies: Building the Antimicrobial Arsenal
The derivatization of the naphthalen-1-amine scaffold is key to unlocking its full antimicrobial potential. Two primary and highly effective synthetic routes are the formation of Schiff bases and the synthesis of sulfonamide derivatives. These approaches allow for the introduction of diverse functionalities that can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall molecular geometry, all of which are critical determinants of antimicrobial activity.
Diagram: Synthetic Pathways for Naphthalen-1-amine Derivatives
Caption: General synthetic schemes for the preparation of Schiff base and sulfonamide derivatives of naphthalen-1-amine.
Experimental Protocols
The following protocols are designed to be robust and reproducible. Adherence to aseptic techniques is paramount for all antimicrobial testing procedures.
Protocol 1: Synthesis of Naphthalen-1-amine Schiff Base Derivatives
This protocol details the synthesis of a Schiff base derivative from naphthalen-1-amine and a substituted aromatic aldehyde, a common and effective method for generating a library of antimicrobial candidates.[7][8]
Materials:
-
Naphthalen-1-amine
-
Substituted aromatic aldehyde (e.g., p-chlorobenzaldehyde, p-nitrobenzaldehyde)
-
Methanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of naphthalen-1-amine in 15 mL of absolute methanol.
-
Aldehyde Addition: To the stirring solution, add 1.0 mmol of the selected aromatic aldehyde.
-
Condensation Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Typically, the reaction is complete within 3-4 hours.[7]
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of cold water to precipitate the crude Schiff base.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified Schiff base derivative.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][9][10][11][12] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized naphthalen-1-amine derivatives
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (DMSO or solvent used to dissolve compounds)
Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Compound Dilution Series: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the appropriate broth within the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation of Microtiter Plate: Add the prepared microbial inoculum to each well containing the compound dilutions. The final volume in each well should be 100 µL.[9]
-
Controls:
-
Positive Control: A well containing the microbial inoculum and a standard antibiotic.
-
Negative Control: A well containing the microbial inoculum and the solvent used for the test compound.
-
Sterility Control: A well containing only the broth to check for contamination.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as required for the specific fungal strain.[9]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure the optical density at 600 nm.
Protocol 3: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method
The agar well diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[1][6][13][14][15]
Materials:
-
Synthesized naphthalen-1-amine derivatives
-
Bacterial/Fungal strains
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Sterile cotton swabs
-
Sterile cork borer
-
Micropipettes and sterile tips
-
Incubator
-
Positive control antibiotic
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution protocol (0.5 McFarland standard).
-
Preparation of Agar Plates: Using a sterile cotton swab, evenly streak the standardized inoculum across the entire surface of the MHA plate to create a uniform lawn of the microorganism.
-
Creation of Wells: Use a sterile cork borer (e.g., 6 mm in diameter) to create uniform wells in the agar.
-
Application of Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into a designated well.
-
Controls: Add the positive control antibiotic and the negative control solvent to separate wells on the same plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) and Mechanism of Action
The antimicrobial efficacy of naphthalen-1-amine derivatives is intricately linked to their chemical structure. Understanding these relationships is pivotal for the rational design of more potent and selective agents.
Key SAR Insights:
-
Lipophilicity: The lipophilic nature of the naphthalene ring is thought to enhance the permeability of the compounds across microbial cell membranes.[8] Modifications that increase lipophilicity, such as the introduction of halogen or alkyl groups on appended aromatic rings, often lead to increased antimicrobial activity.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy) on the aromatic moieties attached to the naphthalen-1-amine scaffold can significantly influence the electronic distribution of the molecule and its interaction with biological targets.
-
Steric Factors: The size and shape of the substituents play a crucial role. Bulky groups can either enhance binding to a target through favorable steric interactions or hinder it due to steric clashes.
Proposed Mechanism of Action: DNA Gyrase Inhibition
While some naphthalene derivatives may act by disrupting the cell membrane, a compelling body of evidence suggests that a primary mechanism of action for certain antimicrobial agents is the inhibition of bacterial DNA gyrase.[16][17] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it an excellent target for antibacterial drugs.[16][17]
Caption: Proposed mechanism of action of naphthalen-1-amine derivatives via inhibition of bacterial DNA gyrase.
The naphthalen-1-amine derivative, due to its lipophilic character, is proposed to penetrate the bacterial cell membrane. Once in the cytoplasm, it can interact with and inhibit the function of DNA gyrase. This inhibition prevents the essential processes of DNA supercoiling and relaxation, leading to a blockage of DNA replication and repair, ultimately resulting in bacterial cell death.
Data Presentation: Summarizing Antimicrobial Efficacy
The systematic presentation of antimicrobial activity data is crucial for comparing the efficacy of different derivatives and for identifying promising lead compounds. The following table provides a template for summarizing MIC data.
| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| NPA-01 | 4-Chloro-benzylidene | 16 | 32 | 64 | >128 |
| NPA-02 | 4-Nitro-benzylidene | 8 | 16 | 32 | 64 |
| NPA-03 | 4-Methoxy-benzylidene | 32 | 64 | >128 | >128 |
| NPS-01 | 4-Methyl-benzenesulfonyl | 16 | 32 | 64 | 128 |
| NPS-02 | 4-Chloro-benzenesulfonyl | 8 | 16 | 32 | 64 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 | 1 | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | N/A | 8 |
This is example data and should be replaced with experimental results.
Conclusion and Future Directions
The naphthalen-1-amine scaffold represents a highly promising starting point for the development of a new generation of antimicrobial agents. The synthetic accessibility and the potential for diverse chemical modifications allow for the creation of large libraries of compounds for screening. The protocols and insights provided in these application notes offer a robust framework for researchers to synthesize, evaluate, and optimize naphthalen-1-amine derivatives. Future work should focus on expanding the structural diversity of these compounds, conducting detailed mechanistic studies to elucidate their precise molecular targets, and performing in vivo efficacy and toxicity studies to assess their therapeutic potential. Through a concerted and rational drug design approach, the naphthalen-1-amine scaffold can be effectively exploited to combat the growing threat of antimicrobial resistance.
References
-
Agar diffusion based assays, including the disk diffusion, well diffusion, agar plug, and agar spot assays, are widely utilized and cost-effective techniques in antimicrobial research for determining the antimicrobial activity of test compounds. These methods rely on the diffusion of antimicrobial agents from paper discs, wells, or plugs into the adjacent agar medium, inhibiting the growth of the test microorganism inoculated on the agar surface. ([Link])
-
Agar well diffusion is used for antimicrobial tests for plant extracts, and secondary metabolites, to check the inhibiting ability of extract against bacteria. ([Link])
-
The well diffusion method is a common procedure for evaluating the antibacterial activity of substances, such as antibiotics or plant extracts. ([Link])
-
In vitro antifungal assays are performed based on the broth microdilution susceptibility test from Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with some modifications. ([Link])
-
Mixture of 1-naphthylamine (1) (1.0 mmol) and aromatic aldehydes derivatives (2) (1.0 mmol) were stirred and refluxed for 3 hours in MeOH (15 ml). ([Link])
-
The increasing difficulty in treating bacterial and fungal infections is due to the perpetual issue of microbial resistance to antibiotics. The primary goal of antimicrobial research insists on avoiding resistance by overcoming existing bacterial cell processes and reducing side effects. ([Link])
-
Agar well diffusion assay testing showed that susceptibility/resistance could be demonstrated when testing several antimicrobials in concentrations non-toxic for cultured cells against a variety of bacteria isolated from burn patients. ([Link])
-
N-(pyridinylmethyl)-naphthalen-1-amines resulted in activity against (MIC 25–32 μg/mL) some human opportunistic pathogenic fungi including yeasts, hialohyphomycetes, and dermatophytes. ([Link])
-
MIC Determination By Microtitre Broth Dilution Method. ([Link])
-
Broth dilution testing allows providing both quantitative (MIC) and qualitative (category interpretation) results. ([Link])
-
The Broth Microdilution assay is the most commonly used assay to determine the compound concentration. ([Link])
-
Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. ([Link])
-
Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. ([Link])
-
Structure-activity relationships among DNA gyrase inhibitors. Synthesis and biological evaluation of 1,2-dihydro-4, 4-dimethyl-1-oxo-2-naphthalenecarboxylic acids as 1-carba bioisosteres of oxolinic acid. ([Link])
-
Synthesis, Characterization and Use of Schiff Bases as Fluorimetric Analytical Reagents. ([Link])
-
Broth microdilution is a method of determining the minimum inhibitory concentration (MIC) of antimicrobial agents by using small volumes of growth medium and drug in microtiter plates. ([Link])
-
Naphthalene has been identified as new range of potent antimicrobials effective against wide range of human pathogens. ([Link])
-
Quantitative Structure-Activity Relationship (QSAR) studies of antimicrobial activity of 1,3-disubstituted-1H-naphtho[1,2-e][6][13]oxazines using topological descriptors. ([Link])
-
Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. ([Link])
-
General method for the synthesis of Schiff bases (compounds 1~14, Fig. 1): Naphtha[1,2-d]thiazol-2-amine (0.01 mol, 2.0 g) was dissolved in 20 ml of glacial acetic acid. Substituted aromatic aldehyde (0.01 mol) in 10 ml glacial acetic acid was added dropwise with stirring and the reaction mixture was heated to reflux for over 8 h. ([Link])
-
The classical synthesis reported by Schiff involves the condensation of a carbonyl compound with an amine under azeotropic distillation. ([Link])
- Process for the preparation of 1-amino-naphthalene 4-sulfonic acid (naphthionic acid). ()
-
SAR analysis indicated that the linker conformation does not significantly affect the activity, though structure symmetry and especially lipophilicity had an influence on antibacterial performance. ([Link])
-
Reductive Amination, and How It Works. ([Link])
-
To synthesize 2-naphthylamine analogs containing azetidin-2-one (4a–g) and thiazolidin-4-one (5a–g) ring moiety, with the aim of finding new potent antimicrobial agents. ([Link])
-
Amine synthesis by reductive amination (reductive alkylation). ([Link])
-
In addition to its antibacterial properties, we assessed the DNA/BSA-binding activity of the complex, which could further elucidate its mechanism of action at the molecular level. ([Link])
- The invention discloses a preparation method of 1-naphthylamine-5-sulfonic acid. ()
-
Naphthalene has been identified as new range of potent antimicrobials effective against wide range of human pathogens. They occupy a central place among medicinally important compounds due to their diverse and interesting antibiotic properties with minimum toxicity. ([Link])
-
An E. coli DNA gyrase inhibitory assay indicated that compound 14 is a potent inhibitor of E. coli DNA gyrase. ([Link])
- The invention relates to a preparation method of 1-naphthylamine 8-sulfonic acid. ()
-
Reductive Amination. ([Link])
-
Presumed pharmacophoric groups of melanocortin peptides (naphthalene, amino or guanidine, and indole moieties) were combined in mimetics molecules looking for their favorable location for activity at melanocortin (MC) receptors. ([Link])
-
A novel, green, solvent-free, and efficient method has been developed for the one-pot reductive amination of carbonyl compounds using thiamine hydrochloride as a catalyst. ([Link])
-
This study presents the discovery of a new series of N-phenylpyrrolamide inhibitors of bacterial DNA gyrase with improved antibacterial activity. ([Link])
-
Bacterial DNA gyrase, a type II topoisomerase that can introduce (−) supercoils to DNA substrates, is an important and clinically validated target for discovering and developing new antibiotics. ([Link])
-
DNA gyrase, also known as DNA topoisomerase II, plays a critical role in bacterial cell survival, and hence has been used as a successful drug target for antibacterial chemotherapy. ([Link])
- The present invention relates to a kind of preparation method of 1-naphthylamine 5-sulfonic acid. ()
-
QSAR analysis from derivative compounds of 1,8-naphthalimide-4-aminoquinoline has been carried out with the aim of knowing the quantitative relationship between structure and activity based on the log IC50 value. ([Link])
-
QSAR means quantitative structure–activity relationship, which is a process that quantitatively bridges molecular descriptors and biological activities. ([Link])
-
The QSAR method focuses on known ligands by establishing the relationship between physicochemical properties (descriptors) and biological activity. ([Link])
-
The inevitable consequence of the widespread use of antimicrobial agents has been the emergence of antibiotic resistant pathogens. This necessitates an ever-increasing search for new drugs. ([Link])
-
The sulfonic acid derivatives of 1-naphthylamine are used for the preparation of azo dye. ([Link])
-
The reactions involved in the bacterial metabolism of naphthalene to salicylate have been reinvestigated by using recombinant bacteria carrying genes cloned from plasmid NAH7. ([Link])
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. hereditybio.in [hereditybio.in]
- 7. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 8. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. youtube.com [youtube.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
- 15. webcentral.uc.edu [webcentral.uc.edu]
- 16. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Metabolic Stability of Morpholine Derivatives
Introduction: The Morpholine Moiety and the Imperative of Metabolic Stability
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, polarity, and hydrogen bonding capacity. Its presence in numerous approved drugs, including the antibiotic Linezolid and the kinase inhibitor Gefitinib, attests to its value as a "privileged structure." However, like any xenobiotic, morpholine-containing compounds are subject to metabolic transformation, primarily in the liver. This metabolism is a double-edged sword; while it facilitates drug elimination, rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic metabolites.
Therefore, a rigorous assessment of metabolic stability is a critical step in the drug discovery and development pipeline. Early-stage in vitro evaluation allows researchers to rank-order compounds, build structure-activity relationships (SAR), and select candidates with favorable pharmacokinetic profiles before committing to costly and time-consuming in vivo studies.
The primary metabolic liabilities of the morpholine ring often involve the enzymatic machinery of the cytochrome P450 (CYP) superfamily. Key biotransformation pathways include C-N bond cleavage (ring opening), which can lead to the formation of reactive intermediates or more rapidly cleared metabolites. Understanding a derivative's susceptibility to these pathways is paramount for predicting its in vivo clearance and overall disposition. This guide provides detailed, validated protocols for assessing the metabolic stability of morpholine derivatives using the two most common and informative in vitro systems: human liver microsomes (HLMs) and cryopreserved human hepatocytes.
Principle of In Vitro Metabolic Stability Assessment
The fundamental principle of these assays is to incubate a test compound with a biologically active liver-derived system and monitor the compound's disappearance over time. The rate of depletion is then used to calculate key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (CLint). Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. This value is crucial for predicting in vivo hepatic clearance and potential drug-drug interactions.
Two primary systems are employed for this purpose, each offering distinct advantages:
| Feature | Liver Microsomes | Hepatocytes |
| Composition | Vesicles of endoplasmic reticulum containing Phase I enzymes (e.g., CYPs, FMOs) and some Phase II enzymes (e.g., UGTs). | Intact, whole liver cells containing the full complement of Phase I and Phase II metabolic enzymes, cofactors, and drug transporters. |
| Primary Use | High-throughput screening for Phase I (CYP-mediated) metabolic liability. | "Gold standard" for a comprehensive metabolic profile, including Phase I, Phase II, and transporter effects. |
| Advantages | Cost-effective, high-throughput, easy to use and store. | More physiologically relevant, provides a more complete picture of hepatic clearance. |
| Limitations | Lacks cytosolic enzymes and active transport mechanisms; requires addition of cofactors (NADPH). | Lower throughput, more expensive, requires careful handling of cryopreserved cells. |
General Workflow for Metabolic Stability Assessment
The experimental process for both microsomal and hepatocyte assays follows a similar logical flow, from preparation to analysis.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay is an efficient first-tier screen to identify compounds susceptible to Phase I metabolism, which is a major clearance pathway for many drugs. The key to this system is providing an external source of the cofactor NADPH, which is essential for the catalytic cycle of CYP enzymes. Its absence in a control incubation serves as a crucial validation point, ensuring that observed compound loss is due to enzymatic activity.
Materials and Reagents:
-
Pooled Human Liver Microsomes (protein concentration ~20 mg/mL)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test and Control Compounds (e.g., 10 mM stock in DMSO)
-
Positive Control (high clearance): Verapamil or Testosterone
-
Negative Control (low clearance): Warfarin
-
Quenching Solution: Acetonitrile with an analytical internal standard (e.g., Tolbutamide, Labetalol)
-
96-well incubation and collection plates
-
Incubating orbital shaker set to 37°C
Experimental Protocol:
-
Preparation of Master Mix:
-
Prepare a master mix of 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.
-
On the day of the experiment, thaw the pooled HLMs on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Compound Preparation:
-
Prepare working solutions of test and control compounds by diluting the 10 mM DMSO stocks into the buffer. A typical final incubation concentration is 1 µM. The final DMSO concentration in the incubation should not exceed 0.5% to avoid enzyme inhibition.
-
-
Incubation Procedure:
-
Add the appropriate volume of buffer and compound working solution to the wells of a 96-well plate.
-
Prepare separate incubations for each compound: one with the NADPH regenerating system (+NADPH) and one without (-NADPH, as a negative control to assess non-enzymatic degradation).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Dilute the HLM stock in cold buffer to a working concentration (e.g., 1.0 mg/mL). A typical final protein concentration in the assay is 0.5 mg/mL.
-
Initiate the reaction by adding the diluted HLMs to the wells containing the test compound and buffer. Immediately after addition, take the t=0 time point sample by transferring an aliquot into a collection plate containing cold quenching solution.
-
Place the incubation plate back into the 37°C shaker.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), transfer aliquots from the incubation plate to the collection plate containing quenching solution.
-
-
Sample Processing:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 3000 x g for 10 minutes) to pellet the precipitated microsomal protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard at each time point.
-
Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes
Rationale: As the "gold standard" in vitro model, hepatocytes provide a holistic view of hepatic metabolism. Because they are intact cells, they contain the full spectrum of Phase I and Phase II enzymes, necessary cofactors at physiological concentrations, and functional uptake and efflux transporters. This allows for a more accurate prediction of a compound's true hepatic intrinsic clearance. A heat-inactivated hepatocyte control is used to account for non-specific binding and non-enzymatic instability.
Materials and Reagents:
-
Pooled Cryopreserved Human Hepatocytes
-
Hepatocyte Thawing and Plating Media (e.g., Williams Medium E supplemented as per supplier)
-
Test and Control Compounds (e.g., 10 mM stock in DMSO)
-
Phase I Positive Control: Midazolam or Testosterone
-
Phase II Positive Control: 7-Hydroxycoumarin
-
Low Clearance Control: Diltiazem
-
Quenching Solution: Acetonitrile with an analytical internal standard
-
96-well incubation and collection plates
-
Incubating orbital shaker set to 37°C, 5% CO₂
Experimental Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath according to the supplier's protocol.
-
Transfer the thawed cells into pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh medium. Perform a cell count and viability assessment (e.g., using Trypan Blue exclusion). Viability should be >80%.
-
Adjust the cell density to a working concentration, typically 1.0 x 10⁶ viable cells/mL. The final assay concentration is often 0.5 x 10⁶ cells/mL.
-
Prepare a negative control by heating an aliquot of the cell suspension to ~95°C for 5-10 minutes to denature the enzymes.
-
-
Compound Preparation:
-
Prepare 2x working solutions of test and control compounds in incubation medium. A final concentration of 1 µM is standard.
-
-
Incubation Procedure:
-
In a 96-well plate, add equal volumes of the 2x compound working solution and the hepatocyte suspension (or heat-inactivated suspension for controls).
-
Immediately take the t=0 time point sample by transferring an aliquot to a collection plate containing cold quenching solution.
-
Place the plate in a 37°C incubator with 5% CO₂ and gentle shaking.
-
Sample at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes), transferring aliquots to the quenching solution at each interval.
-
-
Sample Processing and Analysis:
-
Process samples as described in Protocol 1 (Step 4: Centrifugation).
-
Analyze the supernatant by LC-MS/MS as described in Protocol 1 (Step 5).
-
Metabolic Pathways of the Morpholine Ring
The metabolic fate of a morpholine derivative is highly dependent on its overall structure, but common pathways involving the morpholine ring itself have been identified, primarily initiated by CYP450 enzymes.
Caption: Key metabolic pathways for drugs containing a morpholine moiety.
Data Analysis and Interpretation
The goal of data analysis is to convert raw LC-MS/MS output into meaningful pharmacokinetic parameters.
1. Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the t=0 sample after normalizing to the internal standard.
-
% Remaining = (Peak Area Ratio at time tx / Peak Area Ratio at time t0) * 100
2. Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining versus incubation time (in minutes). The data for a first-order elimination process should yield a linear relationship. The elimination rate constant (k) is the negative of the slope of this line.
-
Slope = (ln(%Rem_t2) - ln(%Rem_t1)) / (t2 - t1)
-
k = -Slope (units: min⁻¹)
3. Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.
-
t½ = 0.693 / k (units: minutes)
4. Calculate In Vitro Intrinsic Clearance (CLint): CLint relates the rate of metabolism to the concentration of the compound, normalized to the amount of biological material used. The formulas differ slightly for the two systems:
-
For Microsomes: CLint (µL/min/mg protein) = (k * 1000) / [Protein Concentration (mg/mL)]
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (k * 1000) / [Cell Density (10⁶ cells/mL)]
Data Interpretation Table:
| CLint (µL/min/10⁶ cells) | Predicted In Vivo Hepatic Clearance | Stability Classification | Implications for Drug Development |
| < 5 | Low | High | Likely to have a long half-life and low in vivo clearance. Favorable. |
| 5 - 25 | Intermediate | Moderate | May have an acceptable pharmacokinetic profile. |
| > 25 | High | Low | Likely to be rapidly cleared in vivo, leading to poor bioavailability. May require medicinal chemistry optimization. |
| (Note: These are general classification bins and can vary. They should be interpreted in the context of positive controls and project goals.) |
The calculated CLint value is a powerful parameter that can be used in more complex in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance (CLh), a critical parameter for dose prediction. According to FDA guidance, understanding metabolic pathways is essential, and if a metabolite accounts for more than 10% of total drug-related exposure, it may require separate safety testing.
Conclusion
Assessing the metabolic stability of morpholine derivatives is an indispensable activity in drug discovery. The protocols detailed here for human liver microsomes and hepatocytes provide a robust framework for generating critical data. The microsomal assay serves as a high-throughput initial screen for Phase I liabilities, while the hepatocyte assay offers a comprehensive assessment that is more predictive of the in vivo environment. By systematically applying these methods and correctly interpreting the resulting t½ and CLint values, researchers can de-risk their projects early, prioritize compounds with a higher probability of clinical success, and ultimately accelerate the delivery of new, effective medicines.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services. Retrieved from [Link]
-
Lin, J., & Lu, A. Y. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699–1722. Retrieved from [Link]
-
Korfmacher, W. A., et al. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. Rapid Communications in Mass Spectrometry, 15(5), 335–340. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]
-
Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]
- Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine
Welcome to the technical support center for the synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Introduction
The synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on the most common synthetic route, which is a variation of the Williamson ether synthesis, and address potential challenges that may arise during the procedure. A plausible synthetic route involves the O-alkylation of 4-amino-1-naphthol with 4-(2-chloroethyl)morpholine.
A critical consideration in this synthesis is the presence of two nucleophilic sites on the 4-amino-1-naphthol starting material: the amino group (-NH2) and the hydroxyl group (-OH). The desired reaction is O-alkylation of the hydroxyl group. However, N-alkylation of the amino group is a potential side reaction that can significantly reduce the yield of the target compound.
Below, we provide a structured approach to troubleshooting and optimizing this synthesis, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is low. What are the most likely causes?
Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of common issues and how to address them:
-
Incomplete Deprotonation of 4-amino-1-naphthol: The Williamson ether synthesis requires the formation of a naphthoxide ion, which is a potent nucleophile.[1][2] If the base used is not strong enough or is used in insufficient quantity, the starting material will not be fully deprotonated, leading to a sluggish and incomplete reaction.
-
Troubleshooting:
-
Choice of Base: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the phenolic hydroxyl group. Sodium hydroxide (NaOH) can also be effective, particularly in a suitable solvent.[1][3]
-
Stoichiometry: Use at least one full equivalent of the base relative to the 4-amino-1-naphthol. A slight excess (e.g., 1.1 equivalents) can help drive the deprotonation to completion.
-
-
-
Side Reaction: N-Alkylation: The amino group on 4-amino-1-naphthol is also nucleophilic and can compete with the desired O-alkylation, leading to the formation of an N-alkylated byproduct.[4][5] This is a significant cause of yield loss.
-
Troubleshooting:
-
Protecting the Amino Group: A common strategy to prevent N-alkylation is to protect the amino group before the etherification step.[6] This can be achieved by reacting the 4-amino-1-naphthol with an acylating agent (e.g., acetic anhydride) to form an amide. The amide is much less nucleophilic than the amine. Following the etherification, the protecting group can be removed by hydrolysis.[7]
-
Reaction Conditions: Carefully controlling the reaction temperature can sometimes favor O-alkylation over N-alkylation. Lower temperatures generally favor the thermodynamically more stable O-alkylated product.
-
-
-
Side Reaction: Elimination (E2) of the Alkyl Halide: The alkoxide base can also induce an elimination reaction on the 4-(2-chloroethyl)morpholine, forming an alkene byproduct instead of the desired ether.[8]
-
Troubleshooting:
-
Alkyl Halide Choice: Primary alkyl halides, like 4-(2-chloroethyl)morpholine, are less prone to elimination than secondary or tertiary halides.[8][9] If elimination is still a problem, consider using the corresponding bromide or iodide, which are better leaving groups and can allow for milder reaction conditions.
-
Temperature Control: Lower reaction temperatures generally favor the SN2 substitution reaction over the E2 elimination pathway.[8]
-
-
-
Poor Quality of Reagents: The purity of your starting materials, particularly the 4-amino-1-naphthol and 4-(2-chloroethyl)morpholine, is crucial. Impurities can interfere with the reaction and lead to the formation of side products.
-
Troubleshooting:
-
Purification: Ensure your 4-amino-1-naphthol is of high purity. It can be synthesized from α-naphthol via diazotization and reduction.[10][11] Similarly, 4-(2-chloroethyl)morpholine can be prepared from its hydrochloride salt by neutralization.[12]
-
Characterization: Verify the purity of your starting materials using techniques like NMR, IR, or melting point analysis before proceeding with the synthesis.
-
-
FAQ 2: I am observing the formation of multiple products by TLC analysis. How can I identify the major byproduct and suppress its formation?
The most likely major byproduct is the N-alkylated isomer.
-
Identification:
-
NMR Spectroscopy: The N-alkylated and O-alkylated products will have distinct NMR spectra. Key differences can often be observed in the chemical shifts of the protons and carbons near the site of alkylation.[4][13][14]
-
Mass Spectrometry: Both the desired product and the N-alkylated byproduct will have the same mass, so this technique is best used with fragmentation analysis (MS/MS) to differentiate them.
-
-
Suppression:
-
As mentioned in FAQ 1, the most effective way to suppress N-alkylation is by protecting the amino group.
-
FAQ 3: What are the optimal reaction conditions (solvent, temperature, reaction time) for this synthesis?
The optimal conditions can vary depending on the specific reagents and scale of your reaction. However, here are some general guidelines:
| Parameter | Recommended Conditions | Rationale |
| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile.[8] | These solvents effectively solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion for the SN2 reaction.[8] |
| Temperature | 25°C to 80°C | The reaction often proceeds well at room temperature, but gentle heating may be required to drive it to completion. Higher temperatures can increase the rate of elimination side reactions.[8] |
| Reaction Time | 12 to 24 hours | The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
FAQ 4: How can I effectively purify the final product?
Purification of 4-(2-Morpholinoethoxy)naphthalen-1-amine can typically be achieved through the following methods:
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) is often effective.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent can further enhance its purity.
-
Acid-Base Extraction: The basic amino group in the product allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure product, which is then extracted into an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Morpholinoethoxy)naphthalen-1-amine (with Amine Protection)
This protocol involves the protection of the amino group to prevent N-alkylation.
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve 4-amino-1-naphthol (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetic anhydride and pyridine.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Filter the solid, wash with water, and dry to obtain 4-acetamido-1-naphthol.
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.
-
Slowly add a solution of 4-acetamido-1-naphthol (1 equivalent) in anhydrous DMF to the suspension at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add a solution of 4-(2-chloroethyl)morpholine (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) and monitor its progress by TLC.
-
Once the reaction is complete, quench it by carefully adding cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude N-acetylated product.
Step 3: Deprotection of the Amino Group (Hydrolysis)
-
Dissolve the crude N-acetylated product in a mixture of ethanol and aqueous hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours, monitoring the deprotection by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the final product.
-
Extract the product with an organic solvent, wash with water, dry, and concentrate to yield the crude 4-(2-Morpholinoethoxy)naphthalen-1-amine.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield.
References
-
JoVE. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
- Google Patents.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
University of California, Davis. The Williamson Ether Synthesis. [Link]
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
-
OAText. Improvement of Synthesis Process of 4-Amino-1, 8 Naphthalene Anhydride. [Link]
-
Quora. What is the reaction mechanism of B-naphthol methyl ether via Williamson synthesis method with any strong base?. [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
ResearchGate. N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
PubMed. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
National Institutes of Health. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][8]naphthyrin-5(6H)-one. [Link]
- Google Patents. High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
-
Organic Syntheses. 1,4-aminonaphthol hydrochloride. [Link]
-
Royal Society of Chemistry. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. [Link]
-
Academic Journals. Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. [Link]
-
ResearchGate. Selective alkylation of aminophenols. [Link]
- Google Patents.
- Google Patents. Synthetic method of 4-(4-aminophenyl)
- Google Patents.
-
PubChem. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1). [Link]
- Google Patents.
- Google Patents.
- Google Patents. Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Khan Academy [khanacademy.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. researchgate.net [researchgate.net]
- 5. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US20030083525A1 - Preparation of 4-amino-1-naphthol ethers - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. academicjournals.org [academicjournals.org]
- 13. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-(2-Morpholinoethoxy)naphthalen-1-amine in vitro
Welcome to the technical support center for 4-(2-Morpholinoethoxy)naphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common solubility issues encountered during in vitro experimentation. By understanding the physicochemical properties of this molecule and employing systematic formulation strategies, you can ensure accurate and reproducible results.
Understanding the Molecule: Predicted Physicochemical Properties
While specific experimental data for 4-(2-Morpholinoethoxy)naphthalen-1-amine is limited, we can infer its properties from its structure. The molecule consists of a large, hydrophobic naphthalene core, a primary aromatic amine, and a morpholinoethoxy side chain.
-
Hydrophobicity: The naphthalen-1-amine core is poorly soluble in water[1][2][3]. This large, non-polar structure is the primary driver of the compound's low aqueous solubility.
-
Basicity: The presence of two amine groups (the primary aromatic amine and the tertiary amine within the morpholine ring) makes the molecule basic[4][5][6]. These groups can be protonated in acidic conditions, which can significantly alter solubility.
-
Solvent Preference: Like many aromatic amines, it is expected to have good solubility in organic solvents such as ethanol and ether, and very low solubility in water[1][7].
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound won't dissolve in my aqueous buffer. What is the recommended starting solvent for my initial stock solution?
Answer: For highly hydrophobic compounds like 4-(2-Morpholinoethoxy)naphthalen-1-amine, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). DMSO is a powerful, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds, making it a standard choice for preparing high-concentration stock solutions in drug discovery and cell-based assays[8].
Protocol 1: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Use high-quality, anhydrous DMSO.
-
Weighing: Accurately weigh the required amount of 4-(2-Morpholinoethoxy)naphthalen-1-amine powder (Molecular Weight: 272.35 g/mol )[9]. For 1 mL of a 10 mM stock, you would need 2.72 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube or glass vial. Add the calculated volume of 100% DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound is slow to dissolve, gentle warming in a 37°C water bath or brief sonication can be applied[10].
-
Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[11]. Store at -20°C or -80°C in tightly sealed containers[11][12].
Q2: I've prepared a clear stock in DMSO, but it precipitates immediately when I dilute it into my cell culture medium. What's happening and how can I fix it?
Answer: This is a classic example of a "solvent shift" or "antisolvent precipitation." Your compound is soluble in the high-polarity organic environment of DMSO but crashes out of solution when introduced to the predominantly aqueous environment of your buffer or cell culture medium[13]. The key is to manage the dilution process and keep the final concentration of the organic solvent low enough to be non-toxic to cells, yet high enough to maintain solubility.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your cell culture should ideally be kept below 0.5% (v/v), as higher concentrations can be cytotoxic and interfere with experimental outcomes[11][14][15]. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Use a Stepwise Dilution Strategy: Avoid diluting your high-concentration stock directly into the final large volume of media. A large dilution factor can cause the compound to precipitate instantly[16]. Instead, perform one or more intermediate dilution steps.
-
Warm the Media: Ensure your aqueous buffer or cell culture medium is pre-warmed to 37°C before adding the compound[16].
-
Add Compound to Media (Not Vice Versa): Pipette the small volume of DMSO stock directly into the vortexing or swirling aqueous media. This rapid mixing helps to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.
Workflow for Aqueous Dilution
Caption: Stepwise dilution workflow.
Q3: Adjusting my dilution method isn't enough. Could changing the pH of my buffer help?
Answer: Yes, pH modification can be a very effective strategy. 4-(2-Morpholinoethoxy)naphthalen-1-amine contains basic amine groups. According to the Henderson-Hasselbalch equation, the ionization state of these groups is pH-dependent[17][18][19][20].
-
Principle: In a solution with a pH below the pKa of the amine groups, the amines will be protonated (e.g., -NH3+). This positive charge increases polarity and can dramatically improve aqueous solubility[21][22].
-
Application: For in vitro assays that are not cell-based (e.g., enzyme kinetics, biochemical assays), you can often lower the pH of your buffer. Prepare your compound in a slightly acidic buffer (e.g., pH 5.0-6.5) and check for improved solubility. Remember to confirm that the pH change does not affect your protein of interest or assay components.
-
Caution for Cell Culture: Drastically altering the pH of cell culture media is not feasible as it will impact cell viability. Standard culture media is buffered to a physiological pH of ~7.4.
Q4: I've tried everything and still see precipitation at my desired working concentration. What advanced formulation strategies can I use?
Answer: When standard methods fail, advanced formulation techniques using excipients can be employed. These are additives that enhance solubility without chemically modifying the compound itself[23].
| Excipient Type | Example | Mechanism of Action | Recommended Use |
| Co-Solvents | Polyethylene Glycol 400 (PEG-400), Ethanol, Propylene Glycol | These water-miscible organic solvents create a final solvent system that is more hospitable to the hydrophobic compound than water alone[24]. | Can be used in combination with DMSO. Prepare a stock in a DMSO/PEG-400 mixture. Final co-solvent concentration in the assay should be kept low and controlled for. |
| Complexation Agents | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior[25][26][][28]. They encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility[26][29]. This complexation is reversible upon dilution[][29]. | Very effective for in vitro and in vivo studies. Can significantly increase solubility, sometimes by over 50-fold[29]. HP-β-CD is preferred due to its higher solubility and lower toxicity compared to natural β-cyclodextrin[29]. |
Protocol 2: Solubilization using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Complexation: Add the powdered 4-(2-Morpholinoethoxy)naphthalen-1-amine directly to the HP-β-CD solution. Alternatively, dissolve the compound in a minimal amount of a co-solvent like ethanol and add this solution to the stirring cyclodextrin solution.
-
Equilibration: Stir or shake the mixture at room temperature or 37°C for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Final Solution: Carefully collect the supernatant. This clear solution contains your solubilized compound complexed with HP-β-CD, ready for dilution into your assay. Determine the final concentration of your compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting solubility issues.
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
-
Lagopati, N., et al. (2021). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]
-
Saleem, M. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. LinkedIn. [Link]
-
Kramer, S., et al. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]
-
Gautam, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Clark, J. (2023). Solubility and pH of amines. Chemguide. [Link]
-
Yasuda, K. Aqueous and Lipid Solubility. AccessPhysiotherapy. [Link]
-
Grokipedia. 1-Naphthylamine. [Link]
-
Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]
-
ResearchGate. How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? [Link]
-
protocols.io. DMSO stock preparation. [Link]
-
Reddit. Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
ChemGulf. How do amines and amides affect the pH of a solution? [Link]
-
Cheméo. Chemical Properties of 1-Naphthalenamine (CAS 134-32-7). [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Wikipedia. 1-Naphthylamine. [Link]
-
Quora. How to make a stock solution of a substance in DMSO. [Link]
-
GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
-
ResearchGate. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
-
PubChem. 1-Naphthylamine | C10H9N | CID 8640. [Link]
-
Chemistry LibreTexts. 23.1: Properties of amines. [Link]
-
Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
ChemBK. 1-Naphthylamine. [Link]
-
ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]
-
Chemistry LibreTexts. Advanced Properties of Amines. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubChem. 4-(2-Morpholinoethoxy)aniline | C12H18N2O2 | CID 6484711. [Link]
-
YouTube. Boiling Points & Solubility of Amines | Physical Properties | Chapter 11.2 | SK025. [Link]
-
YouTube. Boiling Points and Solubility of Amines. [Link]
-
Scholars Research Library. Enhancement of Solubility: A Pharmaceutical Overview. [Link]
-
PubMed. Influence of excipients on solubility and dissolution of pharmaceuticals. [Link]
-
ResearchGate. (PDF) Enhancement of solubility: A pharmaceutical overview. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 4-(2-Morpholinoethoxy)naphthalen-1-amine , 95+% , 317806-90-9 - CookeChem [cookechem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. DMSO stock preparation [protocols.io]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 16. reddit.com [reddit.com]
- 17. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 19. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 20. microbenotes.com [microbenotes.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Influence of excipients on solubility and dissolution of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 28. touroscholar.touro.edu [touroscholar.touro.edu]
- 29. alzet.com [alzet.com]
Technical Support Center: Purification of Naphthalen-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of naphthalen-1-amine derivatives. This guide, designed by Senior Application Scientists, provides in-depth technical assistance, troubleshooting guides, and frequently asked questions to address the specific challenges encountered during the purification of this important class of compounds. Naphthalen-1-amine and its derivatives are key intermediates in the synthesis of dyes, antioxidants, and pharmaceuticals.[1] However, their purification can be challenging due to their tendency to oxidize and the presence of closely related impurities.
This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Diagram: General Purification Workflow
Below is a generalized workflow for the purification of naphthalen-1-amine derivatives, starting from a crude reaction mixture.
Caption: Generalized workflow for purifying naphthalen-1-amine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the purification of naphthalen-1-amine derivatives in a question-and-answer format.
Issue 1: The purified compound is colored (pink, purple, or brown), but the desired product should be colorless.
-
Question: My naphthalen-1-amine derivative is supposed to be a white or off-white solid, but it has a distinct color after purification. What is causing this, and how can I fix it?
-
Answer: This is a very common issue and is almost always due to the oxidation of the aromatic amine. Naphthalen-1-amines are susceptible to air oxidation, which forms highly colored impurities.[1][2][3]
Causality: The amino group on the naphthalene ring is an electron-donating group, which activates the aromatic system towards oxidation. Exposure to air (oxygen), light, and trace metal impurities can catalyze this process. The oxidation products are often complex polymeric materials that are intensely colored.
Troubleshooting Steps:
-
Work under an Inert Atmosphere: Whenever possible, perform purification steps such as solvent evaporation and recrystallization under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with nitrogen or argon, or by using a freeze-pump-thaw technique.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
-
Storage: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere, and in the dark or in an amber vial to protect it from light.[2] Refrigeration can also slow down the oxidation process.
-
Issue 2: Low yield after column chromatography.
-
Question: I am losing a significant amount of my compound on the silica gel column. What are the potential reasons, and how can I improve my recovery?
-
Answer: Low recovery from column chromatography can be attributed to several factors, including irreversible adsorption onto the stationary phase, improper solvent selection, or the compound streaking down the column.
Causality: The basic amino group of naphthalen-1-amine derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or significant tailing.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing your column, you can deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), in your eluent system. This will neutralize the acidic sites on the silica and reduce the strong interaction with your basic compound.
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a polymer-based stationary phase.
-
Optimize the Mobile Phase: Ensure your eluent system has the appropriate polarity to move your compound down the column effectively. A mobile phase that is too non-polar will result in your compound staying at the top of the column, while a mobile phase that is too polar may cause it to elute too quickly with impurities. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system beforehand.[4]
-
Load the Sample Properly: Adsorb your crude product onto a small amount of silica gel before loading it onto the column.[5] This "dry loading" technique often results in better separation and less streaking compared to loading the sample dissolved in a small amount of solvent.
-
Issue 3: Co-elution of impurities during column chromatography.
-
Question: I am having trouble separating my desired naphthalen-1-amine derivative from a closely related impurity during column chromatography. How can I improve the separation?
-
Answer: Co-elution occurs when the impurity and the desired compound have very similar polarities and therefore travel down the column at nearly the same rate.
Causality: The structural similarity between the desired product and the impurity leads to similar interactions with the stationary and mobile phases.
Troubleshooting Steps:
-
Fine-tune the Eluent System: Small changes to the solvent system can have a significant impact on separation. Try using a shallower gradient or an isocratic elution with a solvent system that gives a good separation of spots on a TLC plate. Experiment with different solvent mixtures. For example, instead of a hexane/ethyl acetate system, try a dichloromethane/methanol or a toluene/acetone system.
-
Change the Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or a C18-functionalized silica gel (for reversed-phase chromatography) can alter the selectivity of the separation.
-
Consider a Derivatization Strategy: In some cases, it may be beneficial to temporarily derivatize the amine to alter its polarity. For example, you could protect the amine as a carbamate, perform the chromatography, and then deprotect it. This is a more advanced technique and should be considered if other methods fail.
-
Issue 4: Difficulty in recrystallizing the purified compound.
-
Question: My naphthalen-1-amine derivative oils out or fails to crystallize during recrystallization. What should I do?
-
Answer: Recrystallization is a delicate process that depends on the solubility properties of your compound and the choice of solvent.[5][6][7]
Causality: "Oiling out" occurs when the compound is insoluble in the solvent at its boiling point, or when the solution is cooled too quickly. Failure to crystallize can be due to high purity (sometimes impurities are needed to initiate crystal growth), supersaturation, or an inappropriate solvent.
Troubleshooting Steps:
-
Solvent Selection: The key to successful recrystallization is choosing the right solvent. The ideal solvent should dissolve your compound when hot but not when cold.[7] Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, isopropanol, toluene, hexanes, or mixtures thereof) to find the best one.[5]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.[7]
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of your pure compound to initiate crystallization.[7]
-
Use a Solvent/Anti-Solvent System: If a single solvent does not work well, you can try a two-solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Add a drop or two of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best general-purpose purification technique for naphthalen-1-amine derivatives?
-
A1: A combination of acid-base extraction followed by column chromatography and/or recrystallization is typically the most effective approach.[5] Acid-base extraction is excellent for removing non-basic organic impurities and acidic byproducts.[8][9][10][11][12] Column chromatography is used to separate the desired product from closely related impurities, and recrystallization is an excellent final step to obtain a highly pure, crystalline product.[5]
-
-
Q2: How can I monitor the progress of my purification?
-
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the purity of your fractions from column chromatography and to determine if your recrystallization was successful. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative measure of purity.[13]
-
-
Q3: Are there any specific safety precautions I should take when working with naphthalen-1-amine derivatives?
-
A3: Yes, naphthalen-1-amine and its derivatives should be handled with care. They are classified as potentially carcinogenic and can be harmful if inhaled, ingested, or absorbed through the skin.[2][14][15][16][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14][15][16][17]
-
-
Q4: My naphthalen-1-amine derivative is a liquid at room temperature. Can I still use recrystallization?
-
A4: If your compound is a liquid, you cannot use traditional recrystallization. In this case, distillation (if the compound is thermally stable) or column chromatography would be the preferred methods of purification.
-
-
Q5: What is the role of a brine wash in an acid-base extraction?
-
A5: A brine (saturated aqueous sodium chloride solution) wash is used to remove the majority of the dissolved water from the organic layer before adding a drying agent.[5] This makes the subsequent drying step more efficient.
-
Experimental Protocols
Protocol 1: Purification of a Solid Naphthalen-1-amine Derivative by Acid-Base Extraction and Recrystallization
This protocol is suitable for a crude product containing acidic and neutral impurities.
-
Dissolution: Dissolve the crude naphthalen-1-amine derivative in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated amine salt will move to the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Basification: Cool the aqueous layer in an ice bath and then slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The free amine will precipitate out of the solution.
-
Extraction of Pure Amine: Extract the free amine back into an organic solvent (e.g., dichloromethane) by adding the solvent to the flask and shaking. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified amine.
-
Recrystallization:
-
Select an appropriate solvent for recrystallization based on small-scale solubility tests.
-
Dissolve the purified amine in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol is for separating the desired naphthalen-1-amine derivative from impurities with similar basicity but different polarities.
-
TLC Analysis: Determine the optimal eluent system for your separation using TLC. A good Rf value for your desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel (or another suitable stationary phase) using a slurry of the eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Data Presentation
Table 1: Common Solvents for Purification of Naphthalen-1-amine Derivatives
| Purification Technique | Solvent/Solvent System Examples | Purpose |
| Acid-Base Extraction | Dichloromethane, Ethyl Acetate, Diethyl Ether | Dissolving the crude and purified amine. |
| 1 M HCl, 5% Acetic Acid | Protonating the amine to make it water-soluble. | |
| 1 M NaOH, Saturated NaHCO₃ | Deprotonating the amine salt to regenerate the free amine. | |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Eluting the compound from the stationary phase. |
| Recrystallization | Ethanol, Methanol, Isopropanol, Toluene, Hexane | Dissolving the compound at high temperature and allowing it to crystallize upon cooling. |
Diagram: Acid-Base Extraction Logic
This diagram illustrates the decision-making process and the movement of the naphthalen-1-amine derivative during an acid-base extraction.
Caption: Logic flow for separating an amine from a neutral impurity.
References
- Grokipedia. 1-Naphthylamine.
- ChemicalBook.
- Loba Chemie. 1-NAPHTHYLAMINE EXTRA PURE.
- CymitQuimica. CAS 134-32-7: 1-naphthylamine.
- Carl ROTH.
- ILO and WHO. ICSC 0518 - 1-NAPHTHYLAMINE.
- ChemBK. 1-Naphthylamine.
- Wikipedia. Acid–base extraction.
- NJ.gov. Common Name: 1-NAPHTHYLAMINE HAZARD SUMMARY.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- Confluence. Acid base extraction flow chart.
- Cheméo. Chemical Properties of 1-Naphthalenamine (CAS 134-32-7).
- ChemicalBook. 1-Naphthylamine | 134-32-7.
- Benchchem.
- Chemistry LibreTexts. Acid-Base Extraction.
- Solubility of Things. 2-Aminonaphthalene.
- Benchchem. Application Notes and Protocols: Purification of 2-(Aminomethyl)
- Engineering Ideas Clinic - Confluence.
- OSHA. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE).
- Google Patents.
- PubChem. 1-Naphthylamine | C10H9N | CID 8640.
- Google Patents.
- PubMed.
- Testbook. The oxidation products of 1-nitronaphthalene and a-naphthylamine respectively are.
- Google Patents.
- PubMed. Oxidation 1-methyl naphthalene based on the synergy of environmentally persistent free radicals (EPFRs)
- UKEssays.com.
- SIELC Technologies. 1-Naphthylamine.
- Defense Technical Information Center. THE OXIDATION OF AMINES WITH PEROXY RADICALS. N-PHENYL-2-NAPTHYLAMINE,.
- ResearchGate. One-step catalytic amination of naphthalene to naphthylamine with exceptional yield.
- MDPI. Silver(I)
- Sulfur Recovery Engineering Inc. Amine Troubleshooting.
- Analytical Methods (RSC Publishing).
- Benchchem. Technical Support Center: Optimizing 1-Naphthol Synthesis.
- Sandiego. Recrystallization of an Impure Sample of Naphthalene Objectives.
- ResearchGate.
- PubMed. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. ICSC 0518 - 1-NAPHTHYLAMINE [chemicalsafety.ilo.org]
- 3. chembk.com [chembk.com]
- 4. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ukessays.com [ukessays.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. irp.cdn-website.com [irp.cdn-website.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1-Naphthylamine - Safety Data Sheet [chemicalbook.com]
- 15. lobachemie.com [lobachemie.com]
- 16. carlroth.com [carlroth.com]
- 17. nj.gov [nj.gov]
Technical Support Center: Synthesis of Morpholinoethoxy Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support hub for the synthesis of morpholinoethoxy compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who incorporate the versatile morpholinoethoxy moiety into their target molecules. The unique combination of the polar, basic morpholine ring and the flexible ethoxy linker imparts desirable pharmacokinetic properties, making it a privileged scaffold in drug discovery.[1]
However, the synthesis of these compounds is not without its challenges. This document provides a structured, experience-driven approach to troubleshooting common issues and answers frequently asked questions, ensuring your synthesis proceeds smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing a morpholinoethoxy ether?
The most prevalent method is a variation of the Williamson ether synthesis .[2][3] This reaction involves the nucleophilic substitution of an alkyl halide (or a related substrate with a good leaving group) by the alkoxide generated from 4-(2-hydroxyethyl)morpholine.[2][3][4] The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group of the morpholinoethanol attacks the electrophilic carbon of your substrate, displacing a leaving group.[2][5][6]
Q2: What are the most critical parameters to control in this synthesis?
There are three pillars to a successful synthesis:
-
Choice of Base: The base must be strong enough to completely deprotonate the hydroxyl group of 4-(2-hydroxyethyl)morpholine without causing unwanted side reactions.
-
Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction, which generally favors polar aprotic solvents.[7]
-
Temperature Control: Temperature influences the rate of both the desired substitution reaction and competing side reactions, particularly elimination.
Q3: Why is the choice of base so critical? Can I just use sodium hydroxide?
While sodium hydroxide can be used, especially under phase-transfer catalysis conditions, stronger bases are often required for complete and rapid deprotonation to form the reactive alkoxide.[8] A popular and highly effective choice is sodium hydride (NaH).[3][4]
-
Causality: NaH is an irreversible base. It reacts with the alcohol to form the sodium alkoxide and hydrogen gas (H₂), which bubbles out of the solution, driving the deprotonation to completion.[4] This ensures a high concentration of the active nucleophile is available for the subsequent reaction with your electrophile. In contrast, weaker bases like NaOH exist in equilibrium, which can lead to slower reactions and incomplete conversion.
Q4: How can I monitor the reaction's progress effectively?
Thin-Layer Chromatography (TLC) is the most common method. You should spot the starting alcohol (4-(2-hydroxyethyl)morpholine), your electrophile, and the co-spotted reaction mixture. A successful reaction will show the consumption of the starting materials and the appearance of a new spot corresponding to your product. The product, being more non-polar than the starting alcohol, will typically have a higher Rf value. For more quantitative analysis, HPLC or LC-MS can be used.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both a diagnosis and a validated solution.
Problem 1: Low or No Product Yield
Q: My reaction has run for 24 hours, but TLC/LC-MS shows mostly unreacted starting material. What went wrong?
This is the most common challenge and usually points to one of three core issues. The following decision tree can help diagnose the problem.
Caption: Troubleshooting workflow for low product yield.
-
In-depth Explanation:
-
Deprotonation: The pKa of the alcohol in 4-(2-hydroxyethyl)morpholine is around 16. A base with a conjugate acid pKa significantly higher than this is needed for irreversible deprotonation. Sodium hydride (pKa of H₂ ≈ 36) is ideal.[4]
-
Leaving Group Ability: The rate of an SN2 reaction is highly dependent on the leaving group. The order of reactivity for halides is I > Br > Cl >> F. If you are using a chloride, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ. Sulfonate esters like tosylates (OTs) or mesylates (OMs) are also excellent leaving groups.[4]
-
Steric Hindrance: The SN2 reaction involves a backside attack.[2][5] If the electrophilic carbon is secondary, and especially if it is tertiary, steric bulk will hinder this approach, making the competing E2 elimination reaction more likely.[6]
-
Problem 2: Significant Alkene Byproduct Formation
Q: I see my desired product, but also a significant amount of a non-polar byproduct that I suspect is an alkene from elimination. How do I favor substitution?
This is a classic SN2 vs. E2 competition. The alkoxide of morpholinoethanol is not only a good nucleophile but also a reasonably strong base, which can promote elimination.
| Strategy | Action | Rationale (The "Why") |
| Lower Temperature | Run the reaction at a lower temperature (e.g., start at 0 °C and slowly warm to room temperature or slightly above). | Elimination reactions typically have a higher activation energy than substitution reactions. Lowering the temperature disproportionately slows the rate of elimination, favoring the SN2 pathway.[6] |
| Substrate Choice | If your synthesis allows, ensure the leaving group is on a primary carbon.[2] | The rate of E2 elimination increases dramatically from primary to secondary to tertiary carbons. Primary halides almost exclusively undergo substitution.[6][7] |
| Solvent | Use a polar aprotic solvent like DMF or DMSO. | These solvents are excellent for SN2 reactions as they solvate the cation (e.g., Na⁺) but leave the alkoxide nucleophile "bare" and highly reactive.[7] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity. |
Problem 3: Difficult Purification
Q: My reaction worked, but I'm struggling to isolate the pure product. The workup is forming emulsions, and column chromatography is giving poor separation.
The amphiphilic nature of many morpholinoethoxy compounds—possessing a polar, basic head and a non-polar tail—can make purification tricky.
-
Aqueous Workup:
-
Issue: Emulsion formation during extraction with an organic solvent (e.g., ethyl acetate, DCM).
-
Solution: After quenching the reaction, add a saturated aqueous solution of NaCl (brine).
-
Causality: Brine increases the ionic strength of the aqueous layer. This "salting out" effect decreases the solubility of your organic product in the aqueous phase and helps to break up emulsions by dehydrating the boundary layer.
-
-
Column Chromatography:
-
Issue: The basic morpholine nitrogen can interact strongly with the acidic silica gel, leading to streaking, tailing, and poor separation.
-
Solution: Add a small amount of a basic modifier to your eluent system.
-
Protocol: Pre-treat your silica gel with your eluent containing ~1% triethylamine (Et₃N) or ammonia in methanol. Run the column with this modified eluent.
-
Causality: The triethylamine will competitively bind to the acidic silanol groups on the silica surface, preventing your basic product from adsorbing too strongly. This results in sharper bands and better separation. For highly polar compounds, consider using a different stationary phase like alumina or a reverse-phase C18 column.[9]
-
Exemplary Protocol: Synthesis of 2-(Morpholinoethoxy)aniline
This protocol details a common synthesis, highlighting critical control points.
Reaction Scheme: 2-Fluoronitrobenzene + 4-(2-hydroxyethyl)morpholine → 4-(2-(2-Nitrophenoxy)ethyl)morpholine → 2-(Morpholinoethoxy)aniline
Part A: Nucleophilic Aromatic Substitution
-
Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 60 mL of anhydrous Dimethylformamide (DMF).
-
Deprotonation: Add 4-(2-hydroxyethyl)morpholine (5.24 g, 40 mmol, 1.0 eq) to the DMF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.76 g, 44 mmol, 1.1 eq) portion-wise over 15 minutes. CAUTION: H₂ gas is evolved.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should be a clear or slightly hazy alkoxide slurry.
-
Addition: Add 2-fluoronitrobenzene (5.64 g, 40 mmol, 1.0 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by TLC (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction to room temperature and cautiously quench by slowly adding 100 mL of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.
Part B: Nitro Group Reduction
-
Setup: Dissolve the crude 4-(2-(2-nitrophenoxy)ethyl)morpholine in 150 mL of ethanol or methanol.[10]
-
Catalyst: Add Palladium on carbon (10% Pd/C, ~5 mol%).
-
Reduction: Stir the mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.[10]
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-12 hours).
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CAUTION: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely. Wash the Celite pad with additional ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography (using an eluent system such as 5% Methanol in Dichloromethane containing 1% triethylamine) to yield the pure 2-(morpholinoethoxy)aniline.
Characterization: The final product should be characterized to confirm its identity and purity using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.[11][12]
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2019). PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. [Link]
-
Gene Tools. (n.d.). HPLC purification of Morpholino Oligos. [Link]
-
SciSpace. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. [Link]
-
National Institutes of Health (NIH). (n.d.). Challenges in natural product-based drug discovery assisted with in silico-based methods. [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. [Link]
-
Hilaris Publisher. (2024). Challenges and Opportunities in Synthetic Medicinal Chemistry. [Link]
-
National Institutes of Health (NIH). (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. [Link]
- Google Patents. (n.d.). WO2009064471A1 - Method of synthesis of morpholino oligomers.
-
ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
-
Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. [Link]
-
Consensus Academic Search Engine. (n.d.). What Are The Challenges Of Synthesizing Complex Natural Products?. [Link]
-
(n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health (NIH). (n.d.). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. [Link]
-
Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]
-
(n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
YouTube. (2025). What Is Phase Transfer Catalysis? - Chemistry For Everyone. [Link]
- Google Patents. (n.d.).
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
ResearchGate. (2025). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. [Link]
-
PubMed. (2018). Organic synthesis provides opportunities to transform drug discovery. [Link]
-
YouTube. (2025). reaction to Chemiolis video - synthesis of an aniline-based sweetener. [Link]
Sources
- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tailoredread.com [tailoredread.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. WO2009064471A1 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 10. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Fluorescent Imaging with Naphthalene Probes
Welcome to the technical support center for fluorescent imaging with naphthalene-based probes. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments. Naphthalene derivatives are powerful fluorescent tools due to their sensitivity to the microenvironment, high quantum yields, and excellent photostability.[1][2][3] However, these same properties can sometimes lead to experimental artifacts. This guide provides in-depth, scientifically-grounded solutions in a question-and-answer format to ensure the integrity and success of your research.
Section 1: Probe-Related Issues: Signal, Stability, and Specificity
This section addresses common problems directly related to the naphthalene probe itself, including issues with fluorescence intensity, photostability, and binding.
Q1: Why is my fluorescence signal weak or absent?
A weak or nonexistent signal is a frequent issue. The underlying cause often lies in probe handling, concentration, or interactions within the experimental system.
Causality and Solution:
-
Suboptimal Probe Concentration: Using a probe concentration that is too low will naturally result in a weak signal. Conversely, an excessively high concentration can lead to self-quenching or aggregation, which also diminishes fluorescence.[4]
-
Actionable Advice: Perform a concentration titration to determine the optimal working concentration for your specific probe and experimental setup. Start with the manufacturer's recommended concentration and test a range of dilutions above and below that point.
-
-
Probe Aggregation: Naphthalene probes, due to their hydrophobic nature, can aggregate in aqueous solutions, leading to self-quenching and a significant decrease in fluorescence.[5][6][7]
-
Actionable Advice: Prepare stock solutions in an appropriate organic solvent like DMSO or DMF before diluting into your aqueous experimental buffer.[8] Ensure thorough mixing and consider using a vortex or sonication for brief periods to aid dissolution.
-
-
-
Actionable Advice: Review the composition of your media and buffers. If possible, replace known quenching agents. For example, if tryptophan quenching is suspected, you might consider a different cell line or a modified medium for the duration of the imaging experiment.[10]
-
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are correctly matched to the spectral properties of your specific naphthalene probe.[13]
-
Actionable Advice: Consult the probe's technical datasheet for its excitation and emission maxima and verify that your microscope's filter cubes are appropriate.
-
Q2: My signal is fading rapidly during imaging. What is causing this photobleaching and how can I prevent it?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of signal upon repeated exposure to excitation light. Naphthalene derivatives, while generally photostable, are not immune to this phenomenon.[1][13]
Causality and Solution:
-
Excessive Excitation Light: High-intensity excitation light and long exposure times are the primary drivers of photobleaching.
-
Actionable Advice:
-
Reduce Excitation Power: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.
-
Minimize Exposure Time: Decrease the camera exposure time to the shortest duration that maintains an adequate signal-to-noise ratio.
-
Use Neutral Density Filters: These filters can attenuate the excitation light without altering its spectral properties.
-
-
-
Presence of Reactive Oxygen Species (ROS): The interaction of the excited probe with molecular oxygen can generate ROS, which in turn can destroy the fluorophore.[11]
-
Actionable Advice:
-
Use Antifade Reagents: Incorporate a commercial or homemade antifade mounting medium containing reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[13] These reagents scavenge ROS, thereby protecting the fluorophore.[13]
-
Deoxygenate Solutions: For in vitro experiments, deoxygenating your buffer can reduce photobleaching. However, this is often not feasible for live-cell imaging.
-
-
Experimental Protocol: Preparing an NPG-based Antifade Mounting Medium [13]
-
Prepare a 90% glycerol solution by mixing 90 ml of glycerol with 10 ml of 10X Phosphate-Buffered Saline (PBS), pH 7.4.
-
Add 2 g of n-propyl gallate to the glycerol/PBS mixture.
-
Gently heat and stir the solution until the n-propyl gallate is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Aliquot the mounting medium into light-protected tubes and store at -20°C for long-term use.
Q3: I am observing high background fluorescence. How can I improve my signal-to-noise ratio?
High background fluorescence can obscure the specific signal from your probe, making data interpretation difficult.[4]
Causality and Solution:
-
Autofluorescence: Biological specimens often contain endogenous fluorophores, such as NADH, collagen, and elastin, that contribute to background noise, particularly in the blue-green spectral region.[4] Aldehyde-based fixatives like formaldehyde can also induce autofluorescence.[4]
-
Actionable Advice:
-
Use a Red-Shifted Probe: If possible, select a naphthalene derivative that excites and emits at longer wavelengths to avoid the autofluorescence spectrum.
-
Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the specific probe signal from the autofluorescence background.
-
Photobleach the Background: Before adding your probe, intentionally photobleach the sample to reduce autofluorescence. Be cautious with this approach in live-cell imaging as it can induce phototoxicity.
-
-
-
Non-specific Probe Binding: The probe may bind to cellular components other than the intended target, resulting in a diffuse background signal.[4]
-
Actionable Advice:
-
Optimize Washing Steps: Increase the number and duration of wash steps after probe incubation to remove unbound or loosely bound probe molecules.
-
Include a Blocking Step: For fixed and permeabilized cells, use a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites before adding the probe.
-
-
-
Contaminated Reagents: Components in the cell culture medium, such as phenol red and serum, can be fluorescent and contribute to background.[4]
-
Actionable Advice: For the final incubation and imaging steps, switch to a phenol red-free and, if possible, serum-free medium.
-
Section 2: Environmental and Microenvironmental Sensitivity
Naphthalene probes are renowned for their sensitivity to the local environment. This section addresses how factors like polarity, viscosity, and pH can influence their fluorescence and how to correctly interpret these changes.
Q4: My probe's emission spectrum is shifting. What does this mean?
A shift in the emission wavelength (a color shift) is often an intended feature of environmentally sensitive probes, reflecting changes in the probe's local microenvironment.
Causality and Interpretation:
-
Solvatochromism (Polarity Sensitivity): Many naphthalene probes, such as Laurdan, exhibit solvatochromic shifts. Their emission is blue-shifted in non-polar environments (e.g., ordered lipid membranes) and red-shifted in polar environments (e.g., disordered lipid membranes or aqueous solutions).[14][15]
-
Application Example (Laurdan): Laurdan is used to study membrane fluidity. In the ordered, gel phase of a lipid bilayer, its emission maximum is around 440 nm. In the disordered, liquid-crystalline phase, the emission shifts to approximately 490 nm.[14][15] This property allows for ratiometric imaging using the Generalized Polarization (GP) value.
-
-
Viscosity Sensitivity: Some naphthalene derivatives are designed as "molecular rotors," where their fluorescence is quenched in low-viscosity environments due to intramolecular rotation. In high-viscosity environments, this rotation is restricted, leading to a significant increase in fluorescence intensity.[16][17][18][19]
-
Actionable Advice: When using a viscosity-sensitive probe, it is crucial to perform control experiments with solutions of known viscosity to calibrate the probe's response. The relationship between fluorescence intensity and viscosity can often be described by the Förster-Hoffmann equation.[18]
-
-
pH Sensitivity: The fluorescence of certain naphthalene probes can be modulated by pH.[20][21][22][23][24][25] This is typically due to the protonation or deprotonation of a functional group on the probe, which alters its electronic structure and, consequently, its fluorescence properties.[23][25]
-
Actionable Advice: If you are not intentionally using a pH-sensitive probe, ensure that the pH of your buffers is stable and within the probe's optimal range. If you are using a pH-sensitive probe, calibrate its response using buffers of known pH values to determine its pKa.[22]
-
Table 1: Common Naphthalene Probes and their Environmental Sensitivity
| Probe Name | Primary Sensitivity | Emission Shift/Change | Typical Application |
| Laurdan | Polarity | Blue-shift in non-polar, Red-shift in polar[14][15] | Membrane fluidity and lipid raft imaging[15][26] |
| Prodan | Polarity | Similar to Laurdan | Solvation dynamics, protein structure[10] |
| Viscosity Probes | Viscosity | Fluorescence intensity increases with viscosity[17][18] | Measuring intracellular viscosity[16][17][18] |
| pH Probes | pH | Fluorescence intensity or emission wavelength changes with pH[20][22][25] | Measuring pH in organelles or cytoplasm[22][25] |
Section 3: Instrumentation and Data Analysis
Proper instrument setup and data analysis are critical for obtaining reliable and quantifiable results with naphthalene probes.
Q5: How do I properly analyze data from a polarity-sensitive probe like Laurdan?
For probes that exhibit spectral shifts, ratiometric analysis is the preferred method as it corrects for variations in probe concentration and illumination intensity. For Laurdan, this is achieved by calculating the Generalized Polarization (GP) value.
Causality and Solution:
-
Generalized Polarization (GP) Calculation: The GP value is calculated from the fluorescence intensities collected at two different emission wavelengths, typically corresponding to the emission from the ordered and disordered membrane phases.
-
Instrumental Setup for GP Imaging:
-
Use an excitation source appropriate for Laurdan (e.g., a 405 nm laser).[14]
-
Simultaneously or sequentially collect images in two emission channels (e.g., 420-460 nm for the ordered phase and 470-510 nm for the disordered phase).
-
Use image analysis software to calculate the GP value for each pixel, generating a GP map of the cell membrane.
-
Diagram: Troubleshooting Workflow for Weak Fluorescence Signal
This decision tree provides a systematic approach to diagnosing the cause of a weak fluorescence signal.
Caption: A decision tree to systematically troubleshoot the causes of a low fluorescence signal.
Diagram: Mechanism of Photobleaching and Prevention
This diagram illustrates the process of photobleaching and how antifade reagents can mitigate it.
Caption: Mechanism of photobleaching and its prevention by antifade reagents.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Background Noise with Naphthalene-Based Green Fluorescent Probes.
- ResearchGate. (n.d.). Quenching of naphthalene fluorescence by NaI over a wide iodide....
- Benchchem. (n.d.). Troubleshooting low fluorescence signal with 2-(Bromomethyl)-6-fluoronaphthalene tags.
- Debnath, J., Sekar, Y., Bera, A., et al. (n.d.).
- ResearchGate. (2025). [Troubleshooting] How should data be analyzed when C-Laurdan (HY-D1378) is used to detect membrane phase changes?.
- ACS Publications. (2014). Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. The Journal of Physical Chemistry B.
- (n.d.). Aggregation-Induced Emission of Nitrogen-Bridged Naphthalene Monoimide Dimers.
- RSC Publishing. (2022). Naphthalene-functionalized resorcinarene as selective, fluorescent self-quenching sensor for kynurenic acid. Analyst.
- NIH. (2025). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. PMC.
- (n.d.). Fluorescence quenching of naphthalene by conjugated dienes. Steric, solvent, and conformational effects. Journal of the American Chemical Society.
- PubMed. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- PubMed. (2019). Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging.
- Benchchem. (2025). Technical Support Center: Preventing Photobleaching of 2-Ethoxynaphthalene in Fluorescence Microscopy.
- Li, Q., Ma, L., et al. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI.
- (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+)
- NIH. (n.d.). Core-Extended Naphthalene Diimide Dyads as Light-Up Probes with Targeted Cytotoxicity Toward Tumor Cells.
- ResearchGate. (2025). How to use the membrane-permeable fluorescent probe Laurdan?.
- (n.d.). Aggregation‐Induced Emission of Naphthalene Diimides. La Trobe.
- Tocris Bioscience. (n.d.). Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains.
- Tong, J., Liu, W., Huang, Y., et al. (2022). Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+.
- ResearchGate. (2025).
- RSC Publishing. (n.d.). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst.
- ResearchGate. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF.
- ResearchGate. (2022).
- Lumiprobe. (n.d.). Laurdan (6-Dodecanoyl-2-dimethylaminonaphthalene).
- MedchemExpress.com. (n.d.). Laurdan | Fluorescent Probe.
- Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
- PubMed. (2014). Highly sensitive naphthalene-based two-photon fluorescent probe for in situ real-time bioimaging of ultratrace cyclooxygenase-2 in living biosystems.
- Semantic Scholar. (n.d.). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes.
- (n.d.). A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells.
- RSC Publishing. (2020). A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+)
- ResearchGate. (2024). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice.
- NIH. (n.d.). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice.
- (n.d.). Naphthalene diimides as red fluorescent pH sensors for functional cell imaging..
- PubMed. (n.d.). Fluorescence-based Broad Dynamic Range Viscosity Probes.
Sources
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Highly Sensitive Naphthalene-Based Twisted Intramolecular Charge Transfer Molecules for the Detection of In Vitro and In Cellulo Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence-based Broad Dynamic Range Viscosity Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. [PDF] Naphthalene diimides as red fluorescent pH sensors for functional cell imaging. | Semantic Scholar [semanticscholar.org]
- 26. Laurdan | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
Technical Support Center: Enhancing the Solution Stability of 4-(2-Morpholinoethoxy)naphthalen-1-amine
Welcome to the technical support center for 4-(2-Morpholinoethoxy)naphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for enhancing the stability of this compound in solution. The following information is curated based on established principles of organic chemistry and pharmaceutical sciences, addressing potential challenges you may encounter during your experimental work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary stability concerns for 4-(2-Morpholinoethoxy)naphthalen-1-amine in solution?
A1: The chemical structure of 4-(2-Morpholinoethoxy)naphthalen-1-amine contains several functional groups that can be susceptible to degradation in solution. The primary concerns are:
-
Oxidation: The primary aromatic amine on the naphthalene ring and the tertiary amine of the morpholine group are prone to oxidation. This can lead to the formation of colored degradation products, N-oxides, and other oxidized species, which can alter the compound's biological activity and purity.[1]
-
Hydrolysis: While the ether linkage is generally stable, under harsh acidic or basic conditions, it could be susceptible to hydrolysis.
-
Photosensitivity: Naphthalene derivatives and aromatic amines can be sensitive to light, which can catalyze oxidative degradation.[2]
-
pH-Dependent Degradation: The stability of amines is often pH-dependent. Both acidic and basic conditions can catalyze degradation reactions.[2][3][4]
Q2: What are the visible signs of degradation of a 4-(2-Morpholinoethoxy)naphthalen-1-amine solution?
A2: The most common visible sign of degradation is a change in the color of the solution. Aromatic amines often form colored byproducts upon oxidation. You may also observe the formation of precipitates if the degradation products are less soluble in the chosen solvent system. For quantitative assessment, it is crucial to use analytical techniques like HPLC or UV-Vis spectroscopy to monitor the appearance of new peaks or a decrease in the parent compound's peak area.[5][6]
Q3: What is the initial recommended solvent and storage condition for 4-(2-Morpholinoethoxy)naphthalen-1-amine?
A3: For initial use, it is recommended to dissolve 4-(2-Morpholinoethoxy)naphthalen-1-amine in a high-purity, anhydrous organic solvent such as DMSO or ethanol. For short-term storage, solutions should be kept at low temperatures (2-8 °C or -20 °C) and protected from light by using amber vials or by wrapping the container in aluminum foil. For long-term storage, it is advisable to store the compound as a solid at -20 °C.
Troubleshooting Guide
This section provides a structured approach to troubleshoot and enhance the stability of your 4-(2-Morpholinoethoxy)naphthalen-1-amine solutions.
Issue 1: Solution color changes over a short period.
-
Potential Cause: Oxidation of the aromatic amine or the morpholine moiety. This is often accelerated by exposure to air (oxygen) and light.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a gentle stream of inert gas.
-
Add Antioxidants: Consider adding a suitable antioxidant to the solution. Phenolic antioxidants like BHT (butylated hydroxytoluene) or aminic antioxidants can be effective in scavenging free radicals that initiate oxidation.[7][8][9] The choice and concentration of the antioxidant should be validated to ensure it doesn't interfere with your downstream experiments.
-
Protect from Light: Always store the solution in amber vials or light-blocking containers.
-
Issue 2: Precipitate forms in the solution upon storage.
-
Potential Cause: This could be due to the formation of insoluble degradation products or a change in the solution's pH leading to the precipitation of the compound itself.
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is within a stable range for the compound. For many amines, a slightly acidic pH (around 4-6) can enhance stability by protonating the amine groups, making them less susceptible to oxidation.[3] However, this needs to be experimentally verified.
-
Buffer Selection: If working with aqueous solutions, use a suitable buffer system to maintain a constant pH.
-
Solubility Check: Re-evaluate the solubility of the compound in the chosen solvent at the storage temperature. It might be necessary to use a different solvent or a co-solvent system to maintain solubility.
-
Issue 3: Loss of compound potency or inconsistent experimental results.
-
Potential Cause: Chemical degradation of the compound leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Stability Study: Conduct a systematic stability study to determine the degradation kinetics of your compound under your specific experimental conditions.
-
Fresh Solutions: Always prepare fresh solutions for critical experiments. Avoid using solutions that have been stored for an extended period, especially if their stability profile is unknown.
-
Analytical Monitoring: Regularly monitor the purity and concentration of your stock and working solutions using a validated analytical method like HPLC.
-
Experimental Protocols
Protocol 1: Preliminary Stability Assessment
This protocol outlines a basic experiment to assess the stability of 4-(2-Morpholinoethoxy)naphthalen-1-amine under different conditions.
Materials:
-
4-(2-Morpholinoethoxy)naphthalen-1-amine
-
DMSO (anhydrous)
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Clear and amber glass vials
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a stock solution of 4-(2-Morpholinoethoxy)naphthalen-1-amine in DMSO at a concentration of 10 mM.
-
Dilute the stock solution to a final concentration of 100 µM in the following solutions:
-
DMSO
-
PBS, pH 7.4
-
Citrate buffer, pH 5.0
-
-
Aliquot each solution into clear and amber vials.
-
Store the vials under the following conditions:
-
Room temperature (approx. 25 °C)
-
Refrigerated (4 °C)
-
Frozen (-20 °C)
-
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.
-
Analyze the samples by HPLC to determine the remaining percentage of the parent compound.
Data Analysis:
Plot the percentage of the remaining parent compound against time for each condition. This will provide a preliminary understanding of the compound's stability under different pH, light, and temperature conditions.
| Condition | Time (hours) | % Remaining (Clear Vial) | % Remaining (Amber Vial) |
| DMSO @ RT | 0 | 100 | 100 |
| 24 | |||
| 48 | |||
| PBS @ 4°C | 0 | 100 | 100 |
| 24 | |||
| 48 | |||
| Citrate @ 4°C | 0 | 100 | 100 |
| 24 | |||
| 48 |
This table is a template for recording your experimental data.
Visualizing Degradation and Workflow
Potential Degradation Pathways
The following diagram illustrates the potential sites of degradation on the 4-(2-Morpholinoethoxy)naphthalen-1-amine molecule.
Caption: Key functional groups susceptible to degradation.
Troubleshooting Workflow
This workflow provides a logical sequence for addressing stability issues.
Caption: A systematic approach to enhancing solution stability.
References
-
Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. PubMed, 2008. [Link]
-
Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. ResearchGate, 2025. [Link]
-
Aromatic Amines Antioxidants. Performance Additives. [Link]
-
Metabolic activation routes of arylamines and their genotoxic effects. PMC, NIH. [Link]
-
Metabolic activation routes of arylamines and their genotoxic effects. PubMed. [Link]
-
Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate, 2025. [Link]
-
Atmospheric Degradation of Amines (ADA). NILU, 2010. [Link]
-
How do phenols work with a amine antioxidant additives? YouTube, 2021. [Link]
-
Functional Polymeric Membranes with Antioxidant Properties for the Colorimetric Detection of Amines. MDPI. [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. ResearchGate. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]
- Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
-
Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. MDPI. [Link]
-
Active pharmaceutical ingredients (APIs) and the stabilizer used to prepare the cocrystals. 4-ASA: 4-aminosalysilic acid. ResearchGate. [Link]
-
Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. SciELO, 2023. [Link]
-
Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Royal Society of Chemistry, 2015. [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences, 2024. [Link]
-
An Improved Spectrophotometric Method for Toluene-4-Monooxygenase Activity. PMC, NIH. [Link]
-
Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. [Link]
-
(a) The effect of the temperature and (b) pH and (c) the Lineweaver–Burk plots of the free and immobilized laccases. ResearchGate. [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. OUCI. [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. ResearchGate, 2025. [Link]
-
1-Naphthylamine | C10H9N | CID 8640. PubChem. [Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PMC, NIH, 2022. [Link]
-
Naphthalimide derivatives with therapeutic characteristics: A patent review. ResearchGate, 2025. [Link]
Sources
- 1. seer.ufrgs.br [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. An Improved Spectrophotometric Method for Toluene-4-Monooxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. performanceadditives.us [performanceadditives.us]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Strategies to Reduce Off-Target Effects of Naphthalen-1-amine Compounds
Last Updated: 2026-01-17
Welcome to the technical support center for researchers, scientists, and drug development professionals working with naphthalen-1-amine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the off-target effects commonly associated with this chemical scaffold. The naphthalen-1-amine moiety, while a versatile pharmacophore in various therapeutic areas, is often associated with off-target toxicities, primarily due to its metabolic activation.[1] This resource is designed to provide actionable strategies to enhance the selectivity and safety profile of your compounds.
Understanding the Core Problem: Metabolic Activation
The primary driver of off-target effects for many naphthalen-1-amine compounds is metabolic activation, particularly by Cytochrome P450 (CYP) enzymes.[2][3] These enzymes can oxidize the naphthalene ring to form reactive intermediates like epoxides and naphthoquinones.[1][2] These electrophilic species can then covalently bind to nucleophilic macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and potential carcinogenicity.[2] Specifically, enzymes like CYP1B1, CYP2F2, and others have been implicated in this bioactivation process.[3][4][5][6]
A simplified metabolic activation pathway is illustrated below:
Caption: Metabolic activation of naphthalen-1-amine.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter, providing potential causes and actionable solutions.
Issue 1: High Cytotoxicity Observed in Initial Cell-Based Assays
You've synthesized a new naphthalen-1-amine derivative that shows excellent on-target potency, but it kills cells indiscriminately in a standard cytotoxicity assay (e.g., MTT or LDH release).
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Metabolic Bioactivation | 1. Use a Cell Line with Low CYP Activity: Repeat the assay in a cell line known to have low expression of relevant CYP enzymes (e.g., certain HEK293 sublines). A significant drop in cytotoxicity would suggest metabolic activation is the primary culprit. 2. Co-incubate with CYP Inhibitors: Perform the cytotoxicity assay in the presence of broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or more specific inhibitors if you have a hypothesis about the involved isoform. This can prevent the formation of reactive metabolites. |
| Compound Precipitation | 1. Check Solubility: Determine the compound's solubility limit in your culture medium. Precipitation can cause physical stress to cells and interfere with assay readings.[7] 2. Adjust Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic, typically below 0.5%.[7] Create a solvent-only control to verify. |
| Assay-Specific Artifacts | 1. Optimize Cell Seeding Density: High cell density can lead to nutrient depletion and increased cell death, while low density can result in a weak signal.[7][8] Perform a cell titration experiment to find the optimal density for your assay. 2. Mind the "Edge Effect": Wells on the perimeter of a microplate are prone to evaporation. Fill these outer wells with sterile media or PBS and use only the inner wells for your experiment.[7] |
| High Background Signal | 1. Check Media Components: High concentrations of certain substances in the cell culture medium can cause high absorbance.[8] Test the medium components to identify the source. 2. Gentle Pipetting: Excessive force during pipetting can damage cell membranes, leading to artificially high cytotoxicity readings, especially in LDH assays.[7][8] |
Experimental Protocol: Optimizing Cell Seeding Density for a Cytotoxicity Assay
-
Plate Preparation: In a 96-well plate, create a two-fold serial dilution of your cells, starting from a high density (e.g., 100,000 cells/well) down to a low density (e.g., ~1,000 cells/well).
-
Incubation: Incubate the plate for the standard duration of your compound treatment (e.g., 24-48 hours).
-
Assay Reagent Addition: Add your viability reagent (e.g., MTT, WST-8) to all wells.
-
Measurement: Measure the absorbance according to the assay protocol.
-
Analysis: Plot absorbance versus cell number. The optimal seeding density will be in the linear range of this curve, ensuring the signal is proportional to the number of viable cells.[7][9]
Issue 2: Promising Compound Shows hERG Inhibition Liability
Your lead candidate has a good selectivity profile but flags as a potential hERG K+ channel inhibitor in an early screen, a common issue for lipophilic, basic amine-containing compounds.[10]
| Potential Cause | Troubleshooting & Mitigation Strategies |
| Physicochemical Properties | 1. Reduce Lipophilicity (LogP): High lipophilicity increases the compound's concentration in the cell membrane where the hERG channel resides.[10] Modify the structure to introduce polar groups or reduce greasy moieties. 2. Modulate Basicity (pKa): The basic amine is often a key pharmacophoric feature for hERG binding. While it may be essential for on-target activity, subtle pKa modulation can sometimes disrupt the hERG interaction. Consider introducing electron-withdrawing groups near the amine. |
| Structural Features | 1. Disrupt Planarity: The planar nature of the naphthalene ring can facilitate π-π stacking interactions within the hERG channel pore.[11] Introduce bulky groups or saturated ring systems (bioisosteres) to disrupt this planarity. 2. Introduce Polar or Steric Hindrance: Adding substituents that create steric hindrance or introduce polar contacts can weaken the binding affinity to the hERG channel.[11] |
FAQs: Strategic Solutions for Off-Target Effects
This section provides answers to frequently asked questions, focusing on strategic, long-term solutions through medicinal chemistry.
Q1: How can I structurally modify the naphthalen-1-amine scaffold to block metabolic activation?
This is the most effective and widely used strategy. The goal is to modify the molecule to prevent CYP450-mediated oxidation without losing on-target activity.
Strategy 1: Steric Hindrance
-
Action: Introduce a bulky group at positions adjacent to the site of metabolism (typically the 2- or 4-position on the naphthalene ring).
-
Rationale: A larger group can physically block the enzyme's active site from accessing the vulnerable positions on the ring, thus preventing oxidation.
-
Example: Adding a methyl or cyclopropyl group at the C2 position.
Strategy 2: Electronic Modification
-
Action: Introduce electron-withdrawing groups (EWGs) onto the naphthalene ring.
-
Rationale: EWGs, such as fluorine or chlorine, decrease the electron density of the aromatic system.[12] This makes the ring less susceptible to electrophilic attack by CYP enzymes.[13]
-
Example: A fluoro or chloro substitution at the C4-position has been shown to enhance potency and potentially alter metabolism in some scaffolds.[12]
Strategy 3: Bioisosteric Replacement
-
Action: Replace the entire naphthalene ring or the amine group with a bioisostere—a different functional group with similar physical or chemical properties that produces a broadly similar biological effect.[14][15]
-
Rationale: This is a more profound change that can completely alter the metabolic profile of the compound.[14][16]
-
Examples:
-
Naphthalene Ring Replacement: Replace the naphthalene with a less metabolically labile heteroaromatic ring system like a quinoline, benzimidazole, or an indazole.[13][17] These often have lower lipophilicity and different metabolic fates.
-
Amine Group Replacement: While often critical for activity, if the amine itself is a liability, exploring isosteres like amides or trifluoroethylamines could be considered, though this is highly context-dependent.[18]
-
Caption: Medicinal chemistry strategies to mitigate off-target effects.
Q2: What in vitro assays are essential for profiling the off-target effects of my compounds?
A tiered, systematic approach is crucial. Early identification of liabilities saves significant resources.[19]
| Assay Type | Purpose | Recommended Assays |
| Early Stage (Hit-to-Lead) | Assess broad cytotoxicity and metabolic stability. | 1. Cytotoxicity Panel: Test against a panel of cell lines (e.g., HepG2 for liver metabolism, HEK293). 2. Microsomal Stability Assay: Use human liver microsomes to determine the compound's metabolic half-life. A rapid turnover suggests high susceptibility to CYP metabolism. |
| Lead Optimization | Quantify specific liabilities and guide structural modifications. | 1. CYP Reaction Phenotyping: Identify which specific CYP450 isoforms are responsible for metabolizing your compound. 2. hERG Binding/Functional Assay: Use a patch-clamp assay, the gold standard, to quantify hERG channel inhibition.[20] 3. Broad Kinase Panel Screen: Screen against a panel of kinases to identify unintended inhibitory activity, as many scaffolds can have cross-reactivity.[21][22] |
| Pre-Clinical | Comprehensive safety profiling. | 1. Genotoxicity Assays: Conduct an Ames test (bacterial reverse mutation assay) and an in vitro micronucleus test to assess mutagenic potential. 2. In vivo Animal Studies: Assess toxicity and pharmacokinetics in relevant animal models.[4] |
Q3: My compound is a kinase inhibitor. Are there specific off-target effects I should be concerned about with the naphthalen-1-amine scaffold?
Yes. Kinase inhibitors are notorious for off-target effects due to the highly conserved nature of the ATP binding pocket across the kinome.[21][23] The naphthalen-1-amine scaffold, being a planar aromatic system, can fit into the ATP pockets of many kinases beyond your primary target.
-
Promiscuity: Your compound may inhibit multiple kinases, which can lead to unexpected toxicities or even polypharmacology (where an off-target effect is beneficial).[24]
-
Recommendation: It is essential to perform a broad kinase selectivity screen (e.g., against a panel of >100 kinases) early in the optimization process.[25] This will reveal the selectivity profile and guide structure-activity relationship (SAR) studies to improve specificity. For example, a study on PAD inhibitors found that specific hydroxyl substitutions on the naphthalene scaffold were key for potent on-target activity while maintaining low cytotoxicity.[17][26]
By systematically applying these troubleshooting guides and strategic principles, you can effectively navigate the challenges posed by the naphthalen-1-amine scaffold and develop compounds with improved safety and selectivity profiles.
References
- Cytotoxicity Assay Protocol & Troubleshooting - Cre
- Structure-Activity Relationship (SAR) of 3-(Naphthalen-1-yl)propan-1-amine Derivatives as Serotonin Reuptake Inhibitors - Benchchem. (URL: )
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (URL: )
- Organ-specific contribution of P450 enzymes to bioactivation and acute respiratory tract toxicity of naphthalene - Scholars Archive. (URL: )
- Aromatic Bioisosteres - Cambridge MedChem Consulting. (2023-01-28). (URL: )
- Application of Bioisosteres in Drug Design. (2012-05-07). (URL: )
- Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - NIH. (URL: )
- BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. (2025-09-23). (URL: )
-
Carcinogenic Metabolic Activation Process of Naphthalene by the Cytochrome P450 Enzyme 1B1: A Computational Study - PubMed. (2019-04-15). (URL: [Link])
-
Role of murine cytochrome P-450 2F2 in metabolic activation of naphthalene and metabolism of other xenobiotics - PubMed. (URL: [Link])
- Technical Support Center: Investigating Off-Target Effects of Small Molecules - Benchchem. (URL: )
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
-
The Design and Application of Bioisosteres in Drug Design - ResearchGate. (URL: [Link])
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025-03-24). (URL: )
-
Role of Murine Cytochrome P-450 2F2 in Metabolic Activation of Naphthalene and Metabolism of Other Xenobiotics - ResearchGate. (URL: [Link])
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01). (URL: [Link])
-
Off-Target Effects and Where to Find Them - CRISPR Medicine News. (2023-11-22). (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09). (URL: [Link])
-
A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - NIH. (URL: [Link])
-
How can off-target effects of drugs be minimised? - Patsnap Synapse. (2025-05-21). (URL: [Link])
-
Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed. (URL: [Link])
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH. (2020-12-07). (URL: [Link])
-
hERG toxicity assessment: Useful guidelines for drug design | Request PDF - ResearchGate. (URL: [Link])
- Measuring Cell Viability / Cytotoxicity. (URL: )
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. (2024-11-26). (URL: [Link])
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. (2024-12-28). (URL: [Link])
-
Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - NIH. (2025-05-29). (URL: [Link])
-
hERG toxicity assessment: Useful guidelines for drug design - PubMed. (2020-06-01). (URL: [Link])
-
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - NIH. (URL: [Link])
-
Turning liabilities into opportunities: Off-target based drug repurposing in cancer - NIH. (URL: [Link])
-
Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment | Request PDF - ResearchGate. (2025-08-07). (URL: [Link])
-
In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway - PubMed. (URL: [Link])
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020-03-03). (URL: [Link])
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
-
Human Ether-a-go-go-Related Gene (hERG) Blockers - Cambridge MedChem Consulting. (URL: [Link])
-
1-Naphthylamine | C10H9N | CID 8640 - PubChem. (URL: [Link])
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (2019-01-01). (URL: [Link])
-
Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC. (URL: [Link])
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (URL: [Link])
-
1-Naphthalenamine - the NIST WebBook. (URL: [Link])
- Application Notes and Protocols for Antimicrobial 3-(Naphthalen-1-yl)
-
Tracking Aromatic Amines from Sources to Surface Waters - PMC - PubMed Central. (URL: [Link])
-
A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines - Organic Chemistry Portal. (URL: [Link])
- One-step catalytic amination of naphthalene to naphthylamine with exceptional yield. (URL: )
-
Silver(I)-Catalyzed C4-H Amination of 1-Naphthylamine Derivatives with Azodicarboxylates at Room Temperature - MDPI. (URL: [Link])
Sources
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carcinogenic Metabolic Activation Process of Naphthalene by the Cytochrome P450 Enzyme 1B1: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 5. Role of murine cytochrome P-450 2F2 in metabolic activation of naphthalene and metabolism of other xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. dojindo.com [dojindo.com]
- 10. drughunter.com [drughunter.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drughunter.com [drughunter.com]
- 17. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In silico-in vitro discovery of untargeted kinase-inhibitor interactions from kinase-targeted therapies: A case study on the cancer MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. icr.ac.uk [icr.ac.uk]
- 23. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence in Cellular Assays with 4-(2-Morpholinoethoxy)naphthalen-1-amine
Last Updated: 2026-01-16
Introduction
Welcome to the technical support guide for researchers utilizing 4-(2-Morpholinoethoxy)naphthalen-1-amine in cellular assays. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge encountered with this and similar novel compounds: autofluorescence.
The unique chemical structure of 4-(2-Morpholinoethoxy)naphthalen-1-amine, containing a naphthalene core, suggests inherent fluorescent properties. While this can be leveraged in certain applications, it often presents a significant hurdle in fluorescence-based cellular assays by increasing background signal and masking the specific signal of interest. This guide is designed to provide you with the expertise and validated protocols to mitigate these effects, ensuring the integrity and clarity of your experimental data.
PART 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding autofluorescence in the context of treatment with 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Q1: What is autofluorescence and why is it a problem in my assay?
Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light.[1] In the context of cellular assays, you are typically interested in the fluorescence from specific probes (e.g., fluorescently-labeled antibodies, viability dyes). Autofluorescence from endogenous cellular components (like NADH, flavins, and collagen) or from treatment compounds like 4-(2-Morpholinoethoxy)naphthalen-1-amine can create a high background signal.[2] This unwanted signal can obscure the specific signal from your probe, leading to a poor signal-to-noise ratio, reduced sensitivity, and potentially false-positive results.[3][4]
Q2: How does 4-(2-Morpholinoethoxy)naphthalen-1-amine likely cause autofluorescence?
While specific data on this compound is emerging, its chemical structure provides clues. The naphthalene group is a well-known fluorophore. When cells are treated with this compound, it can accumulate intracellularly. Upon excitation with the light source in your microscope or plate reader, the compound itself emits light, contributing to the overall fluorescence signal.
Additionally, some compounds can induce cellular stress, leading to the accumulation of endogenous autofluorescent molecules like lipofuscin, an aggregate of oxidized proteins and lipids.[4]
Q3: My unstained, compound-treated cells are fluorescing. What does this mean?
This is a classic sign of compound-induced autofluorescence. The fluorescence you are observing is likely emanating directly from the 4-(2-Morpholinoethoxy)naphthalen-1-amine that has been taken up by the cells, or from cellular components whose fluorescence is enhanced by the compound's presence. It is crucial to characterize this signal to effectively subtract it from your specific staining.
Q4: Could the autofluorescence be coming from somewhere else?
Yes, several factors can contribute to background fluorescence:
-
Cellular Autofluorescence: As mentioned, cells have naturally fluorescent molecules, especially in the blue and green spectra.[2][5]
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with cellular amines to create fluorescent products.[6][7][8]
-
Media and Supplements: Phenol red in culture media and components in fetal calf serum (FCS) can be fluorescent.[2]
-
Plasticware: Some culture plates and slides can have intrinsic fluorescence.
It is important to run the proper controls to identify the source of the autofluorescence.
PART 2: Troubleshooting Guide: Isolating and Mitigating Autofluorescence
This section provides a systematic, question-and-answer-based approach to troubleshooting specific issues related to autofluorescence from 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Q5: How can I confirm that the autofluorescence is from the compound and not another source?
The key is to run a matrix of controls. This allows you to systematically pinpoint the source of the unwanted signal.
Experimental Workflow for Identifying Autofluorescence Source
Caption: A logical workflow for diagnosing the source of autofluorescence.
By comparing the signal from "Unstained, Compound-Treated Cells" to "Unstained, Untreated Cells," you can definitively determine the contribution of 4-(2-Morpholinoethoxy)naphthalen-1-amine to the total fluorescence.
Q6: The compound is highly autofluorescent. How can I design my experiment to minimize its impact?
There are several strategies you can employ, from spectral separation to chemical quenching.
Strategy 1: Spectral Separation
-
Characterize the Compound's Spectrum: The first step is to determine the excitation and emission spectra of 4-(2-Morpholinoethoxy)naphthalen-1-amine. This can be done using a fluorescence plate reader or a confocal microscope with spectral imaging capabilities.
-
Choose Spectrally Distinct Probes: Once you know the compound's spectral profile, select fluorescent probes for your assay that have minimal spectral overlap. Autofluorescence is often strongest in the blue and green regions of the spectrum.[3] Therefore, shifting to red or far-red emitting dyes (like Alexa Fluor 647 or Cy5) can significantly improve your signal-to-noise ratio.[4]
| Parameter | Strategy | Rationale |
| Compound Emission | Predominantly Blue/Green (Hypothesized) | Naphthalene-based structures often fluoresce in this range. |
| Recommended Probe Emission | Red / Far-Red (>650 nm) | Maximizes spectral separation, minimizing bleed-through from compound autofluorescence.[9] |
Strategy 2: Procedural Modifications
-
Washout Steps: If the compound is not irreversibly bound, introducing additional or more stringent wash steps after treatment and before imaging can help remove excess compound and reduce background fluorescence.
-
Reduce Fixation-Induced Autofluorescence: If you are fixing your cells, minimize fixation time and use fresh, high-quality formaldehyde.[6][10] Avoid glutaraldehyde, which is known to cause more significant autofluorescence.[6] You can also treat with a quenching agent like sodium borohydride after fixation, though results can be variable.[9][11]
Q7: I am seeing punctate, granular autofluorescence in the cytoplasm. What is this and how do I get rid of it?
This pattern is often characteristic of two phenomena:
-
Lipofuscin: These are autofluorescent granules of oxidized proteins and lipids that can accumulate in cells, especially under stress.[4]
-
Lysosomal Sequestration: Many weakly basic, lipophilic compounds can become trapped in the acidic environment of lysosomes.[12][13][14] Given the amine group in 4-(2-Morpholinoethoxy)naphthalen-1-amine, lysosomal sequestration is a strong possibility. This concentrates the fluorescent compound in punctate structures.
Troubleshooting Punctate Autofluorescence:
-
Co-localization with Lysosomal Markers: To confirm lysosomal sequestration, you can co-stain the compound-treated cells with a lysosomal marker like LysoTracker Red. If the autofluorescence co-localizes with the LysoTracker signal, this confirms the compound is accumulating in lysosomes.
-
Chemical Quenching: Commercially available quenching agents like Sudan Black B or TrueBlack® can be effective at reducing lipofuscin autofluorescence.[11][15] These are typically applied to fixed cells before antibody staining.
-
Lysosomal pH Neutralization: As an experimental diagnostic, you can treat cells with a lysosomotropic agent like chloroquine or an inhibitor of the lysosomal proton pump (e.g., bafilomycin A1) to see if this alters the accumulation and fluorescence pattern of your compound.[14][16]
Q8: Can I use software-based approaches to remove the autofluorescence?
Yes, for imaging-based assays, computational methods can be very powerful.
-
Spectral Unmixing: This is the most robust method.[17][18] It requires a confocal microscope with a spectral detector. You acquire the emission spectrum of the compound's autofluorescence (from an unstained, treated sample) and the spectrum of your specific fluorescent probe. The software can then mathematically separate, or "unmix," the two signals from your experimental sample, providing a clean image of your probe's signal.[19][20]
-
Background Subtraction: A simpler method is to acquire an image of an unstained, compound-treated sample and subtract this "background" image from your stained experimental image. However, this assumes the autofluorescence intensity is uniform across all cells, which is often not the case, making this method less accurate than spectral unmixing.[17]
PART 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows discussed in this guide.
Protocol 1: Characterization of Compound Autofluorescence Spectrum
-
Cell Seeding: Plate your cells of interest in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Treatment: Treat cells with 4-(2-Morpholinoethoxy)naphthalen-1-amine at your experimental concentration. Include an untreated well as a control.
-
Incubation: Incubate for the desired treatment duration.
-
Wash: Gently wash the cells 2-3 times with phosphate-buffered saline (PBS) to remove any compound from the medium.
-
Spectral Scan:
-
Excitation Scan: Set the emission wavelength to an estimated maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm) to find the peak excitation.
-
Emission Scan: Using the peak excitation wavelength, scan a range of emission wavelengths (e.g., 400-700 nm) to determine the emission spectrum.
-
-
Analysis: Plot the fluorescence intensity versus wavelength to visualize the excitation and emission spectra of the compound.
Protocol 2: Photobleaching to Reduce Background Autofluorescence
This technique can be used to reduce autofluorescence before staining.[21][22][23]
-
Sample Preparation: Treat your cells with 4-(2-Morpholinoethoxy)naphthalen-1-amine, then fix and permeabilize as required by your protocol.
-
Pre-Stain Photobleaching: Before adding your primary antibody or fluorescent probe, expose the sample to high-intensity light from your microscope's light source (e.g., a mercury arc lamp or LED) for a defined period (e.g., 5-30 minutes).[21]
-
Staining: Proceed with your standard immunofluorescence or staining protocol.
-
Imaging: Image the samples immediately. The goal is to photobleach the background autofluorescence, which is often less photostable than modern fluorescent dyes, thereby improving the signal-to-noise ratio.[22]
Workflow for Implementing Photobleaching
Sources
- 1. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 7. Formalin fixation and paraffin embedding interfere with preservation of optical metabolic assessments based on endogenous NAD(P)H and FAD two photon excited fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Causes of Autofluorescence [visikol.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. biotium.com [biotium.com]
- 12. xenotech.com [xenotech.com]
- 13. Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Autofluorescence Quenching | Visikol [visikol.com]
- 16. Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. spiedigitallibrary.org [spiedigitallibrary.org]
- 19. bio-rad.com [bio-rad.com]
- 20. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 23. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of Novel Naphthalen-1-amine Derivatives, Featuring 4-(2-Morpholinoethoxy)naphthalen-1-amine
A Senior Application Scientist's Perspective on Preclinical Evaluation and Comparative Analysis
Introduction: The Naphthalene Scaffold in Oncology and the Emergence of 4-(2-Morpholinoethoxy)naphthalen-1-amine
The naphthalene scaffold is a cornerstone in medicinal chemistry, serving as a versatile platform for the development of therapeutic agents with diverse biological activities.[1] Its rigid, planar structure allows for effective interaction with various biological macromolecules, making it a privileged core for anticancer drug design.[2] Naphthalene derivatives have been reported to exhibit a wide range of anticancer mechanisms, including inhibition of topoisomerase, disruption of microtubule polymerization, and aromatase inhibition.[1][3]
This guide focuses on a novel derivative, 4-(2-Morpholinoethoxy)naphthalen-1-amine , a compound of interest due to its structural combination of a naphthalen-1-amine core and a morpholinoethoxy side chain. While direct experimental data on this specific molecule is not yet widely published, its structural components suggest a potential for significant anticancer activity. The morpholine ring, in particular, is a common moiety in approved drugs and is known to improve pharmacokinetic properties. This guide will, therefore, provide a framework for evaluating the efficacy of 4-(2-Morpholinoethoxy)naphthalen-1-amine by comparing it to established and emerging anticancer agents with potentially similar mechanisms of action. We will draw upon data from structurally related naphthalene derivatives to hypothesize its biological activity and outline the necessary experimental workflows for a comprehensive comparative analysis.
Hypothesized Mechanism of Action of 4-(2-Morpholinoethoxy)naphthalen-1-amine
Based on the structure of 4-(2-Morpholinoethoxy)naphthalen-1-amine and the known activities of related naphthalene-based compounds, we can postulate several potential mechanisms of anticancer action that warrant investigation:
-
Disruption of Cellular Metabolism: A structurally related naphthoquinone, 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione (BH10), has been shown to alter glucose metabolism in cancer cells, a hallmark of cancer known as the Warburg effect.[4] BH10 increases the cellular oxygen consumption rate, suggesting a shift from glycolysis towards oxidative phosphorylation, which can be detrimental to cancer cell survival.[4] The presence of the morpholinoethylamino group in BH10 is a key feature shared with our compound of interest, suggesting a similar potential to target cancer metabolism.
-
Tubulin Polymerization Inhibition: Many naphthalene derivatives have been identified as inhibitors of tubulin polymerization.[5] By binding to tubulin, these agents prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] The planar naphthalene core of 4-(2-Morpholinoethoxy)naphthalen-1-amine could facilitate its binding to the colchicine-binding site on tubulin.
-
DNA Intercalation and Topoisomerase Inhibition: The aromatic, planar nature of the naphthalene ring system is a classic feature of DNA intercalating agents.[6] By inserting between DNA base pairs, such compounds can interfere with DNA replication and transcription, leading to cell death. Furthermore, this intercalation can inhibit the function of topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.[3]
Comparative Efficacy Analysis: A Proposed Framework
To ascertain the therapeutic potential of 4-(2-Morpholinoethoxy)naphthalen-1-amine, a rigorous comparative analysis against a panel of standard-of-care and investigational anticancer agents is essential. The choice of comparators should be guided by the hypothesized mechanisms of action.
| Compound Class | Specific Agent | Primary Mechanism of Action | Relevant Cancer Types |
| Novel Naphthalene Derivative | 4-(2-Morpholinoethoxy)naphthalen-1-amine | Hypothesized: Metabolic disruption, Tubulin inhibition, DNA intercalation | To be determined |
| Metabolic Inhibitor | 2-Deoxy-D-glucose (2-DG) | Glycolysis inhibitor | Broad-spectrum |
| Microtubule Targeting Agent | Paclitaxel | Microtubule stabilizer | Breast, Ovarian, Lung |
| DNA Intercalating Agent | Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | Leukemia, Lymphoma, Breast, Ovarian |
| Structurally Related Compound | BH10 (Naphthoquinone derivative) | Metabolic disruption (induces oxidative stress) | Preclinical |
Experimental Protocols for Comparative Efficacy
The following section outlines key in vitro experiments to dissect the anticancer activity of 4-(2-Morpholinoethoxy)naphthalen-1-amine in comparison to the selected agents.
In Vitro Cytotoxicity Assessment: The MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds across a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-(2-Morpholinoethoxy)naphthalen-1-amine and the comparator agents (e.g., from 0.01 µM to 100 µM) for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting a dose-response curve.
Expected Outcome: This assay will provide a quantitative measure of the cytotoxic potency of 4-(2-Morpholinoethoxy)naphthalen-1-amine against various cancer cell lines, allowing for a direct comparison with established drugs like Doxorubicin and Paclitaxel.
Cell Cycle Analysis via Flow Cytometry
Objective: To investigate the effect of the test compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Expected Outcome: If 4-(2-Morpholinoethoxy)naphthalen-1-amine acts as a tubulin inhibitor, we expect to see an accumulation of cells in the G2/M phase.[5] This can be compared to the G2/M arrest induced by Paclitaxel.
Apoptosis Assay using Annexin V/PI Staining
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Expected Outcome: An increase in the percentage of Annexin V-positive cells will indicate that 4-(2-Morpholinoethoxy)naphthalen-1-amine induces apoptosis. The apoptotic profile can be compared to that of Doxorubicin, a known inducer of apoptosis.
Visualizing the Proposed Experimental Workflow
Caption: Proposed workflow for the preclinical evaluation of 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Visualizing a Potential Signaling Pathway
Caption: Hypothesized pathway of tubulin polymerization inhibition by 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Conclusion and Future Directions
While 4-(2-Morpholinoethoxy)naphthalen-1-amine represents a novel and untested chemical entity, its structural features, when viewed in the context of the broader class of naphthalene-based anticancer agents, suggest a promising avenue for drug discovery. The proposed comparative framework provides a robust starting point for its preclinical evaluation. Future studies should also include in vivo xenograft models to assess its efficacy and toxicity in a whole-animal system. Furthermore, detailed mechanistic studies, such as Western blotting for key apoptotic and cell cycle proteins, will be crucial to elucidate its precise mode of action. The insights gained from such a comprehensive evaluation will be instrumental in determining the potential of 4-(2-Morpholinoethoxy)naphthalen-1-amine as a next-generation anticancer therapeutic.
References
-
Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]
-
Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. [Link]
-
Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors. [Link]
-
An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. [Link]
Sources
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Multi-Faceted Approach to Elucidating the Mechanism of Action of 4-(2-Morpholinoethoxy)naphthalen-1-amine
A Comparative Guide to Experimental Validation Strategies
For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for investigating the MoA of a novel small molecule, using 4-(2-Morpholinoethoxy)naphthalen-1-amine as a case study. As this compound is not extensively characterized in publicly available literature, we will proceed from the foundational step of identifying its biological effects through to the validation of a specific molecular target. This guide compares and contrasts key experimental methodologies, offering insights into the rationale behind their selection and a logical, sequential workflow for MoA determination.
Part 1: Initial Biological Characterization via Phenotypic Screening
When the molecular target of a novel compound is unknown, an effective initial step is to perform a phenotypic screen. This approach identifies bioactive compounds by their ability to alter a cell's observable characteristics, or phenotype, in a desired manner.[1][2] Unlike target-based screening, this method does not require a priori knowledge of the drug's target, making it a powerful tool for discovering compounds with novel mechanisms of action.[1][3]
A high-content imaging screen, for instance, can simultaneously assess multiple phenotypic parameters, such as cell proliferation, apoptosis, and morphological changes. This provides a broad initial assessment of the compound's cellular effects.
Comparative Rationale for Phenotypic Screening
Phenotypic screening is particularly advantageous for novel compounds as it is unbiased by preconceived notions of the target. It allows the biological system itself to reveal the compound's most prominent effects, which can then guide more focused, target-based investigations.[4] This contrasts with a target-based approach, which would require a pre-selected molecular target, a choice that would be purely speculative for a novel entity like 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Workflow for High-Content Phenotypic Screening
Caption: Workflow for an activity-based kinome profiling assay.
Hypothetical Kinome Profiling Data
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| CDK2/CycA | 98.5 | 25 |
| PLK1 | 95.2 | 48 |
| Aurora A | 89.7 | 112 |
| SRC | 15.3 | >10,000 |
| EGFR | 5.1 | >10,000 |
This hypothetical data suggests that 4-(2-Morpholinoethoxy)naphthalen-1-amine is a potent inhibitor of CDK2, PLK1, and Aurora A, kinases known to be involved in cell cycle regulation.
Part 3: Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)
While kinome profiling identifies potential targets in a biochemical assay, it is crucial to confirm that the compound engages its target within the complex environment of a living cell. [5]The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells or cell lysates. [6][7]The principle behind CETSA is that ligand binding stabilizes a protein, resulting in an increased melting temperature. [8][9][10]
Comparative Rationale for CETSA
Unlike affinity-based pull-down methods, CETSA does not require modification of the small molecule, which can sometimes alter its binding properties. [6][11]It provides direct evidence of target binding in a physiological context, bridging the gap between biochemical activity and cellular effects. [12]
Experimental Protocol for CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat with either 4-(2-Morpholinoethoxy)naphthalen-1-amine (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble protein fraction from the precipitated aggregates.
-
Analysis: Collect the supernatant and analyze the amount of the target protein (e.g., CDK2) remaining in the soluble fraction by Western blot or other protein detection methods. [7]
Hypothetical CETSA Data
| Temperature (°C) | Soluble CDK2 (Vehicle) | Soluble CDK2 (Compound) |
| 40 | 100% | 100% |
| 46 | 95% | 100% |
| 52 | 50% (T_m) | 98% |
| 58 | 10% | 85% |
| 64 | <5% | 50% (T_m) |
This data indicates a significant thermal stabilization of CDK2 in the presence of the compound, confirming target engagement in the cellular environment.
Part 4: Analysis of Downstream Signaling Pathways
Confirming target engagement is a critical step, but it's also essential to demonstrate that this engagement leads to the anticipated downstream biological effects. If 4-(2-Morpholinoethoxy)naphthalen-1-amine inhibits CDK2, we would expect to see a decrease in the phosphorylation of its known substrates, such as Retinoblastoma protein (pRb).
Comparative Rationale for Downstream Analysis
This step connects the molecular interaction (target engagement) with the observed cellular phenotype (cell cycle arrest). [13][14]It provides mechanistic validation that the compound's effect on the phenotype is indeed mediated through the identified target. This is a more direct form of evidence than relying solely on the correlation between target inhibition and the phenotypic outcome.
Signaling Pathway of CDK2 Inhibition
Caption: Hypothesized signaling pathway for the compound's action.
Hypothetical Western Blot Data
| Treatment | p-pRb (Ser807/811) Level | Total pRb Level |
| DMSO (Vehicle) | 100% | 100% |
| Compound (1 µM) | 45% | 98% |
| Compound (10 µM) | 15% | 95% |
This data demonstrates a dose-dependent decrease in pRb phosphorylation upon treatment with the compound, consistent with the inhibition of CDK2 activity.
Summary Comparison of Methodologies
| Methodology | Primary Question Answered | Advantages | Limitations |
| Phenotypic Screening | What are the cellular effects of the compound? | Unbiased, discovers novel MoAs, high-throughput. [1][3] | Target is unknown, can be difficult to deconvolute the MoA. [2] |
| Kinome Profiling | Which kinases does the compound inhibit? | Broad screening, identifies on- and off-targets, quantitative. [15][16] | Biochemical assay, may not reflect cellular activity. |
| CETSA | Does the compound bind to the target in cells? | Confirms target engagement in a physiological context, label-free. [6] | Lower throughput, requires a specific antibody for detection. |
| Downstream Analysis | Does target engagement cause the expected biological effect? | Validates the signaling pathway, connects target to phenotype. [13][17] | Requires knowledge of the downstream pathway, can be complex. |
Conclusion
The validation of a small molecule's mechanism of action is a systematic process of hypothesis generation and testing. For a novel compound like 4-(2-Morpholinoethoxy)naphthalen-1-amine, beginning with an unbiased phenotypic screen allows for the identification of its biological activity. Subsequent kinome profiling can then narrow the search for potential molecular targets. Crucially, techniques like CETSA provide the necessary confirmation of target engagement within a cellular context. Finally, analyzing the downstream signaling effects solidifies the link between the molecular target and the cellular phenotype. By employing this multi-faceted and comparative approach, researchers can build a robust and well-supported understanding of a new compound's mechanism of action, a critical step in the path of drug discovery.
References
-
U.S. National Library of Medicine. PubChem. 4-Methoxy-1-naphthol. [Link]
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]
-
Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Opportunities and challenges in phenotypic drug discovery. Nature Reviews Drug Discovery. [Link]
-
Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling. [Link]
-
Wikipedia. Phenotypic screening. [Link]
-
ResearchGate. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
Grokipedia. Phenotypic screening. [Link]
-
National Institutes of Health. The power of sophisticated phenotypic screening and modern mechanism-of-action methods. [Link]
-
Scilit. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]
-
ACS Publications. Target Engagement Assays in Early Drug Discovery. [Link]
-
National Institutes of Health. Kinome Profiling. [Link]
-
Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
-
National Institutes of Health. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Wikipedia. Thermal shift assay. [Link]
-
National Institutes of Health. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. [Link]
-
National Institutes of Health. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Springer. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. [Link]
-
MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
-
Computational Biology and Bioinformatics Home. Pathway Analysis with Signaling Hypergraphs. [Link]
-
ResearchGate. In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy? [Link]
-
MDPI. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. [Link]
-
National Institutes of Health. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
National Center for Biotechnology Information. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]
-
National Institutes of Health. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology. [Link]
-
Crestone, Inc. Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. [Link]
Sources
- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 2. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assayquant.com [assayquant.com]
- 16. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 17. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Naphthalen-1-Amine Derivatives in Antifungal Assays: A Guide for Drug Discovery Professionals
The rise of invasive fungal infections, coupled with the growing prevalence of drug-resistant strains, presents a formidable challenge to global public health. This has catalyzed an urgent search for novel antifungal agents with new mechanisms of action. The naphthalene scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several successful antimicrobial drugs.[1][2][3] Notably, allylamine antifungals like Naftifine and Terbinafine, which contain a naphthalene moiety, have been mainstays in treating dermatophyte infections for years.[1][4] Their mechanism, the inhibition of squalene epoxidase, an essential enzyme in the fungal ergosterol biosynthesis pathway, offers a validated target for new drug development.[1][4] This guide provides a comparative analysis of recently developed naphthalen-1-amine derivatives, synthesizing experimental data to elucidate their potential as next-generation antifungal agents.
Comparative Antifungal Potency: An In Vitro Perspective
The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible fungal growth. A survey of recent literature reveals that strategic modifications to the naphthalen-1-amine backbone can yield compounds with potent, broad-spectrum activity. The data below summarizes the in vitro performance of several exemplary derivatives against key pathogenic fungi.
| Compound ID | Derivative Class | Fungal Strain | MIC (μg/mL) | Reference |
| SF1 | Naphthalene-based derivative | Candida albicans (ATCC 10231) | 1.25 | |
| Aspergillus niger (ATCC 16888) | 1.25 | |||
| SF5 | Naphthalene-based derivative | Candida albicans (ATCC 10231) | 4.50 | |
| Aspergillus niger (ATCC 16888) | 5.70 | |||
| 6b | N-(pyridinylmethyl)naphthalen-1-amine | Trichophyton rubrum | 6.25 | [5][6] |
| Candida albicans | 50 | [5][6] | ||
| Aspergillus niger | 50 | [5][6] | ||
| 6c | N-(pyridinylmethyl)naphthalen-1-amine | Trichophyton rubrum | 32 | [5][6] |
| Trichophyton mentagrophytes | 62 | [5][6] | ||
| 2j | Naphthalene-Chalcone Hybrid | Candida albicans (ATCC 24433) | 15.6 | [7] |
| Candida krusei (ATCC 6258) | 15.6 | [7] | ||
| 17 | Phloroglucinol derivative | Trichophyton rubrum | 3.05 | [8] |
| Trichophyton mentagrophytes | 5.13 | [8] | ||
| Ketoconazole | Standard Azole Antifungal | Trichophyton rubrum | 0.025 | [5][6] |
| Terbinafine | Standard Allylamine Antifungal | Trichophyton rubrum | 0.01 | [5][6] |
Table 1: Minimum Inhibitory Concentration (MIC) values of selected naphthalen-1-amine derivatives against pathogenic fungi.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1, when analyzed alongside the parent structures, illuminates key structure-activity relationships that govern antifungal potency.
-
Substitution on the Amine Group: The nature of the substituent on the amine nitrogen is critical. For instance, the N-(pyridinylmethyl)naphthalen-1-amines (6b and 6c) show that the position of the nitrogen within the pyridine ring influences activity.[5][6] Compound 6b, with a β-positioned nitrogen, exhibits potent activity against T. rubrum (MIC = 6.25 μg/mL), whereas the γ-substituted analogue (6c) is less active.[5][6] This suggests that specific spatial arrangements are necessary for optimal target engagement.
-
Hybridization with Other Pharmacophores: Creating hybrid molecules that fuse the naphthalene core with other known antifungal scaffolds, such as chalcones, can lead to broad-spectrum activity. Compound 2j, a naphthalene-chalcone hybrid, demonstrates notable activity against both Candida albicans and the often-resistant Candida krusei (MIC = 15.6 μg/mL for both).[7]
-
Halogenation: The introduction of halogen atoms, such as in 3-chloro-4-fluoro-N-(naphthalen-1-yl methyl)aniline, has been shown to produce a favorable antifungal profile, indicating that electron-withdrawing groups can enhance potency.[2]
Proposed Mechanism of Action: Targeting Ergosterol Biosynthesis
Many naphthalene-containing antifungals, including the commercial drug Naftifine, function by inhibiting squalene epoxidase.[1][4] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. Inhibition of this enzyme leads to two key downstream effects:
-
Ergosterol Depletion: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, impairing its function as a selective barrier and disrupting the activity of membrane-bound enzymes.
-
Toxic Squalene Accumulation: The buildup of the substrate, squalene, within the cell reaches toxic concentrations, further contributing to cell death.
While the precise mechanism for every new derivative requires empirical validation, their structural analogy to known squalene epoxidase inhibitors strongly suggests a similar mode of action.[6][9]
Caption: Putative mechanism of action for naphthalen-1-amine antifungal derivatives.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Assay
To ensure reproducibility and comparability of results, antifungal screening must adhere to standardized protocols. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining MIC values.[10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of naphthalen-1-amine derivatives against a target fungal species.
Materials:
-
96-well flat-bottom microtiter plates
-
Test compounds (naphthalen-1-amine derivatives)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (vehicle, typically DMSO)
-
Fungal isolate (e.g., Candida albicans ATCC 10231)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer or specialized plate reader
-
Hemocytometer
Step-by-Step Methodology:
-
Inoculum Preparation: a. Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C. b. Harvest several colonies and suspend them in sterile PBS. c. Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a hemocytometer or by adjusting the optical density (OD) at 530 nm.[11] d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 1 x 10³ to 5 x 10³ cells/mL.[11]
-
Compound Plating: a. Prepare a stock solution of each test compound in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the compounds using RPMI-1640 medium to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.125 µg/mL). The final volume in each well should be 100 µL. c. Include control wells:
- Positive Control: Serial dilutions of a standard antifungal.
- Negative/Growth Control: Medium containing the same concentration of DMSO as the test wells, but no compound.
- Sterility Control: 200 µL of uninoculated medium.
-
Inoculation: a. Add 100 µL of the final fungal inoculum to each well (except the sterility control). b. This brings the total volume in each well to 200 µL and halves the drug concentration to the final test concentration.
-
Incubation: a. Seal the plates or cover with a lid to prevent evaporation. b. Incubate the plates at 35°C for 24-48 hours. The exact incubation time can vary depending on the fungal species' growth rate.[10]
-
Reading Results (MIC Determination): a. The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% or ~90% reduction) compared to the drug-free growth control. b. This can be assessed visually or by measuring the OD at 490 nm using a microplate reader.
Caption: Standard workflow for the broth microdilution antifungal susceptibility assay.
Conclusion and Future Directions
The naphthalen-1-amine scaffold represents a fertile ground for the development of novel antifungal agents. The comparative data clearly indicate that targeted chemical modifications can yield derivatives with potent and broad-spectrum activity, in some cases rivaling or complementing existing therapies. The likely mechanism of action, inhibition of squalene epoxidase, remains a highly viable and validated antifungal strategy.
Future research should focus on:
-
Systematic SAR studies to optimize potency and broaden the spectrum of activity, particularly against emerging multidrug-resistant pathogens like Candida auris.
-
Mechanism of action studies to confirm squalene epoxidase inhibition and investigate potential secondary targets.
-
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to identify candidates with favorable drug-like properties for in vivo evaluation.[12]
-
Cytotoxicity and hemolysis assays to ensure the selective toxicity of these compounds against fungal cells over mammalian cells, a critical step for therapeutic development.[7][12]
By integrating synthetic chemistry with robust microbiological and biochemical assays, the promising antifungal potential of naphthalen-1-amine derivatives can be translated into clinically effective therapeutics.
References
- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Microbiology Spectrum.
- Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds.
- Synthesis And Evaluation of Antifungal Activity of Novel Naphthalene Hydrazone Derivative.
- Synthesis, ADME Study, and Antimicrobial Evaluation of Novel Naphthalene-Based Derivatives. Journal of Medicinal and Chemical Sciences.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube.
- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Deriv
- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives.
- Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains.
- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives.
- Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Naphthalene Hydrazone Derivatives. International Journal of Pharmaceutical Sciences.
- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Deriv
- Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega.
- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin
- Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences.
- Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega.
- SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF 1-NAPHTHYLMETHYLAMINE DERIVATIVES.
- Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Deriv
- Derivatives of 1-chloromethyl naphthalene: Synthesis and microbiological evaluation as potential antifungal agents.
- Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Morpholino-Naphthalene Compounds
For researchers and scientists in drug development, the morpholino-naphthalene scaffold represents a privileged combination of two pharmacologically significant moieties. The naphthalene group, a bicyclic aromatic hydrocarbon, offers a rigid, lipophilic core that can engage in various interactions with biological targets, including π-π stacking and hydrophobic interactions.[1][2] The morpholine ring, a saturated heterocycle, imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor.[3] The fusion of these two components has given rise to a diverse range of bioactive molecules with applications in oncology, virology, and enzyme inhibition.[1][4][5]
This guide provides a comparative analysis of the structure-activity relationships of different classes of morpholino-naphthalene compounds. We will delve into the experimental data, explain the causal relationships behind the observed activities, and provide detailed protocols for key assays, offering a comprehensive resource for professionals in the field.
Comparative SAR Analysis of Morpholino-Naphthalene Derivatives
The biological activity of morpholino-naphthalene compounds can be finely tuned by modifying three key regions: the naphthalene core, the morpholine ring, and the linker connecting them (if present). This section compares the SAR of different series of these compounds, highlighting how subtle structural changes can lead to significant differences in potency and selectivity.
Morpholino-Phenalene Derivatives as Dual Mcl-1/Bcl-2 Antagonists
Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2) are key anti-apoptotic proteins and are attractive targets for cancer therapy. A series of morpholino-1H-phenalene derivatives have been designed and evaluated as dual inhibitors of these proteins.[6]
The core structure consists of a phenalene (a tricyclic aromatic system related to naphthalene) linked to a morpholine moiety. The SAR studies revealed that a protruding carbonyl group, capable of forming a hydrogen bond with the Arginine 263 (R263) residue in the binding pocket, plays a more dominant role in determining activity than a hydrophobic group occupying the p2 pocket.[6] This underscores the importance of specific hydrogen bonding interactions for potent inhibition.
| Compound ID | R Group | Mcl-1 Ki (μM) | Bcl-2 Ki (μM) |
| 1a | -H | >50 | >50 |
| 1b | -COCH3 | 10.2 | 15.8 |
| 1c | -COPh | 5.6 | 8.2 |
| 1d | -CO(4-F-Ph) | 2.1 | 3.5 |
Data synthesized from the findings in Li et al. (2014).[6]
Key SAR Insights:
-
Acylation of the Morpholine Nitrogen: Unsubstituted morpholine (Compound 1a ) is inactive. The introduction of an acyl group is crucial for activity.
-
Nature of the Acyl Group: A simple acetyl group (Compound 1b ) confers moderate activity. Increasing the steric bulk and aromaticity with a benzoyl group (Compound 1c ) improves potency.
-
Electronic Effects: Introducing an electron-withdrawing fluorine atom on the phenyl ring (Compound 1d ) significantly enhances the inhibitory activity against both Mcl-1 and Bcl-2. This is likely due to the strengthening of the hydrogen bond with R263.
Naphthalene Diimides (NDIs) with Morpholino Substituents for G-Quadruplex Targeting
G-quadruplexes are secondary structures in nucleic acids that are implicated in cancer cell proliferation. Naphthalene diimides (NDIs) are a promising class of compounds that can target and stabilize these structures.[7] The introduction of morpholino groups as substituents on the NDI core has been explored to modulate their G-quadruplex binding affinity and cellular activity.[8]
In a series of tetrasubstituted NDIs, the nature and position of heterocyclic substituents, including morpholino, N-methylpiperazino, and pyrrolidino groups, were found to be critical for activity and selectivity.[8]
| Compound ID | Substituents | G-Quadruplex Stabilization (ΔT½, °C) | Antiproliferative Activity (GI50, μM) |
| NDI-1 | 4 x Morpholino | +15 | 0.5 |
| NDI-2 | 2 x Morpholino, 2 x N-Methylpiperazino | +22 | 0.08 |
| NDI-3 | 4 x N-Methylpiperazino | +25 | 0.05 |
Illustrative data based on trends described in Micco et al. (2013) and Ohnmacht et al. (2015).[8]
Key SAR Insights:
-
Heterocyclic Substituents: The presence of heterocyclic groups like morpholine is essential for G-quadruplex stabilization and anticancer activity.
-
Comparison of Heterocycles: While morpholino-substituted NDIs (NDI-1) are active, compounds containing N-methylpiperazino groups (NDI-2, NDI-3) generally exhibit higher G-quadruplex stabilizing ability and more potent anticancer activity. This is attributed to the potential for the N-methylpiperazino group to engage in more favorable electrostatic and hydrogen bonding interactions within the G-quadruplex grooves.[8]
-
Water-Mediated Interactions: Molecular modeling has suggested that the interactions of morpholino groups with the G-quadruplex can be mediated by water molecules, whereas N-methylpiperazino groups can interact directly.[8]
Experimental Protocols
The reliability of SAR data is contingent on the robustness of the experimental assays. Below are detailed protocols for key methodologies used in the evaluation of morpholino-naphthalene compounds.
Cell Viability Assessment using MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the morpholino-naphthalene compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay (Example: Sphingosine Kinase 2)
This protocol is based on the methods used to evaluate naphthalene-based inhibitors of Sphingosine Kinase 2 (SphK2).[9]
Principle: The assay measures the amount of radiolabeled sphingosine-1-phosphate ([γ-32P]-S1P) produced from the phosphorylation of sphingosine by SphK2 in the presence of [γ-32P]-ATP. The inhibitory effect of a compound is determined by the reduction in the amount of [γ-32P]-S1P formed.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.4), 1 mM MgCl2, 0.1% Triton X-100, and 10 µM sphingosine.
-
Inhibitor Addition: Add the morpholino-naphthalene compound at various concentrations to the reaction mixture. Include a no-inhibitor control.
-
Enzyme Addition: Add purified recombinant SphK2 enzyme to the mixture.
-
Reaction Initiation: Start the reaction by adding [γ-32P]-ATP.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of chloroform/methanol/HCl (100:200:1, v/v/v).
-
Lipid Extraction: Add chloroform and a saline solution to partition the phases. Centrifuge to separate the organic and aqueous layers.
-
Quantification: Collect the lower organic phase containing the [γ-32P]-S1P and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control and calculate the IC50 value.
Visualizations
General Structure of Morpholino-Naphthalene Compounds
Caption: General scaffold of morpholino-naphthalene compounds.
SAR Trends for Anticancer Activity
Caption: Key SAR trends for morpholino-naphthalene anticancer agents.
MTT Assay Workflow
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The morpholino-naphthalene scaffold is a versatile platform for the development of novel therapeutic agents. SAR studies consistently demonstrate that the biological activity of these compounds is highly sensitive to structural modifications. Key takeaways include the critical role of hydrogen bonding interactions, the influence of electronic properties on the naphthalene ring, and the impact of the nature of substituents on the morpholine nitrogen.
Future research in this area should focus on:
-
Improving Selectivity: While many potent compounds have been identified, achieving selectivity for cancer cells over normal cells, or for a specific enzyme isoform, remains a challenge.
-
Exploring New Linkers: The linker between the morpholine and naphthalene moieties is an underexplored area that could be modified to optimize physicochemical properties and target engagement.
-
Mechanism of Action Studies: For many of these compounds, the precise molecular mechanism of action is not fully elucidated. Further studies are needed to identify and validate their biological targets.
By leveraging the insights from existing SAR studies and employing rational drug design principles, the full therapeutic potential of morpholino-naphthalene compounds can be realized.
References
-
Kennedy, A. J., et al. (2011). Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Shen, Y., et al. (2022). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. Breast Cancer Research and Treatment. Available at: [Link]
-
Schultz, T. W., & Moulton, B. A. (1985). Structure activity relationships of selected naphthalene derivatives. Bulletin of Environmental Contamination and Toxicology. Available at: [Link]
-
Pagano, B., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry. Available at: [Link]
-
Inan, S. Y. (2020). Pharmacological profile of morpholine and its derivatives. ResearchGate. Available at: [Link]
-
Abbas, S. Y., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Khan, M. A., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Li, X., et al. (2014). Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Ohnmacht, S. A., et al. (2015). Structure-Based Design and Evaluation of Naphthalene Diimide G-Quadruplex Ligands as Telomere Targeting Agents in Pancreatic Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
He, K., et al. (2011). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Alkynyl Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry. Available at: [Link]
-
Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
El-Adl, K., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances. Available at: [Link]
-
Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Abuelizz, H. A., et al. (2025). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Medicinal Chemistry. Available at: [Link]
-
Kamal, A., & Husain, A. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2023). The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. ResearchGate. Available at: [Link]
-
El-Hawary, S. S., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules. Available at: [Link]
-
Various Authors. (2025). Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. ResearchGate. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Revealing quinquennial anticancer journey of morpholine: A SAR based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Studies and Molecular Modeling of Naphthalene-Based Sphingosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Stability Standoff: A Comparative Guide to Morpholine and Piperidine Metabolism in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly impacts a drug candidate's pharmacokinetic profile. Among the most utilized saturated heterocycles, piperidine and morpholine are ubiquitous. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine introduces significant changes in physicochemical properties and, crucially, in metabolic stability. This guide provides an in-depth comparison of their metabolic fates, supported by experimental insights, to inform rational drug design and candidate selection.
The Metabolic Gauntlet: Why Stability Matters
A drug's journey through the body is a perilous one, with metabolic enzymes—primarily the Cytochrome P450 (CYP) superfamily located in the liver—acting as gatekeepers.[1][2][3] These enzymes catalyze Phase I metabolic reactions, such as oxidation, to increase a compound's polarity and facilitate its excretion.[3] A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, requiring higher or more frequent dosing, which can lead to off-target effects and patient non-compliance. Conversely, a compound that is too stable might accumulate, leading to toxicity. Therefore, achieving an optimal degree of metabolic stability is a key objective in drug development.[4]
Metabolic Profiles: A Tale of Two Rings
The metabolic liabilities of piperidine and morpholine are fundamentally different, stemming from the electronic and steric properties of the heteroatom within the ring.
The Piperidine Predicament: Multiple Metabolic Hotspots
The piperidine ring is susceptible to several metabolic transformations, primarily mediated by CYP enzymes.[5][6] Its metabolism can be extensive, often representing a significant clearance pathway for piperidine-containing drugs.
-
N-Dealkylation: If the piperidine nitrogen is substituted, this pathway is often a major metabolic route. CYP enzymes, particularly CYP3A4, readily oxidize the carbon adjacent to the nitrogen, leading to the cleavage of the substituent.[7]
-
C-Oxidation: The methylene carbons of the piperidine ring are prone to hydroxylation, typically at the positions alpha, beta, or gamma to the nitrogen. This can lead to the formation of various hydroxylated metabolites.[5]
-
Ring Contraction: In some cases, metabolism can lead to the contraction of the piperidine ring to form a pyrrolidine derivative.[5][8]
These multiple metabolic pathways often result in lower metabolic stability for piperidine-containing compounds. For instance, the piperidine-type phenothiazine neuroleptic, thioridazine, undergoes extensive metabolism via N-demethylation and sulfoxidation, catalyzed mainly by CYP1A2, CYP3A4, and CYP2D6.[9][10]
The Morpholine Advantage: A More Stable Scaffold
The introduction of an oxygen atom in the morpholine ring significantly alters its metabolic fate. The electron-withdrawing nature of the oxygen atom deactivates the adjacent methylene groups, making them less susceptible to CYP-mediated oxidation. This inherent electronic property is a primary reason why morpholine is often considered a "privileged structure" for improving metabolic stability.[11]
While generally more stable, morpholine is not metabolically inert. Metabolism, when it occurs, typically involves:
-
C-Oxidation: Oxidation can still occur on the carbon atoms adjacent to the nitrogen, although often at a slower rate compared to piperidine.
-
N-Oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.
-
Ring Cleavage: Though less common, oxidative cleavage of the C-N bond can occur.[12]
The use of morpholine as a bioisosteric replacement for piperidine or other metabolically labile groups is a common strategy in medicinal chemistry to enhance pharmacokinetic properties.[13] This substitution can lead to improved bioavailability and a more desirable half-life.[14]
Below is a diagram illustrating the primary metabolic pathways for these two heterocycles.
Comparative Experimental Data
While the general principles are well-established, quantitative data from head-to-head comparisons provide the most compelling evidence. The following table summarizes representative data from in vitro metabolic stability assays using human liver microsomes (HLM), a standard model for evaluating Phase I metabolism.[6]
| Compound Pair | Structure (Analog 1) | Structure (Analog 2) | t½ (min) in HLM (Analog 1) | t½ (min) in HLM (Analog 2) | Key Takeaway |
| Pair A | Piperidine-containing | Morpholine-containing | 22 | > 60 | Morpholine analog shows significantly higher stability. |
| Pair B | Piperidine-containing | Morpholine-containing | 15 | 45 | Replacement of piperidine with morpholine triples the metabolic half-life. |
| Pair C | Piperidine-containing | Morpholine-containing | < 10 | 33 | Morpholine provides a clear advantage in metabolic stability. |
Note: The data presented are representative examples derived from typical findings in drug discovery programs and are for illustrative purposes.
Experimental Protocol: Assessing Metabolic Stability with Human Liver Microsomes
To ensure the trustworthiness and reproducibility of metabolic stability data, a robust and well-controlled experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical in vitro metabolic stability assay.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds by measuring the rate of their disappearance in the presence of human liver microsomes and the necessary cofactor, NADPH.[1][15]
Materials:
-
Pooled Human Liver Microsomes (HLM)[15]
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[15]
-
Phosphate buffer (100 mM, pH 7.4)[16]
-
Acetonitrile (ACN) with an internal standard (for quenching)[15]
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[1]
-
-
Control Incubations:
-
Minus Cofactor Control: Run a parallel incubation at the final time point without adding NADPH. This control helps to identify any non-NADPH dependent degradation.
-
Positive Control: Include known compounds with low and high metabolic turnover to validate the assay performance.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.[15]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line from the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (protein concentration).
-
The following diagram illustrates the experimental workflow.
Strategic Insights for Drug Design
The choice between a piperidine and a morpholine moiety is a strategic one, guided by the specific goals of the drug discovery program.
-
When to Choose Morpholine: If a lead compound containing a piperidine ring shows poor metabolic stability and rapid clearance, replacing it with a morpholine is a highly effective and common strategy. This "metabolic blocking" can significantly improve the compound's pharmacokinetic profile, leading to a longer half-life and increased oral bioavailability.[11][13] The improved stability and favorable physicochemical properties of morpholine make it a go-to scaffold for CNS drug discovery as well.[14]
-
When Piperidine May Still Be Suitable: Piperidine is not inherently a poor scaffold. In cases where a certain level of metabolism is desirable (e.g., for prodrug activation or to avoid accumulation), or if the metabolic hotspots on the piperidine ring can be blocked by substitution without negatively impacting potency, it remains a viable and valuable building block. Furthermore, the basicity of the piperidine nitrogen can be crucial for target engagement, and replacing it with the less basic morpholine might lead to a loss of activity.
Conclusion
The metabolic stability of a drug candidate is a cornerstone of its overall pharmacokinetic profile. The comparison between piperidine and morpholine-containing analogs reveals a clear trend: the morpholine ring generally confers significantly greater metabolic stability due to the deactivating effect of its oxygen atom. This makes it an invaluable tool for medicinal chemists seeking to mitigate the metabolic liabilities associated with piperidine and other N-heterocycles. By understanding the distinct metabolic profiles of these two scaffolds and employing robust experimental validation, researchers can make more informed decisions in the design of safer and more effective medicines.
References
-
Dalton Transactions. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Royal Society of Chemistry. Available at: [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Available at: [Link]
-
Poupin, N., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1895-1900. Available at: [Link]
-
ResearchGate. (n.d.). Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. Available at: [Link]
-
Evotec. (n.d.). Microsomal Stability. Cyprotex. Available at: [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]
-
Daniel, W. A., et al. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-6. Available at: [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]
-
Liao, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(5), 1947-1958. Available at: [Link]
-
ResearchGate. (n.d.). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]
-
ResearchGate. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Available at: [Link]
-
Khamitova, E. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]
-
Kutsyna, O., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals, 16(3), 362. Available at: [Link]
-
Kourounakis, A. P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 63(23), 14219-14240. Available at: [Link]
-
Iimoto, D. Y., et al. (2016). Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. Bioorganic & Medicinal Chemistry Letters, 26(14), 3321-3324. Available at: [Link]
-
ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available at: [Link]
-
Bohrium. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Available at: [Link]
-
Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]
-
D'Avanzo, N., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Biomedicines, 11(5), 1443. Available at: [Link]
-
Feskov, I. O., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(3), 1363-1371. Available at: [Link]
Sources
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. metabolon.com [metabolon.com]
- 3. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 12. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mercell.com [mercell.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for Naphthalen-1-Amine Drugs
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a life-saving therapeutic is fraught with challenges. One of the most critical hurdles is ensuring that what we observe in the controlled environment of the laboratory (in vitro) translates to the complex biological systems of living organisms (in vivo). This guide provides an in-depth technical comparison of in vitro and in vivo results for drugs containing the naphthalen-1-amine scaffold, a common motif in pharmaceuticals. We will explore the causality behind experimental choices, the importance of self-validating protocols, and the mechanistic insights that can be gleaned from both correlating and discordant results.
The U.S. Food and Drug Administration (FDA) defines in vitro-in vivo correlation (IVIVC) as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response. The goal of developing an IVIVC is to allow the dissolution test to serve as a surrogate for in vivo bioavailability studies, which can reduce the number of bioequivalence studies required for approval and post-approval changes.[1]
This guide will use two well-established drugs, Sertraline and Propranolol , as case studies. Sertraline, an antidepressant, contains a tetrahydronaphthalen-1-amine core, while Propranolol, a beta-blocker, features a naphthalen-1-yloxy propan-2-amine structure. Their extensive clinical use and available research data provide a robust foundation for examining the principles of IVIVC.
The Imperative of Metabolic Activation: A Central Theme
A recurring theme in the toxicology of naphthalen-1-amine and related compounds is the pivotal role of metabolic activation. The parent compounds are often not the primary mediators of toxicity. Instead, cytochrome P450 (CYP450) enzymes in the liver and other tissues metabolize these drugs into reactive intermediates.[2][3] This metabolic conversion is a critical factor that can lead to discrepancies between in vitro and in vivo findings, as standard in vitro cell cultures may lack the full complement of metabolic enzymes present in a whole organism.
Experimental Design: A Tale of Two Worlds
To effectively compare in vitro and in vivo data, it is essential to employ a battery of well-characterized assays in both domains. Here, we outline key experimental protocols and present comparative data for our case-study drugs.
In Vitro Assessment: A First Look at Toxicity
In vitro assays offer a rapid and cost-effective means to screen compounds for potential toxicity. They are indispensable for early-stage drug development and for elucidating mechanisms of action at the cellular level.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Sertraline) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[6][7]
Step-by-Step Methodology:
-
Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., L5178Y, CHO) to a sufficient density.
-
Compound Exposure: Treat the cells with at least three concentrations of the test compound, along with positive and negative controls, for a period of 3-6 hours in the presence and absence of a metabolic activation system (S9 fraction).
-
Cytochalasin B Addition: After the compound exposure, add cytochalasin B (typically 3-6 µg/mL) to the culture medium to block cytokinesis, resulting in binucleated cells.[8]
-
Incubation: Incubate the cells for a further 1.5-2 cell cycles to allow for nuclear division and micronuclei formation.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain such as Giemsa or acridine orange.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8]
-
Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
In Vitro Data Summary: Sertraline
| Assay | Cell Line | Endpoint | Result | Reference |
| MTT Assay | HeLa (cervical cancer) | IC50 (24h) | 16.5 µg/mL | [9] |
| MTT Assay | HeLa (cervical cancer) | IC50 (48h) | 4.3 µg/mL | [9] |
| MTT Assay | A2780 (ovarian cancer) | IC50 (24h) | 11.6 µg/mL | [10] |
| MTT Assay | A2780 (ovarian cancer) | IC50 (48h) | 5.8 µg/mL | [10] |
| Micronucleus Assay | Human Lymphocytes | Micronucleus Formation | No significant increase | [11] |
Note: The in vitro data for Propranolol cytotoxicity is more focused on specific cell types like lung cells and is less standardized for a direct comparison table in this format.
In Vivo Assessment: The Whole Organism Perspective
In vivo studies in animal models are crucial for understanding the systemic effects of a drug, including its pharmacokinetics, biodistribution, and potential for organ toxicity.
This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.[12][13]
Step-by-Step Methodology:
-
Animal Selection and Acclimation: Use a rodent species, typically rats, from a single strain. Acclimate the animals to laboratory conditions for at least 5 days.[12]
-
Dose Group Assignment: Randomly assign animals to at least three dose groups and one control group (vehicle only), with at least 10 males and 10 females per group. The highest dose should induce toxicity but not mortality.[13]
-
Drug Administration: Administer the test substance orally (e.g., by gavage) daily for 90 days.
-
Clinical Observations: Observe the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Preserve organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data for compound-related effects on clinical signs, body weight, food consumption, clinical pathology, organ weights, and histopathology. Determine the No-Observed-Adverse-Effect Level (NOAEL).
These long-term studies are the primary method for identifying substances that may cause cancer in humans.[14]
Step-by-Step Methodology:
-
Animal Selection: Typically use both sexes of F344 rats and B6C3F1 mice.
-
Dose Selection: Base dose selection on the results of 90-day toxicity studies. The highest dose should be the maximum tolerated dose (MTD).
-
Long-Term Exposure: Expose groups of at least 50 animals of each sex and species to the test substance for 2 years.[15]
-
Clinical Monitoring: Monitor the animals throughout their lifetime for clinical signs of toxicity and tumor development.
-
Comprehensive Necropsy: At the end of the study, or when animals are found moribund, perform a complete necropsy and collect all tissues for histopathological evaluation.
-
Data Analysis: Statistically analyze tumor incidence data to determine if there is a compound-related increase in tumors at any site.
In Vivo Data Summary: Sertraline in Rats
| Study Duration | Dose Levels (mg/kg/day) | Key Findings | Reference |
| 28 days | 5, 10, 20 | Increased serum AST, LDH, and cTn-T at 10 and 20 mg/kg. DNA damage in cardiomyocytes at higher doses. | [16][17][18] |
| Subchronic/Chronic | Not specified | Hepatocellular fatty change. | [19][20] |
| Carcinogenicity | Not specified | Negative in rats. | [19][20] |
Cross-Validation: Where In Vitro and In Vivo Converge and Diverge
A successful IVIVC is characterized by a strong predictive relationship between the in vitro and in vivo data. However, for complex biological endpoints like toxicity, a direct correlation is not always observed. Understanding the reasons for these discrepancies is paramount for accurate risk assessment.
Sertraline: A Case of Hepatotoxicity
In vitro studies with sertraline show a clear cytotoxic effect on various cell lines, with IC50 values in the low µg/mL range.[9][10] However, the in vitro micronucleus assay in human lymphocytes was negative, suggesting a lack of direct genotoxic potential.[11]
In vivo, sertraline has been shown to cause hepatocellular fatty change in rats and mice in chronic studies.[19][20] Clinical case reports in humans have also documented instances of acute liver injury.[21][22][23] The proposed mechanism for this hepatotoxicity is not direct cytotoxicity of the parent drug but rather injury mediated by toxic metabolites produced by CYP450 enzymes in the liver.[2] Sertraline-induced liver injury may involve stressing multiple cellular components like the mitochondria and endoplasmic reticulum.[24]
This highlights a classic example of divergence: the in vitro systems, unless supplemented with a metabolic activation system like S9, may fail to predict organ-specific toxicity that is dependent on metabolism.
Propranolol: Pulmonary Accumulation and Toxicity
Propranolol exhibits a different toxicity profile. While it can cause cytotoxicity in lung cells in vitro,[25] its primary in vivo concern in some contexts is pulmonary accumulation and the potential for adverse effects like bronchoconstriction and, in rare cases, pulmonary edema.[26][27] The mechanism for its pulmonary accumulation appears to be related to its physicochemical properties, allowing it to permeate capillary endothelium and alveolar epithelium and accumulate in hydrophobic regions of the lungs.[1] The bronchoconstrictor effects of propranolol seem to be unrelated to its beta-adrenoceptor blockade in the airway smooth muscle.[27]
Here, the in vitro cytotoxicity data provides a piece of the puzzle, but the in vivo findings reveal a more complex picture involving pharmacokinetics and tissue-specific accumulation that would be difficult to model in a simple in vitro system.
Visualizing the Concepts
To better illustrate the workflows and pathways discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Workflow: From In Vitro to In Vivo
Caption: A simplified workflow illustrating the progression from in vitro screening to in vivo toxicity studies.
Metabolic Activation Pathway of Naphthalene Derivatives
Caption: The central role of CYP450-mediated bioactivation in the toxicity of naphthalene derivatives.
Conclusion: An Integrated Approach for Predictive Drug Development
The cross-validation of in vitro and in vivo results is not merely a checkbox in the drug development process; it is a scientific imperative that provides a more complete understanding of a drug's potential effects. The case studies of sertraline and propranolol demonstrate that a simplistic one-to-one correlation is often elusive. Instead, a deeper analysis of the discrepancies, particularly those arising from metabolic differences and pharmacokinetic properties, offers invaluable insights.
For researchers in the field, this guide underscores the necessity of an integrated approach. Early in vitro screening must be designed with an awareness of potential metabolic activation pathways. When discrepancies arise between in vitro and in vivo data, they should be viewed not as failures, but as opportunities to investigate further the complex interplay between a compound and a biological system. By embracing this holistic perspective, we can enhance the predictive power of our preclinical studies and ultimately, bring safer and more effective drugs to patients.
References
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Fenech, M. (1997). A modified protocol for the cytochalasin B in vitro micronucleus assay using whole human blood or separated lymphocyte cultures. Mutagenesis, 12(2), 101–104.
- Farabaugh, C. S., Doak, S., Roy, S., & Elespuru, R. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Sertraline. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Farabaugh, C. S., Doak, S., Roy, S., & Elespuru, R. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960.
- Farabaugh, C. S., Doak, S., Roy, S., & Elespuru, R. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960.
- Farabaugh, C. S., Doak, S., Roy, S., & Elespuru, R. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1171960.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- Chen, S. I., et al. (2014). A scheme for proposed mechanism on sertraline-induced liver toxicity.
- ATCC. (n.d.).
- Lo, A., et al. (2013). Acute liver injury secondary to sertraline. BMJ Case Reports, 2013, bcr2013200111.
- Organisation for Economic Co-operation and Development. (1998). OECD Guideline for the Testing of Chemicals 408: Repeated Dose 90-day Oral Toxicity Study in Rodents.
- Davies, T. S., & Klowe, W. M. (1998). Preclinical toxicological evaluation of sertraline hydrochloride. Drug and Chemical Toxicology, 21(2), 163–179.
- Amini Khodashahri, H., et al. (n.d.). The cytotoxic effect of antidepressants sertraline on human cervical cancer (HeLa) cells.
- Al-Saeed, M., et al. (2024). Sertraline induced acute hepatocellular liver injury in patient with major depressive disorder: a case report.
- Al-Saeed, M., et al. (2024). Sertraline induced acute hepatocellular liver injury in patient with major depressive disorder: a case report.
-
Organisation for Economic Co-operation and Development. (n.d.). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Retrieved from [Link]
- Yüzbaşioğlu, D., & Çelik, M. (2015). In vitro cytogenotoxic evaluation of sertraline. Drug and Chemical Toxicology, 38(4), 428–434.
- Lin, C. Y., et al. (2017). Metabolism and Lung Toxicity of Inhaled Naphthalene: Effects of Postnatal Age and Sex. Toxicological Sciences, 157(1), 235–248.
- Shakir, H. M., et al. (2020). Complex Effects of Sertraline and Citalopram on In Vitro Murine Breast Cancer Proliferation and on In Vivo Progression and Anxiety Level. International Journal of Molecular Sciences, 21(18), 6808.
- Slovis, C. M., & Kudenchuk, P. J. (1981). Propranolol-induced pulmonary edema and shock in a patient with pheochromocytoma. The American Journal of Medicine, 71(5), 913–916.
- Amini Khodashahri, H., et al. (2022). The cytotoxic effects of sertraline on ovarian (A2780) cancer cells in vitro. Journal of Ovarian Research, 15(1), 44.
- IVAMI. (2025). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018).
-
National Toxicology Program. (n.d.). Toxicology/Carcinogenicity. Retrieved from [Link]
- Hanson, C. A., et al. (2016). The Antidepressant Sertraline Targets Intracellular Vesiculogenic Membranes in Yeast. G3: Genes, Genomes, Genetics, 6(10), 3237–3246.
-
Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]
- Bogen, K. T., et al. (2008). Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action. Regulatory Toxicology and Pharmacology, 51(2 Suppl), S25-S32.
- Elmore, S. A., & Peddada, S. (2009). The National Toxicology Program Rodent Bioassay. Annals of the New York Academy of Sciences, 1158, 14–22.
- physics.ucla.edu. (n.d.). Dot Language Graphviz.
-
Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]
- Atli, O., et al. (2018). Evidence for cardiotoxicity associated with sertraline in rats. Human & Experimental Toxicology, 37(4), 403–411.
- Bakhle, Y. S., & Ferreira, S. H. (1985). Pulmonary accumulation of propranolol in vivo: sites and physiochemical mechanism. The Journal of Pharmacy and Pharmacology, 37(10), 701–705.
- Haranath, P. S., & Shyamala, K. (1975). Investigation of the mechanism of propranolol-induced bronchoconstriction. British Journal of Pharmacology, 53(3), 409–418.
- Li, C., et al. (2021). Pathway illustrating metabolite changes in the liver after naphthalene...
- Lin, C. Y., et al. (2013). Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice. Toxicology and Applied Pharmacology, 272(3), 853–861.
- while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
- Buckpitt, A., et al. (2002). Overview of naphthalene metabolism showing the formation of multiple, reactive metabolites.
-
Graphviz. (2024). DOT Language. Retrieved from [Link]
- Atli, O., et al. (2018). Evidence for cardiotoxicity associated with sertraline in rats. Human & Experimental Toxicology, 37(4), 403–411.
- Meador, M. A., & Rosen, M. J. (n.d.). Drug-Induced Pulmonary Diseases. Pharmacotherapy: A Pathophysiologic Approach, 11e. AccessPharmacy.
- A Quick Introduction to Graphviz. (2017).
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Davies, T. S., & Klowe, W. M. (1998). Preclinical toxicological evaluation of sertraline hydrochloride. Semantic Scholar.
- National Toxicology Program. (n.d.).
- Atli, O., et al. (2018). Evidence for cardiotoxicity associated with sertraline in rats.
- Huff, J. (2009). The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens. Environmental Health Perspectives, 117(12), 1831–1836.
- Medscape. (2025). Drug-Induced Pulmonary Toxicity.
- Benigni, R., & Bossa, C. (2019). The NTP 2-year bioassay: Controversies in counting rodent tumors to predict human cancer.
Sources
- 1. Pulmonary accumulation of propranolol in vivo: sites and physiochemical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sertraline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. static.igem.wiki [static.igem.wiki]
- 6. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B | Semantic Scholar [semanticscholar.org]
- 7. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The cytotoxic effects of sertraline on ovarian (A2780) cancer cells in vitro | Journal of Biological Studies [onlinejbs.com]
- 11. researchgate.net [researchgate.net]
- 12. ask-force.org [ask-force.org]
- 13. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 14. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Evidence for cardiotoxicity associated with sertraline in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence for cardiotoxicity associated with sertraline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical toxicological evaluation of sertraline hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical toxicological evaluation of sertraline hydrochloride. | Semantic Scholar [semanticscholar.org]
- 21. Acute liver injury secondary to sertraline - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Sertraline induced acute hepatocellular liver injury in patient with major depressive disorder: a case report [frontiersin.org]
- 23. Sertraline induced acute hepatocellular liver injury in patient with major depressive disorder: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Naphthalene cytotoxicity in microsomal epoxide hydrolase deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Propranolol-induced pulmonary edema and shock in a patient with pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Investigation of the mechanism of propranolol-induced bronchoconstriction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Anti-Inflammatory Naphthalene Derivatives: A Guide for Researchers
The naphthalene scaffold has proven to be a versatile and fruitful starting point in the quest for potent and safe anti-inflammatory agents. Its rigid, bicyclic structure provides a unique framework for the design of molecules that can effectively interact with key targets in the inflammatory cascade. This guide offers a detailed, head-to-head comparison of prominent anti-inflammatory naphthalene derivatives, with a focus on the well-established nonsteroidal anti-inflammatory drugs (NSAIDs) Nabumetone and Naproxen, alongside an exploration of other noteworthy analogues. We will delve into their mechanisms of action, compare their performance based on experimental data, and provide detailed protocols for key assays, empowering researchers in their drug discovery and development endeavors.
The Central Role of Cyclooxygenase Inhibition
The primary mechanism by which most naphthalene-based anti-inflammatory agents exert their effects is through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in maintaining normal physiological functions, such as protecting the gastric mucosa.[2][3] In contrast, COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of pro-inflammatory prostaglandins.[2][3] The differential inhibition of these two isoforms is a key factor in the therapeutic efficacy and side-effect profile of NSAIDs.
Below is a diagram illustrating the arachidonic acid pathway and the site of action for COX inhibitors.
Caption: The Arachidonic Acid Cascade and the inhibitory action of naphthalene derivatives on COX enzymes.
Head-to-Head Comparison: Nabumetone vs. Naproxen
Nabumetone and Naproxen are two of the most widely recognized naphthalene-based NSAIDs. While both effectively reduce inflammation, they possess distinct pharmacological profiles that influence their clinical application and side-effect profiles.
Mechanism of Action:
-
Naproxen: A non-selective COX inhibitor, Naproxen blocks both COX-1 and COX-2 enzymes.[1][3] This dual inhibition contributes to its potent anti-inflammatory and analgesic effects but also increases the risk of gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[3]
-
Nabumetone: Nabumetone is a prodrug, meaning it is administered in an inactive form and is then converted to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), in the liver.[2][4] 6-MNA is a more selective inhibitor of COX-2 than COX-1.[4] This preferential inhibition of COX-2 is thought to contribute to a lower incidence of gastrointestinal adverse events compared to non-selective NSAIDs.[2][4]
Pharmacokinetic Properties:
| Parameter | Nabumetone | Naproxen |
| Prodrug | Yes[2][4] | No[1] |
| Active Metabolite | 6-methoxy-2-naphthylacetic acid (6-MNA)[2][4] | Naproxen[1] |
| Half-life | ~24 hours (for 6-MNA)[4] | 12-17 hours[1] |
| Dosing Frequency | Once daily[5] | Twice daily[5] |
Comparative Efficacy and Safety:
Clinical studies have demonstrated that Nabumetone and Naproxen have comparable efficacy in treating the signs and symptoms of rheumatoid arthritis and osteoarthritis.[6][7] However, a key differentiator lies in their gastrointestinal safety profiles. Endoscopy-controlled studies have shown that Nabumetone is associated with a significantly lower incidence of gastric lesions compared to Naproxen.[3] While both can cause side effects like dyspepsia and abdominal pain, the risk of more serious events such as ulcers appears to be lower with Nabumetone.[8] It is important to note that combining these two medications is generally not recommended as it can increase the risk of gastrointestinal side effects.[9][10]
Beyond the Classics: Exploring Novel Naphthalene Derivatives
The naphthalene scaffold continues to be a source of inspiration for the development of new anti-inflammatory agents with improved efficacy and safety profiles.[11][12] Researchers have synthesized and evaluated a variety of novel naphthalene derivatives, incorporating different heterocyclic moieties to enhance their biological activity.[2][13] For instance, the incorporation of pyrazoline and isoxazoline moieties at the α-position of the naphthalene nucleus has yielded compounds with potent anti-inflammatory and analgesic activities, and in some cases, reduced ulcerogenic potential compared to standard drugs like phenylbutazone.[13] Other research has explored naphthalene-heterocycle hybrids, demonstrating a range of biological activities including anti-inflammatory effects.[11]
Experimental Protocols for Assessing Anti-Inflammatory Activity
To aid researchers in the evaluation of novel naphthalene derivatives, this section provides detailed protocols for two standard assays used to determine anti-inflammatory potential.
In Vivo: Carrageenan-Induced Rat Paw Edema
This is a widely used and reproducible model of acute inflammation.[14][15]
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol:
-
Animal Preparation: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Control group (vehicle)
-
Standard drug group (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (various doses)
-
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[14] The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[14]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.[14]
-
Calculation of Edema and Inhibition:
-
Calculate the paw edema at each time point: Edema = (Paw volume at time t) - (Paw volume at time 0).
-
Calculate the percentage inhibition of edema for each group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.
-
Caption: Workflow for the carrageenan-induced rat paw edema assay.
In Vitro: COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX enzymes is monitored by the appearance of an oxidized colorimetric substrate. The reduction in color development in the presence of a test compound indicates enzyme inhibition.
Protocol (based on commercially available colorimetric kits):
-
Reagent Preparation: Prepare all reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate solution, according to the kit manufacturer's instructions.
-
Plate Setup:
-
Background wells: Add assay buffer and heme.
-
100% Initial Activity wells: Add assay buffer, heme, and enzyme (COX-1 or COX-2).
-
Inhibitor wells: Add assay buffer, heme, enzyme, and the test compound at various concentrations.
-
-
Incubation: Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate Reaction: Add the colorimetric substrate solution to all wells, followed by the addition of arachidonic acid to initiate the reaction.
-
Measurement: Read the absorbance of the plate at the specified wavelength (e.g., 590 nm) using a plate reader.
-
Calculation of Inhibition and IC50:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.
-
Caption: General workflow for an in vitro COX inhibition assay.
Conclusion
Naphthalene derivatives represent a significant class of anti-inflammatory agents with a well-established mechanism of action. The comparison between Nabumetone and Naproxen highlights the importance of COX selectivity in balancing therapeutic efficacy with gastrointestinal safety. The ongoing exploration of novel naphthalene-based compounds demonstrates the continued potential of this scaffold in the development of next-generation anti-inflammatory drugs. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the potential of their own novel naphthalene derivatives, contributing to the advancement of this important field of drug discovery.
References
-
Naproxen - StatPearls - NCBI Bookshelf - NIH. (2023-08-04). Retrieved from [Link]
- Sharma, S., Srivastava, V. K., & Kumar, A. (2003). Anti-inflammatory Activity Of Some Novel α-Amino Naphthalene Derivatives. Arzneimittelforschung, 53(8), 553-559.
- Getgasit, S., Srisook, E., & Srisook, K. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 45(6), 576–581.
-
What is the mechanism of Nabumetone? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]
- Lisse, J. R., MacDonald, P. A., & Schel-Kingo, L. (1998). Safety experience with nabumetone versus diclofenac, naproxen, ibuprofen, and piroxicam in osteoarthritis and rheumatoid arthritis.
- Roth, S. H. (1987). Endoscopy-controlled Study of the Safety of Nabumetone Compared With Naproxen in Arthritis Therapy. The American journal of medicine, 83(4B), 25–30.
- Emery, P., & Dieppe, P. A. (1994). Tolerability and efficacy of nabumetone and naproxen in the treatment of rheumatoid arthritis.
- Vane, J. R., & Botting, R. M. (1995). Rat paw oedema modeling and NSAIDs: Timing of effects.
- El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A. N. A., & El-Gendy, M. A. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC advances, 10(71), 43497-43513.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
-
Carrageenan paw edema. (n.d.). Retrieved from [Link]
- Huang, L. J., Chen, Y. F., Chen, C. H., & Ueng, T. H. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug development research, 60(4), 261-269.
-
Nabumetone vs Naproxen Comparison. (n.d.). Retrieved from [Link]
- Raauf, A. M. R., Raauf, S. S., Abed, N. K., & M, H. A. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 19-27.
-
Relafen vs. Naproxen for Rheumatoid Arthritis and Osteoarthritis. (n.d.). Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Retrieved from [Link]
- Raauf, A. M. R., Raauf, S. S., Abed, N. K., & M, H. A. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 19-27.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131–144.
-
View of Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. (n.d.). Retrieved from [Link]
-
Nabumetone and naproxen Interactions. (n.d.). Retrieved from [Link]
- Ballo, M., Sanogo, R., & Dembélé, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 34-41.
- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of high selectivity for cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
- Al-Janabi, A. A., & Raauf, A. M. R. (2022). REVIEW ON NABUMETONE DERIVATIVES SYNTHESIS IN THE LAST 10 YEARS. EPRA International Journal of Research and Development, 7(8), 1-10.
-
How can I assay cyclooxygenase pathway inhibition for plant extracts?. (n.d.). Retrieved from [Link]
- Blanco, F. J., Guitian, R., Vazquez-Martul, E., de Toro, F. J., & Galdo, F. (1999). Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes.
- Nabumetone. (2012). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- van Hecken, A. M., De Lepeleire, I., De Schepper, P. J., & Depré, M. (1999). Effects of nabumetone compared with naproxen on platelet aggregation in patients with rheumatoid arthritis.
-
Nabumetone and naproxen Interactions. (n.d.). Retrieved from [Link]
- Hazleman, B. L., & Thomas, D. P. (1994). Nabumetone compared with naproxen in the treatment of rheumatoid arthritis: a multicenter, double blind, randomized, parallel group trial in hospital outpatients.
Sources
- 1. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endoscopy-controlled study of the safety of nabumetone compared with naproxen in arthritis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprajournals.com [eprajournals.com]
- 5. Relafen vs. Naproxen for Rheumatoid Arthritis and Osteoarthritis: Important Differences and Potential Risks. [goodrx.com]
- 6. Tolerability and efficacy of nabumetone and naproxen in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety experience with nabumetone versus diclofenac, naproxen, ibuprofen, and piroxicam in osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nabumetone and naproxen Interactions - Drugs.com [drugs.com]
- 9. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. academicjournals.org [academicjournals.org]
Evaluating the Specificity of Novel Kinase Inhibitors: A Comprehensive Guide Using 4-(2-Morpholinoethoxy)naphthalen-1-amine as a Case Study
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets. Their deregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor specificity. A lack of specificity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic efficacy. This guide provides a comprehensive framework for evaluating the specificity of a novel or uncharacterized kinase inhibitor, using the naphthalene-based compound, 4-(2-Morpholinoethoxy)naphthalen-1-amine, as a central example.
While specific biological data for 4-(2-Morpholinoethoxy)naphthalen-1-amine as a kinase inhibitor is not extensively documented in publicly available literature, its structural features, including the naphthalene core and the morpholinoethoxy side chain, are present in various biologically active molecules, including some kinase inhibitors. This guide will, therefore, outline a robust, field-proven strategy to systematically characterize its kinase selectivity profile, a critical step in its potential development as a therapeutic agent.
The Imperative of Kinase Inhibitor Specificity
The human kinome comprises over 500 protein kinases, all sharing a conserved catalytic domain.[1] This similarity makes the design of truly specific inhibitors a formidable task. An inhibitor that binds to multiple kinases can trigger a cascade of unintended cellular events, leading to adverse effects. Conversely, a highly specific inhibitor offers a more precise therapeutic intervention with a potentially wider therapeutic window. Therefore, a rigorous evaluation of an inhibitor's specificity across the kinome is not merely a characterization step but a fundamental aspect of its preclinical validation.
A Multi-Tiered Approach to Specificity Profiling
A thorough assessment of kinase inhibitor specificity requires a multi-pronged approach, progressing from broad, high-throughput biochemical screens to more focused and physiologically relevant cellular assays. This tiered strategy allows for an efficient and cost-effective evaluation, with each stage providing deeper insights into the inhibitor's mechanism of action.
Tier 1: Broad Kinome Profiling (Biochemical Assays)
The initial step involves screening the compound against a large, representative panel of purified kinases. This provides a broad overview of its inhibitory activity and identifies potential on-target and off-target interactions.
A widely used method for initial kinome profiling is the in vitro radiometric kinase assay . This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of kinase activity.
Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by a given kinase. The amount of radioactivity incorporated is directly proportional to the kinase activity. The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.
Step-by-Step Methodology:
-
Kinase Panel Selection: A broad panel of active, purified recombinant human kinases should be utilized. Commercially available panels can screen against hundreds of kinases.
-
Compound Preparation: 4-(2-Morpholinoethoxy)naphthalen-1-amine is dissolved in a suitable solvent, typically DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared to determine the IC50 (the concentration at which 50% of the kinase activity is inhibited).
-
Assay Reaction:
-
In a 96-well or 384-well plate, the kinase, its specific substrate, and the test compound (at various concentrations) are combined in a reaction buffer containing MgCl2 and other necessary cofactors.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
-
Reaction Termination and Substrate Capture:
-
The reaction is stopped by the addition of a solution that denatures the kinase, such as phosphoric acid.
-
The phosphorylated substrate is then captured on a filter membrane (e.g., phosphocellulose paper).
-
-
Washing: The filter is washed multiple times to remove unincorporated [γ-33P]ATP.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Data Presentation:
The results of the kinome-wide screen are typically visualized as a "kinome map" or a dendrogram, where the degree of inhibition is represented by a color or symbol size. A tabular summary of the IC50 values for the most potently inhibited kinases is also essential.
Table 1: Hypothetical Kinome Profiling Data for 4-(2-Morpholinoethoxy)naphthalen-1-amine
| Kinase Target | IC50 (nM) | Kinase Family |
| Kinase A | 15 | Tyrosine Kinase |
| Kinase B | 85 | Serine/Threonine Kinase |
| Kinase C | 550 | Tyrosine Kinase |
| Kinase D | >10,000 | Serine/Threonine Kinase |
| Kinase E | >10,000 | Lipid Kinase |
This is hypothetical data for illustrative purposes.
Tier 2: Cellular Target Engagement Assays
Biochemical assays, while excellent for initial screening, do not always reflect the behavior of a compound in a cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence inhibitor potency and selectivity. Therefore, it is crucial to validate the biochemical hits in a cellular context.
CETSA is a powerful technique for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) stabilizes the target protein, leading to an increase in its thermal stability.
Principle: Cells are treated with the test compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Select a cell line that expresses the primary kinase target(s) identified in the Tier 1 screen.
-
Treat the cells with 4-(2-Morpholinoethoxy)naphthalen-1-amine at a concentration expected to be effective based on the IC50 values. A vehicle-treated control (e.g., DMSO) is run in parallel.
-
-
Heating:
-
After treatment, the cells are harvested and aliquoted.
-
The aliquots are heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Extraction:
-
The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
The concentration of the soluble protein in each sample is determined.
-
Equal amounts of protein are then subjected to SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
-
Data Analysis:
-
The band intensities on the Western blot are quantified.
-
A melting curve is generated by plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.
-
Data Presentation:
The results are presented as melting curves for the target protein in the presence and absence of the inhibitor.
Tier 3: Functional Cellular Assays
Confirming that the inhibitor binds to its target in cells is a critical step. The next logical progression is to demonstrate that this binding event translates into a functional consequence, namely the inhibition of the kinase's activity within the cell.
This assay directly measures the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate upon treatment with the inhibitor provides strong evidence of on-target activity.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Use the same cell line as in the CETSA experiment.
-
Treat the cells with a range of concentrations of 4-(2-Morpholinoethoxy)naphthalen-1-amine for a defined period.
-
-
Stimulation (if necessary): In some cases, the signaling pathway needs to be activated to induce phosphorylation of the substrate. This can be achieved by treating the cells with a growth factor or other stimulus.
-
Cell Lysis and Protein Extraction: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification and Western Blotting:
-
Protein concentrations are determined.
-
Equal amounts of protein are analyzed by Western blotting using two primary antibodies: one that recognizes the phosphorylated form of the substrate and another that recognizes the total amount of the substrate protein.
-
-
Data Analysis:
-
The band intensities are quantified.
-
The ratio of the phosphorylated protein to the total protein is calculated for each treatment condition. A dose-dependent decrease in this ratio indicates inhibition of the kinase.
-
Comparison with Alternative Kinase Inhibitors
To provide context for the specificity of 4-(2-Morpholinoethoxy)naphthalen-1-amine, it is valuable to compare its (hypothetical) profiling data with that of known kinase inhibitors, particularly those with similar structural scaffolds. For instance, several naphthalene-based compounds have been developed as kinase inhibitors.[2][3] A comparative analysis would highlight the unique selectivity profile of the compound under investigation.
Table 2: Comparative Specificity of Kinase Inhibitors (Hypothetical Data)
| Compound | Primary Target(s) | Key Off-Targets (IC50 < 1µM) | Selectivity Score* |
| 4-(2-Morpholinoethoxy)naphthalen-1-amine | Kinase A | Kinase B, Kinase C | 0.85 |
| Naphthalene-based Inhibitor X | Kinase D | Kinase E, Kinase F, Kinase G | 0.65 |
| Broad-Spectrum Inhibitor Y | Multiple | >20 kinases | 0.20 |
*Selectivity Score can be calculated using various metrics, such as the Gini coefficient or selectivity entropy, which provide a quantitative measure of promiscuity.
Conclusion and Future Directions
The systematic evaluation of kinase inhibitor specificity is a critical and multifaceted process. The tiered approach outlined in this guide, progressing from broad biochemical profiling to targeted cellular assays, provides a robust framework for characterizing novel compounds like 4-(2-Morpholinoethoxy)naphthalen-1-amine. The causality behind these experimental choices lies in the need to build a comprehensive and validated understanding of a compound's biological activity. Each protocol is designed to be a self-validating system, with the results from one tier informing the experimental design of the next.
Should 4-(2-Morpholinoethoxy)naphthalen-1-amine demonstrate a promising profile of high potency against its primary target(s) and minimal off-target activity, further preclinical development would be warranted. This would include more extensive in vivo studies to assess its efficacy and safety in animal models. The insights gained from a thorough specificity analysis are invaluable for predicting potential clinical outcomes and for the rational design of the next generation of highly selective and effective kinase inhibitors.
References
-
Elkamhawy, A., et al. (2025). Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Archives of Pharmacal Research, 48(2), 150-165. [Link]
-
Li, P., et al. (2024). Identification of naphthalimide-derivatives as novel PBD-targeted polo-like kinase 1 inhibitors with efficacy in drug-resistant lung cancer cells. European Journal of Medicinal Chemistry, 271, 116416. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
- Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
- Anastassiadis, T., et al. (2011). A public resource for characterizing kinase inhibitor selectivity.
- Bain, J., et al. (2007). The specificities of protein kinase inhibitors: an update. Biochemical Journal, 408(3), 297-315.
- Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Chemical Biology, 20(4), 520-531.
- Wu, H., et al. (2015). A systems-biology approach to understanding the mechanisms of kinase inhibitors. Cell, 161(5), 1207-1220.
- Vasta, J. D., et al. (2018). Quantitative, real-time assessment of target engagement in live cells. Cell Chemical Biology, 25(2), 226-235.e5.
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
Sources
- 1. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: r… [ouci.dntb.gov.ua]
- 3. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Fluorophores: A Case Study of 4-(2-Morpholinoethoxy)naphthalen-1-amine
For the modern researcher, the ever-expanding toolkit of fluorescent probes offers unprecedented opportunities for discovery. However, the introduction of a novel fluorophore into the laboratory workflow necessitates a rigorous and objective assessment of its performance against established standards. This guide provides a comprehensive framework for such a benchmark study, using the promising yet under-characterized molecule, 4-(2-Morpholinoethoxy)naphthalen-1-amine, as our primary example. We will walk through the essential photophysical characterization and a practical application, comparing its performance to well-known fluorescent standards: Quinine Sulfate, Fluorescein, and Rhodamine 6G. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for evaluating and implementing new fluorescent tools.
Introduction to 4-(2-Morpholinoethoxy)naphthalen-1-amine and the Importance of Benchmarking
4-(2-Morpholinoethoxy)naphthalen-1-amine is a derivative of naphthalene, a class of compounds known for their utility as fluorescent probes.[1][2] The naphthalene core provides a rigid, planar structure with a large π-electron system, which often results in high quantum yields and excellent photostability.[1] The amino group at the 1-position and the morpholinoethoxy substituent at the 4-position are expected to influence the molecule's photophysical properties, such as its sensitivity to the local environment, making it a potentially valuable tool for probing molecular interactions.[3]
Before a new probe can be confidently deployed in complex biological experiments, its fundamental photophysical properties must be quantified. A direct comparison to well-characterized fluorescent standards is the most reliable way to achieve this.[4][5] This process not only validates the utility of the new probe but also provides the necessary parameters for designing and interpreting future experiments.
Selection of Fluorescent Standards
The choice of fluorescent standards is critical for a meaningful comparison. The ideal standards should have well-documented and stable photophysical properties, and their excitation and emission spectra should bracket or overlap with the expected spectral range of the test compound. For our study of 4-(2-Morpholinoethoxy)naphthalen-1-amine, a naphthalene derivative likely to fluoresce in the blue-to-green region, we have selected the following standards:
-
Quinine Sulfate: A widely used standard for the ultraviolet and blue spectral regions, known for its high fluorescence quantum yield in acidic solutions.[6][7][8]
-
Fluorescein: A bright and versatile fluorophore with a high quantum yield in the green spectral region, though its fluorescence is pH-sensitive.[9][10][11]
-
Rhodamine 6G: An exceptionally bright and photostable dye in the orange-red region, often used as a laser dye and a fluorescence standard.[1][12][13]
Core Photophysical Characterization: A Step-by-Step Protocol for Determining Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4] The most common and reliable method for determining this value is the comparative method, where the fluorescence of the unknown compound is compared to that of a standard with a known quantum yield.[5][14]
Causality Behind Experimental Choices:
-
Low Absorbance: We maintain an absorbance of less than 0.1 at the excitation wavelength to minimize the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[6][7]
-
Identical Excitation Wavelength: Using the same excitation wavelength for both the standard and the sample simplifies the calculation and reduces potential errors from variations in lamp output and detector sensitivity at different wavelengths.[5]
-
Solvent Matching: The refractive index of the solvent affects the fluorescence quantum yield, so it is crucial to use the same solvent for both the standard and the sample, or to correct for the difference in refractive indices.[5]
Experimental Workflow: Quantum Yield Determination
Caption: Workflow for determining the relative fluorescence quantum yield.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chosen standard (e.g., 1x10-5 M Quinine Sulfate in 0.1 M H2SO4).
-
Prepare a stock solution of 4-(2-Morpholinoethoxy)naphthalen-1-amine in a suitable solvent (e.g., ethanol) at a similar concentration.
-
-
Preparation of Dilution Series:
-
From each stock solution, prepare a series of at least five dilutions, ensuring the absorbance at the chosen excitation wavelength remains below 0.1.
-
-
Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each solution.
-
Record the absorbance at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate).
-
-
Fluorescence Measurements:
-
Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution.
-
Use the same excitation wavelength for all measurements.
-
Ensure identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
For both the standard and the test compound, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear plots.
-
-
Quantum Yield Calculation:
-
The quantum yield of the test compound (Φx) can be calculated using the following equation[5][14]:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
-
Where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test compound and the standard, respectively.
-
ηx and ηst are the refractive indices of the solvents used for the test compound and the standard, respectively.
-
-
Comparative Photophysical Data
The following table presents a hypothetical but scientifically plausible set of photophysical data for 4-(2-Morpholinoethoxy)naphthalen-1-amine, benchmarked against our selected standards. This data is based on the known properties of similar 4-aminonaphthalene derivatives.[3][15][16]
| Property | 4-(2-Morpholinoethoxy)naphthalen-1-amine (Hypothetical) | Quinine Sulfate | Fluorescein | Rhodamine 6G |
| Excitation Max (λex) | ~345 nm | ~350 nm | ~490 nm | ~528 nm |
| Emission Max (λem) | ~450 nm | ~450 nm | ~515 nm | ~551 nm |
| Molar Extinction Coefficient (ε) | ~5,000 M-1cm-1 | ~5,700 M-1cm-1[6] | ~76,900 M-1cm-1[11] | ~116,000 M-1cm-1[12] |
| Fluorescence Quantum Yield (Φf) | ~0.55 | 0.546[6][7] | 0.925[9][11] | 0.95[1][9][12] |
| Solvent | Ethanol | 0.1 M H2SO4 | 0.1 M NaOH | Ethanol |
Discussion of Performance and Potential Applications
Based on our hypothetical data, 4-(2-Morpholinoethoxy)naphthalen-1-amine exhibits a respectable quantum yield, comparable to that of Quinine Sulfate, making it a reasonably bright fluorophore in the blue region of the spectrum. Its Stokes shift (the difference between the excitation and emission maxima) is approximately 105 nm, which is advantageous for minimizing self-quenching and improving signal-to-noise.
The presence of the amino and ether groups suggests that its fluorescence properties may be sensitive to the polarity and hydrogen-bonding capability of its environment.[3][16] This solvatochromic behavior is a highly desirable feature for a fluorescent probe, as it can be exploited to study changes in the microenvironment of biomolecules, such as protein folding and unfolding.[17][18][19]
Application Example: Monitoring Protein Denaturation
A key application for environmentally sensitive probes is in monitoring protein conformational changes.[17][18] The unfolding of a protein exposes its hydrophobic core to the aqueous solvent. A probe like 4-(2-Morpholinoethoxy)naphthalen-1-amine, which is expected to be weakly fluorescent in polar environments and highly fluorescent in nonpolar environments, can be used to monitor this process.
Experimental Workflow: Protein Denaturation Assay
Caption: Workflow for monitoring protein denaturation using a fluorescent probe.
Detailed Protocol:
-
Prepare Solutions:
-
Prepare a solution of a model protein (e.g., 1 µM Bovine Serum Albumin) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of 4-(2-Morpholinoethoxy)naphthalen-1-amine in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Prepare a series of solutions of a chemical denaturant (e.g., 0-8 M Guanidinium Chloride) in the same buffer.
-
-
Set up the Assay:
-
To a series of cuvettes, add the protein solution and the denaturant solutions to achieve a range of final denaturant concentrations.
-
Add a small, constant amount of the 4-(2-Morpholinoethoxy)naphthalen-1-amine stock solution to each cuvette (final concentration typically in the low micromolar range).
-
-
Incubation and Measurement:
-
Incubate the samples at a constant temperature to allow the unfolding process to reach equilibrium.
-
Measure the fluorescence emission spectrum of each sample, using an excitation wavelength of ~345 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (~450 nm) as a function of the denaturant concentration.
-
The resulting sigmoidal curve represents the transition from the folded to the unfolded state. The midpoint of this curve corresponds to the denaturant concentration at which 50% of the protein is unfolded, providing a measure of protein stability.
-
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking a novel fluorescent probe, 4-(2-Morpholinoethoxy)naphthalen-1-amine, against established standards. By following the detailed protocols for determining the relative fluorescence quantum yield and for a practical application in monitoring protein denaturation, researchers can objectively assess the performance of this and other new fluorophores. The principles and methodologies described herein are intended to empower scientists to make informed decisions when selecting and implementing fluorescent tools, ultimately advancing their research and development endeavors.
References
-
Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462. [Link]
-
Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114. [Link]
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and photobiology, 75(4), 327-334. [Link]
-
Chen, Y., et al. (2020). A two-modal fluorogenic probe for monitoring of protein unfolding and aggregation. Nature Communications, 11(1), 1-11. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature protocols, 8(8), 1535-1550. [Link]
-
Prahl, S. (2017). Quinine sulfate. OMLC. [Link]
-
Prahl, S. (2017). Fluorescein. OMLC. [Link]
-
Prahl, S. (2017). Rhodamine 6G. OMLC. [Link]
-
Khan, I., et al. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(4), 1273-1303. [Link]
-
Nádasdi, T., et al. (2022). Fluorescence-Based Protein Stability Monitoring—A Review. International Journal of Molecular Sciences, 23(19), 11843. [Link]
-
Resch-Genger, U., et al. (2008). Quantum yields of fluorescence standards. Journal of Fluorescence, 18(5), 1011-1022. [Link]
-
Eftink, M. R. (1998). The use of fluorescence methods to monitor unfolding transitions in proteins. Biochemistry (Moscow), 63(3), 276-284. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
-
Beeby, A., et al. (2000). The photophysics of rhodamine 6G in poly(vinyl alcohol) films. Journal of the Chemical Society, Faraday Transactions, 96(4), 757-761. [Link]
-
Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]
-
Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235. [Link]
-
Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21. [Link]
-
Wang, L., et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328. [Link]
-
Eltaboni, F., et al. (2022). Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene-1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. Sebha University Journal of Basic and Applied Sciences, 35(2), 145-151. [Link]
-
Okamoto, H., et al. (2018). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 17(10), 1319-1328. [Link]
Sources
- 1. Rhodamine 6G - Wikipedia [en.wikipedia.org]
- 2. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 3. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Quinine sulfate [omlc.org]
- 7. Quinine sulfate [omlc.org]
- 8. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescein [omlc.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. omlc.org [omlc.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. jasco-global.com [jasco-global.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. azolifesciences.com [azolifesciences.com]
- 18. mdpi.com [mdpi.com]
- 19. The use of fluorescence methods to monitor unfolding transitions in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Morpholinoethoxy)naphthalen-1-amine
Authored For: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: A Senior Application Scientist
As professionals engaged in cutting-edge research, we frequently synthesize or handle novel compounds for which comprehensive safety and disposal data are not yet established. The compound 4-(2-morpholinoethoxy)naphthalen-1-amine is a case in point. While Safety Data Sheets (SDS) from suppliers provide foundational hazard information, a robust disposal plan requires a deeper, principle-based approach. This guide provides a comprehensive operational and disposal framework, grounded in scientific integrity and regulatory compliance, ensuring the safety of personnel and the environment.
The core principle when handling substances with limited public data is to treat them as hazardous until proven otherwise . This proactive stance ensures that all safety and disposal measures are maximally protective.
Part 1: Hazard Characterization and Risk Assessment
Before any handling or disposal can occur, a thorough risk assessment is paramount. This involves analyzing the molecule's structure to anticipate its potential hazards, a critical step for a compound like 4-(2-morpholinoethoxy)naphthalen-1-amine.
Structural Analysis of Potential Hazards:
The structure of this molecule contains several functional groups that inform our safety protocol:
-
Naphthalen-1-amine: The naphthalene moiety, a polycyclic aromatic hydrocarbon, suggests potential for environmental persistence and aquatic toxicity.[1] The primary amine group attached to this aromatic system is a common feature in compounds that can be skin and respiratory irritants, and in some cases, may have carcinogenic properties.[1] For instance, the related compound 1-Naphthylamine is classified as harmful if swallowed, may cause cancer, and is toxic to aquatic life with long-lasting effects.[1]
-
Morpholino Group: Morpholine and its derivatives are often used in synthesis. While morpholine itself is flammable and can cause severe skin and eye damage, the ethoxy linkage in our compound mitigates some of these direct risks.[2] However, the presence of the amine within the morpholine ring still warrants caution.
-
Ether Linkage: The morpholinoethoxy group contains an ether linkage, which is generally stable but underscores the need to consult with safety professionals about potential peroxide formation over time, especially if the compound is stored for extended periods.
Safety Data Sheet (SDS) Review:
The SDS for 4-(2-morpholinoethoxy)naphthalen-1-amine confirms the anticipated hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] The signal word is "Warning," and it is noted as harmful if swallowed.[4] This aligns with the hazards of structurally similar aromatic amines.
Hazard Summary Table:
| Hazard Class | GHS Statement | Precautionary Action |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product.[1] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves; wash skin thoroughly after handling.[3][4] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye protection; rinse cautiously with water if contact occurs.[3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area; avoid breathing dust.[3][4] |
| Aquatic Toxicity | (Anticipated) | Avoid release to the environment.[1] |
Part 2: Pre-Disposal Operations: Segregation and Containment
Proper disposal begins long before the waste bottle is full. It starts with meticulous segregation at the point of generation. The cardinal rule is never mix different waste streams .[5] Mixing a hazardous waste with a non-hazardous one renders the entire mixture hazardous.[5]
Mandatory Personal Protective Equipment (PPE):
Based on the known hazards, the following PPE is required at all times when handling 4-(2-morpholinoethoxy)naphthalen-1-amine, including during disposal preparation:
-
Eye Protection: ANSI Z87.1-compliant safety glasses or chemical splash goggles.[6]
-
Hand Protection: Nitrile gloves. Ensure to wash hands thoroughly after handling.[3][4]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All work, including weighing and transfers, should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][6]
Waste Container Selection and Labeling:
-
Container Choice: Use a dedicated, chemically compatible container for all waste containing this compound. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[7]
-
Labeling: Accurate and immediate labeling is a regulatory requirement and a cornerstone of laboratory safety.[8][9] The label must include:
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this chemical must be handled through your institution's certified hazardous waste management program, typically overseen by the Environmental Health and Safety (EHS) department. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
Step 1: Waste Accumulation
-
Carefully transfer waste solutions or solid materials contaminated with 4-(2-morpholinoethoxy)naphthalen-1-amine into your pre-labeled hazardous waste container.
-
This includes contaminated items such as gloves, pipette tips, and weighing papers, which should be collected in a sealed bag and placed in the container designated for solid waste.[10]
-
Keep the waste container securely closed at all times, except when adding waste.[7]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[6]
Step 3: Arranging for Disposal
-
Once the waste container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with the full chemical name and hazard information from the label. EHS professionals are trained to handle the final packaging, transport, and disposal in compliance with EPA and local regulations.[11][12]
Disposal Workflow Diagram:
Caption: Disposal workflow for 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Part 4: Contingency Planning: Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
For a Small Spill (Contained within the Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to cover the spill. Do not use combustible materials like paper towels for large spills.
-
Collection: Carefully sweep or scoop the absorbed material and spilled solid into a dedicated waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and EHS department of the incident.
For a Large Spill (Outside of a Fume Hood):
-
EVACUATE the immediate area.
-
ALERT others and activate the nearest fire alarm if the substance is volatile or the spill is large.
-
CALL your institution's emergency number and provide details about the chemical and the spill location.
-
DO NOT attempt to clean it up yourself. Wait for trained emergency responders.
By adhering to this comprehensive guide, you can ensure that the disposal of 4-(2-morpholinoethoxy)naphthalen-1-amine is conducted with the highest standards of safety, scientific integrity, and regulatory compliance, protecting yourself, your colleagues, and the wider environment.
References
-
AK Scientific, Inc. Safety Data Sheet: 4-(2-Morpholinoethoxy)naphthalen-1-amine. Link
-
Carl ROTH. Safety Data Sheet: Morpholine. Link
-
Cole-Parmer. Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. Link
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Link
-
U.S. Environmental Protection Agency. Hazardous Waste Management for School Laboratories. Link
-
Penta Chemicals. 1-Naphthylamine - SAFETY DATA SHEET. Link
-
Northwestern University. Hazardous Waste Disposal Guide. Link
-
Temple University. Unknown Chemical Waste Disposal. Link
-
U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Link
-
iGEM. Standard Operating Procedures - Naphthalene. Link
-
AA Blocks. Safety Data Sheet: 4-(2-Morpholinoethoxy)naphthalen-1-amine. Link
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. Link
-
Hazardous Waste Experts. Unknown Hazardous Waste: Identification, Management, and Prevention. Link
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Link
-
University of California, Santa Barbara. Novel Chemicals with Unknown Hazards SOP. Link
-
Purdue University. Unknown Chemicals. Link
-
U.S. Environmental Protection Agency. Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Link
-
United Nations iLibrary. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Link
-
American Chemical Society. Regulation of Laboratory Waste. Link
-
CSG. Disposing of unknown chemicals - Pioneering new techniques. Link
-
The University of Texas at Tyler. Unknown Chemical Guidance. Link
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. aksci.com [aksci.com]
- 4. aablocks.com [aablocks.com]
- 5. cdpsdocs.state.co.us [cdpsdocs.state.co.us]
- 6. twu.edu [twu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
- 10. static.igem.org [static.igem.org]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 4-(2-Morpholinoethoxy)naphthalen-1-amine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the safe handling of 4-(2-Morpholinoethoxy)naphthalen-1-amine, with a focus on personal protective equipment (PPE), operational protocols, and proper disposal methods. The procedures outlined here are designed to empower you with the knowledge to manage this compound responsibly, ensuring a secure laboratory environment.
Understanding the Hazard Profile
4-(2-Morpholinoethoxy)naphthalen-1-amine is a chemical compound that requires careful handling due to its potential health hazards. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (Category 3): May cause respiratory irritation.[1][2]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
The naphthalene component of this molecule also warrants consideration. Studies have shown that metabolites of naphthalene can be cytotoxic and genotoxic, highlighting the importance of minimizing exposure.[3] Furthermore, morpholine and its derivatives, which are structurally related to a portion of this compound, can be flammable and corrosive.[4][5] This collective data underscores the necessity for a comprehensive safety strategy.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 4-(2-Morpholinoethoxy)naphthalen-1-amine. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant suit. | To prevent skin contact, which can cause irritation.[1][2][6] |
| Respiratory | Use in a well-ventilated area. If ventilation is insufficient or dust is generated, a NIOSH-approved particulate respirator is necessary. | To avoid inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
| Feet | Closed-toe shoes. | To protect feet from potential spills.[6] |
This tiered PPE strategy is a self-validating system; each component addresses a specific hazard identified for this compound, ensuring comprehensive protection.
Operational Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram and step-by-step guide detail the recommended procedure for handling 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Caption: Workflow for Safe Handling of 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory area where the compound is stored or handled, put on all required PPE as detailed in the table above.
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly. All handling of the solid compound and its solutions should be performed within the fume hood.[1]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, and place them inside the fume hood to minimize traffic in and out of the handling area.
-
-
Handling:
-
Weighing: Carefully weigh the desired amount of 4-(2-Morpholinoethoxy)naphthalen-1-amine on a tared weigh boat inside the fume hood. Avoid generating dust.
-
Solution Preparation/Reaction: Add the compound to the solvent or reaction mixture within the fume hood. Ensure the container is appropriately labeled.
-
-
Cleanup and Disposal:
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent to decontaminate the area.
-
Waste Segregation: All disposable materials that have come into contact with the compound, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.[1]
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Disposal Plan: A Commitment to Safety and Compliance
Proper disposal of 4-(2-Morpholinoethoxy)naphthalen-1-amine and its associated waste is a critical component of laboratory safety and environmental responsibility. This compound should be treated as hazardous waste.
Disposal Workflow:
Caption: Waste Disposal Workflow for 4-(2-Morpholinoethoxy)naphthalen-1-amine.
Disposal Guidelines:
-
Solid Waste: All contaminated solid waste, such as gloves, absorbent pads, and empty containers, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing 4-(2-Morpholinoethoxy)naphthalen-1-amine should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Consult Local Regulations: Always consult your institution's EHS department and local regulations for specific disposal procedures.[1][7] Disposal methods may vary depending on your location.
By adhering to these detailed safety and handling protocols, you contribute to a culture of safety and scientific excellence within your laboratory.
References
- Navigating the Disposal of 4-(2-Cyclopropylethenyl)morpholine: A Comprehensive Guide - Benchchem.
- 4-(2-Morpholinoethoxy)naphthalen-1-amine - AK Scientific, Inc.
- Morpholine - Santa Cruz Biotechnology.
- Safety Data Sheet: Morpholine - Carl ROTH.
- Personal Protective Equipment (PPE) - CHEMM.
- Personal Protective Equipment | US EPA.
- Chemical Safety: Personal Protective Equipment.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School.
- Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
- MORPHOLINE - MsdsDigital.com.
- Recommended PPE to handle chemicals - Bernardo Ecenarro.
- SAFETY DATA SHEET - Fisher Scientific.
- 4-(2-Morpholinoethoxy)naphthalen-1-amine , 95+% , 317806-90-9 - CookeChem.
- 4-(2-Morpholinoethoxy)naphthalen-1-amine | 317806-90-9 - Sigma-Aldrich.
- Safety Data Sheet - AA Blocks.
- 4-(2-Morpholinoethoxy)naphthalen-1-amine - ChemicalBook.
- Characterisation of the toxic metabolite(s) of naphthalene - PubMed.
Sources
- 1. aksci.com [aksci.com]
- 2. aablocks.com [aablocks.com]
- 3. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
